molecular formula C8H6N2O2 B3026623 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1033202-04-8

8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3026623
CAS No.: 1033202-04-8
M. Wt: 162.15
InChI Key: WIVSAAVIODAVRH-UHFFFAOYSA-N
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Description

8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15. The purity is usually 95%.
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Properties

IUPAC Name

8-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-6-4-9-8-7(12)2-1-3-10(6)8/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVSAAVIODAVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674517
Record name 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-04-8
Record name 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic methodologies for preparing 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable heterocyclic scaffold in drug discovery and development. The document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the chemical transformations involved.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[1][2][3][4] This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is a key structural component in numerous biologically active compounds, including anxiolytics, anti-cancer agents, and anti-inflammatory drugs.[5][6] The specific functionalization of this scaffold, such as the introduction of a hydroxyl group at the 8-position and a carbaldehyde at the 3-position, provides crucial handles for further molecular elaboration and interaction with biological targets. The 8-hydroxy group can act as a key hydrogen bond donor or a site for further derivatization, while the 3-carbaldehyde is a versatile precursor for a wide array of chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic approach. The primary disconnection breaks the C3-formyl bond, suggesting a formylation reaction as the final step. The imidazo[1,2-a]pyridine core can be disconnected at the N1-C2 and C2-N(9) bonds, leading back to the key precursor, 2-amino-3-hydroxypyridine, and a suitable two-carbon synthon.

G target This compound intermediate1 8-Hydroxyimidazo[1,2-a]pyridine target->intermediate1 Formylation (Vilsmeier-Haack) precursor1 2-Amino-3-hydroxypyridine intermediate1->precursor1 Cyclization precursor2 α-Halocarbonyl intermediate1->precursor2 Cyclization

Figure 1: Retrosynthetic analysis of this compound.

This analysis outlines a two-step synthetic sequence:

  • Cyclization: Condensation of 2-amino-3-hydroxypyridine with an appropriate α-halocarbonyl compound to construct the 8-hydroxyimidazo[1,2-a]pyridine scaffold.

  • Formylation: Introduction of the carbaldehyde group at the C3 position via an electrophilic substitution, typically a Vilsmeier-Haack reaction.

Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine

The successful synthesis of the target molecule hinges on the availability of high-purity 2-amino-3-hydroxypyridine. Several synthetic routes to this precursor have been reported.[7][8][9] A common and reliable method involves the reduction of 2-hydroxy-3-nitropyridine.[7][8]

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine

Reaction Scheme:

G reactant 2-Hydroxy-3-nitropyridine product 2-Amino-3-hydroxypyridine reactant->product Reduction reagents H2, Pd/C Methanol reagents->product

Figure 2: Reduction of 2-hydroxy-3-nitropyridine.

Step-by-Step Procedure:

  • To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) (typically 0.1 equivalents by weight).

  • Flush the reaction vessel with an inert gas, such as argon or nitrogen.

  • Introduce hydrogen gas, either by bubbling it through the solution or by maintaining a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the resulting solid by column chromatography on silica gel (e.g., using a mobile phase of 5% methanol in dichloromethane) to afford pure 2-amino-3-hydroxypyridine.[8]

Characterization Data for 2-Amino-3-hydroxypyridine:

PropertyValue
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Appearance Off-white to light brown solid
Melting Point 168-172 °C
¹H NMR (CD₃OD) δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H)[8]

Core Synthesis: Formation of the 8-Hydroxyimidazo[1,2-a]pyridine Scaffold

The construction of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5][10] For the synthesis of the unsubstituted 8-hydroxyimidazo[1,2-a]pyridine, chloroacetaldehyde is a suitable reagent.

Experimental Protocol: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine

Reaction Scheme:

G reactant1 2-Amino-3-hydroxypyridine product 8-Hydroxyimidazo[1,2-a]pyridine reactant1->product reactant2 Chloroacetaldehyde reactant2->product conditions Ethanol, Reflux conditions->product

Figure 3: Cyclization to form 8-hydroxyimidazo[1,2-a]pyridine.

Step-by-Step Procedure:

  • Dissolve 2-amino-3-hydroxypyridine (1 equivalent) in ethanol.

  • Add an aqueous solution of chloroacetaldehyde (typically 40-50 wt. %, ~1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 8-hydroxyimidazo[1,2-a]pyridine.

C3-Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[11][12][13] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[12][13]

Plausible Mechanism of the Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent IP 8-Hydroxyimidazo[1,2-a]pyridine Intermediate Sigma Complex IP->Intermediate + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate->Iminium_salt Deprotonation Product This compound Iminium_salt->Product Hydrolysis

Figure 4: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant 8-Hydroxyimidazo[1,2-a]pyridine product This compound reactant->product Vilsmeier-Haack reagents 1. POCl3, DMF 2. H2O reagents->product

Figure 5: Vilsmeier-Haack formylation of 8-hydroxyimidazo[1,2-a]pyridine.

Step-by-Step Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents) to anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at 0 °C for approximately 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 8-hydroxyimidazo[1,2-a]pyridine (1 equivalent) in DMF dropwise to the Vilsmeier reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₈H₆N₂O₂[14]
Molecular Weight 162.15 g/mol [14]
CAS Number 1033202-04-8[14]
Appearance Solid
Purity ≥98% (typical)[14]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values or expected chemical shifts and fragmentation patterns to confirm the structure.

Summary of Synthetic Workflow

The overall synthetic pathway is a robust and scalable method for the preparation of this compound.

G start 2-Hydroxy-3-nitropyridine step1 Reduction (H2, Pd/C) start->step1 intermediate1 2-Amino-3-hydroxypyridine step1->intermediate1 step2 Cyclization (Chloroacetaldehyde) intermediate1->step2 intermediate2 8-Hydroxyimidazo[1,2-a]pyridine step2->intermediate2 step3 Vilsmeier-Haack (POCl3, DMF) intermediate2->step3 final_product This compound step3->final_product

Figure 6: Overall synthetic workflow.

Conclusion

This technical guide has detailed a reliable and well-established synthetic route for the preparation of this compound. By providing both detailed experimental protocols and the underlying chemical principles, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described methodologies are amenable to laboratory-scale synthesis and have the potential for scale-up. The versatility of the final product as a synthetic intermediate underscores the importance of this preparative guide for the drug development community.

References

  • [this compound - Appretech Scientific Limited](httpe s://www.appretech.com/product/8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde-APT001833.html)

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An In-depth Technical Guide to 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde. As a Senior Application Scientist, this document is structured to deliver not just data, but also expert insights into the rationale behind synthetic pathways and the interpretation of the compound's characteristics, grounded in authoritative references.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1] This bicyclic heterocyclic system is present in a range of commercial drugs, including the hypnotic agent Zolpidem and the cardiotonic Olprinone.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3] The introduction of a hydroxyl group at the 8-position and a carbaldehyde at the 3-position, as in this compound, creates a molecule with multiple reactive sites, offering a versatile platform for the development of novel therapeutics and functional materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound (CAS No: 1033202-04-8) is not widely published, a detailed profile can be constructed based on the known properties of closely related analogs.[4]

Core Properties
PropertyValue/DescriptionSource/Justification
Molecular Formula C₈H₆N₂O₂[4]
Molecular Weight 162.15 g/mol [4]
Appearance Expected to be a yellow or off-white solid.Based on analogs like 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[5]
Melting Point Estimated to be in the range of 170-200 °C.Imidazo[1,2-a]pyridine-3-carbaldehydes often have melting points in this range.[6]
Solubility Predicted to have good solubility in polar organic solvents such as DMSO, DMF, and methanol, with limited solubility in water and non-polar solvents.The polar hydroxyl and aldehyde groups, combined with the aromatic system, support this profile, similar to other derivatives.[5]
pKa The pKa of the 8-hydroxy group is estimated to be around 9.0-9.5.The measured pKa of a related imidazo[1,2-a]pyridine with a basic amine was 9.3, suggesting the 8-hydroxy group is a relatively weak acid.[7]
Spectroscopic Characteristics

The spectroscopic signature of this compound is key to its identification and characterization.

¹H NMR Spectroscopy (Predicted, in DMSO-d₆):

  • Aldehyde Proton (-CHO): A singlet expected around δ 9.8-10.0 ppm.

  • Aromatic Protons:

    • H-2: A singlet around δ 8.2-8.4 ppm.

    • H-5: A doublet of doublets around δ 7.8-8.0 ppm.

    • H-6: A triplet around δ 7.0-7.2 ppm.

    • H-7: A doublet of doublets around δ 7.3-7.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet expected at δ >10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):

  • Aldehyde Carbonyl (C=O): Expected in the range of δ 180-185 ppm.

  • Aromatic and Heterocyclic Carbons: Multiple signals expected between δ 110-160 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad band around 3200-3400 cm⁻¹ (hydroxyl group).

  • C=O Stretch: A strong, sharp peak around 1670-1690 cm⁻¹ (aldehyde carbonyl).

  • C=N and C=C Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic rings.

UV-Visible and Fluorescence Spectroscopy:

  • UV-Vis Absorption: The extended π-system of the imidazo[1,2-a]pyridine core typically results in absorption maxima in the 280-360 nm range.[5]

  • Fluorescence: The imidazo[1,2-a]pyridine scaffold is known for its fluorescent properties, often emitting in the blue to violet region of the spectrum upon excitation with UV light.[5][8] The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group may lead to interesting photophysical properties, including potential for use as a fluorescent probe.

Synthesis and Chemical Reactivity

A robust and efficient synthesis is paramount for the exploration of this molecule's potential. A logical and experimentally supported pathway involves a two-step process: the construction of the 8-hydroxyimidazo[1,2-a]pyridine core, followed by regioselective formylation at the C-3 position.

Proposed Synthetic Pathway

G cluster_0 Step 1: Cyclization cluster_1 Step 2: C3-Formylation A 2-Aminopyridin-3-ol C 8-Hydroxyimidazo[1,2-a]pyridine A->C Reflux in Ethanol B α-Halo Carbonyl (e.g., Chloroacetaldehyde) B->C D 8-Hydroxyimidazo[1,2-a]pyridine F This compound D->F Electrophilic Aromatic Substitution E Vilsmeier-Haack Reagent (POCl₃, DMF) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine

This protocol is adapted from the well-established synthesis of related imidazo[1,2-a]pyridines.[3]

  • Reactant Preparation: Dissolve 2-aminopyridin-3-ol (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Cyclizing Agent: Add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a mild base such as sodium bicarbonate solution. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. The crude product can then be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 8-Hydroxyimidazo[1,2-a]pyridine

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[9]

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to ice-cold N,N-dimethylformamide (DMF, 3-5 equivalents) with stirring.

  • Addition of Substrate: Dissolve the 8-hydroxyimidazo[1,2-a]pyridine (1 equivalent) from Step 1 in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

  • Hydrolysis and Purification: Cool the mixture and pour it onto crushed ice, followed by careful neutralization with an aqueous solution of sodium hydroxide or sodium carbonate. The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Chemical Reactivity

The bifunctional nature of this compound makes it a valuable intermediate for further chemical modifications.

G cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions Core This compound A1 Oxidation (e.g., with KMnO₄) Core->A1 Carboxylic Acid A2 Reduction (e.g., with NaBH₄) Core->A2 Alcohol A3 Condensation (e.g., Wittig, Knoevenagel) Core->A3 Alkenes, etc. A4 Reductive Amination Core->A4 Amines H1 Etherification (e.g., Williamson ether synthesis) Core->H1 Ethers H2 Esterification (e.g., with acyl chlorides) Core->H2 Esters

Caption: Reactivity map of this compound.

  • Reactions of the Aldehyde Group: The aldehyde functionality can undergo a wide range of classical transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various condensation reactions (e.g., Knoevenagel, Wittig) to form new carbon-carbon bonds. It is also a key handle for reductive amination to introduce diverse amine functionalities.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers or esters, which can be used to modulate the compound's solubility, lipophilicity, and metabolic stability. This position is also amenable to the introduction of protecting groups to allow for selective reactions at the aldehyde.[10]

Potential Applications and Future Directions

The unique structural features of this compound suggest significant potential in several areas of chemical and biological research.

  • Medicinal Chemistry: As a derivative of a privileged scaffold, this compound is an excellent starting point for the synthesis of compound libraries for drug discovery. The aldehyde can be elaborated into various pharmacophores, and the hydroxyl group can be modified to fine-tune pharmacokinetic properties. Given the known activities of the parent scaffold, derivatives could be explored as potential anticancer, anti-inflammatory, or antimicrobial agents.[2][3]

  • Fluorescent Probes and Materials Science: The inherent fluorescence of the imidazo[1,2-a]pyridine core, combined with the environmentally sensitive hydroxyl and aldehyde groups, makes this molecule a candidate for the development of fluorescent sensors.[8] For instance, chemosensors for specific metal ions or biomolecules could be designed by attaching appropriate recognition moieties to the aldehyde or hydroxyl groups.

Conclusion

This compound is a promising heterocyclic compound with a rich chemical potential. While detailed experimental characterization is still emerging, its synthesis is feasible through established methods, and its physicochemical and spectroscopic properties can be reliably predicted. The dual functionality of the hydroxyl and aldehyde groups provides a versatile platform for the creation of novel molecules with potential applications in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support further research into this intriguing molecule.

References

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  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 3, 2026, from [Link]

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  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia. (n.d.). Retrieved January 3, 2026, from [Link]

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  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PubMed Central. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). PubMed Central. [Link]

  • Velázquez-Olvera, L., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 83.
  • ChemInform Abstract: On the Synthesis and Structure of 8-Nitro-imidazo [1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]

  • 8-Hydroxyimidazo[1, 2-a]pyridine-3-carbaldehyde, min 96%, 5 grams. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). PubMed Central. [Link]

  • 3-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

  • Imidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Pyridine. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

  • 8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

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A Comprehensive Guide to the Structural Elucidation of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a wide array of biological activities, including antiviral, anti-tubercular, and anxiolytic properties.[3][4][5] This guide provides an in-depth, technical walkthrough for the complete structural elucidation of a specific, functionalized derivative: 8-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde. We will detail a multi-faceted analytical approach, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each step is explained not merely as a procedure, but as a logical inquiry into the molecule's architecture, providing researchers and drug development professionals with a robust framework for characterizing novel heterocyclic compounds.

Introduction: The Scientific Imperative

The precise characterization of any new chemical entity is fundamental to understanding its properties and potential applications. For this compound, three key structural features demand rigorous confirmation: the core imidazo[1,2-a]pyridine fused ring system, the specific positions of the hydroxyl and carbaldehyde substituents (C8 and C3, respectively), and the dominant tautomeric form of the 8-hydroxy group. An incorrect structural assignment can invalidate subsequent biological and pharmacological data.

Synthesis Pathway: A Logical Starting Point

While numerous methods exist for synthesizing the imidazo[1,2-a]pyridine core[2], a common and logical approach for this target involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

A plausible synthesis for this compound would start with 2-amino-3-hydroxypyridine. This precursor is reacted with a 3-carbon α,β-dicarbonyl equivalent that is halogenated at the α-position, such as 2-bromo-3-oxopropanal or a protected version thereof. The initial step is an SN2 reaction where the exocyclic amino group of the pyridine attacks the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system. A related synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives from 2-aminopyridin-3-ol has been well-documented, providing a strong precedent for this approach.[6]

Mass Spectrometry: Confirming Composition and Connectivity

Mass spectrometry (MS) is the first line of inquiry, providing a definitive answer to the molecule's elemental composition and offering initial clues about its structural stability and fragmentation patterns.

Expertise: Choosing the Right Technique

For a polar, heterocyclic molecule like this, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces an intact protonated molecular ion, [M+H]+, minimizing in-source fragmentation and giving a clear reading of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is non-negotiable, as it provides the accuracy required to distinguish between isobaric formulas and confirm the elemental composition.

Expected Data & Interpretation
  • Molecular Formula: C8H6N2O

  • Monoisotopic Mass: 146.0480 g/mol

  • Expected HRMS (ESI+): The calculated m/z for the protonated molecule, [C8H7N2O]+, is 147.0553 . Observing a peak at this m/z value with a mass accuracy of <5 ppm provides high confidence in the elemental formula.

Tandem MS (MS/MS): Probing the Scaffold

By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can analyze its fragmentation pattern. The imidazo[1,2-a]pyridine core is notably stable. Studies on related structures show that characteristic fragmentation often involves the substituents.[7]

Expected Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A neutral loss of 28 Da from the parent ion, corresponding to the expulsion of the aldehyde's carbonyl group, is a highly characteristic fragmentation for aromatic aldehydes.

  • Ring Cleavage: Subsequent, higher-energy fragmentation may lead to cleavage of the fused heterocyclic system, providing further confirmation of the core structure.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition (MS1): Acquire data in positive ion mode over a mass range of m/z 50-500. Confirm the presence of the [M+H]+ ion at the calculated exact mass.

  • Data Acquisition (MS/MS): Perform a product ion scan on the precursor ion (m/z 147.0553). Set collision energy (CE) to a range (e.g., 10-40 eV) to observe both low- and high-energy fragments.

  • Data Analysis: Analyze the resulting spectrum for the characteristic neutral loss of 28 Da and other fragments consistent with the proposed structure.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule. The causality is direct: molecular bonds vibrate at specific, quantized frequencies, and absorption of IR radiation at these frequencies indicates the presence of that bond type.

Expected Data & Interpretation

The IR spectrum provides a molecular "fingerprint" that validates the presence of the hydroxyl and aldehyde functionalities in the context of an aromatic system.

Wavenumber (cm⁻¹)Vibration TypeInterpretation & Causality
~3300-3000 (Broad) O-H Stretch (phenolic)The broadness of this peak is a hallmark of hydrogen bonding, confirming the presence of the hydroxyl group.
~3100-3000 Aromatic C-H StretchConfirms the presence of protons attached to the aromatic rings.
~2850 & ~2750 Aldehydic C-H StretchThe presence of two distinct, medium-intensity peaks (Fermi doublets) in this region is highly diagnostic for an aldehyde C-H bond.[8][9]
~1685-1660 C=O Stretch (Aldehyde)This is a very strong and sharp absorption. Its frequency is lower than a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic imidazo[1,2-a]pyridine system, which delocalizes electron density and weakens the C=O double bond.[10][11]
~1640-1450 C=C and C=N StretchesA series of sharp bands characteristic of the fused aromatic ring system.
Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Label the key absorption bands and correlate them to the expected functional groups as detailed in the table above.

Nuclear Magnetic Resonance: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a full suite of 1D and 2D NMR experiments is essential for unambiguous assignment.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Causality
~10.0 s1HH-9 (-CHO)The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, placing it far downfield in a region with few other signals.[8][11]
~9.8 (broad) s1H-OHThe phenolic proton signal is typically broad and its chemical shift is solvent-dependent. Confirmed by D₂O exchange (signal disappears).
~8.3 s1HH-2This proton is on the electron-deficient imidazole ring, adjacent to a nitrogen atom, resulting in a downfield shift. It is a singlet as it has no adjacent protons.
~8.1 d1HH-5Located on the pyridine ring, this proton is deshielded by the adjacent fused imidazole ring. It appears as a doublet due to coupling with H-6.
~7.0 t1HH-6Coupled to both H-5 and H-7, this proton appears as a triplet (or more accurately, a doublet of doublets with similar J-values).
~6.8 d1HH-7This proton is ortho to the electron-donating hydroxyl group at C-8, causing a significant upfield shift compared to other pyridine ring protons. It is a doublet due to coupling with H-6.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The assignments are made with confidence by correlation with the ¹H spectrum via 2D NMR.

Predicted δ (ppm)AssignmentRationale & Causality
~185 C-9 (-CHO)The carbonyl carbon is the most deshielded carbon in the molecule.
~155 C-8The carbon atom directly attached to the electronegative oxygen atom is significantly deshielded (ipso-effect).
~145 C-8a (bridgehead)A quaternary carbon at the fusion of the two rings.
~135 C-2The carbon in the imidazole ring attached to H-2.
~128 C-5A protonated carbon on the pyridine ring.
~120 C-3The carbon bearing the aldehyde group. Its shift is influenced by both the aldehyde and the ring system.
~115 C-6A protonated carbon on the pyridine ring.
~110 C-7The electron-donating effect of the ortho-hydroxyl group shields this carbon, shifting it upfield.
2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the fragments identified in 1D spectra into a coherent structure.

  • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. The key expected correlation is the continuous network between H-5 ↔ H-6 ↔ H-7 , definitively proving their adjacent positions on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon. It allows for the confident assignment of all protonated carbons in the ¹³C spectrum (e.g., H-5 to C-5, H-6 to C-6, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the overall connectivity across multiple bonds (typically 2-3 bonds). It validates the placement of substituents and the fusion of the rings.

Key Expected HMBC Correlations:

  • The aldehyde proton (H-9) will show a correlation to the carbon it's attached to (C-3) and the adjacent ring carbon (C-2) . This confirms the aldehyde is at the C-3 position.

  • The imidazole proton (H-2) will correlate to C-3 and the bridgehead carbon (C-8a) , locking down the five-membered ring structure.

  • The pyridine proton H-7 will show a correlation to the hydroxyl-bearing carbon (C-8) and C-5 , confirming the 1,2,3-trisubstituted pattern of the pyridine ring.

  • The pyridine proton H-5 will correlate to the bridgehead carbon (C-8a) and C-7 , confirming the ring fusion.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable -OH protons).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. If needed for confirmation, add a drop of D₂O, shake, and re-acquire the spectrum to observe the disappearance of the -OH signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using default parameter sets on the spectrometer, adjusting acquisition times as needed to achieve good resolution.

  • Data Analysis: Process and analyze the spectra using appropriate software to assign all signals and confirm the correlations outlined above.

Tautomerism: A Final Consideration

For hydroxy-substituted pyridines and related heterocycles, the potential for keto-enol tautomerism must be considered.[12][13] In this case, 8-hydroxyimidazo[1,2-a]pyridine could potentially exist in equilibrium with its 8-oxo-7H-imidazo[1,2-a]pyridine tautomer.

The Evidence Points to the Hydroxy Form:

  • IR Spectroscopy: The presence of a broad O-H stretch and the absence of a distinct amide-like C=O stretch strongly support the hydroxy tautomer.

  • ¹H NMR: The observation of a distinct, exchangeable -OH proton signal is compelling evidence for the hydroxy form being the dominant species in solution.

  • ¹³C NMR: The chemical shift of C-8 (~155 ppm) is characteristic of a carbon attached to a hydroxyl group in an aromatic system. A keto-form would result in a C=O signal closer to 170-180 ppm and a more shielded, sp³-hybridized C-7.

While minor tautomers may exist in equilibrium, the collective spectroscopic data will overwhelmingly support the 8-hydroxy form as the predominant structure.[14]

The Gold Standard: Single-Crystal X-ray Crystallography

While the spectroscopic evidence presented provides an irrefutable solution-state structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the solid-state structure.[15][16]

Causality & Value

This technique determines the precise three-dimensional arrangement of atoms in a crystalline lattice by analyzing the diffraction pattern of X-rays passing through it. It provides definitive confirmation of:

  • Connectivity: The entire bonding framework.

  • Regiochemistry: The absolute positions of the -OH and -CHO groups.

  • Tautomeric Form: The location of the hydrogen on the C8 oxygen atom.

  • Intermolecular Interactions: Hydrogen bonding networks and crystal packing in the solid state.

Experimental Workflow: Crystallography
  • Crystallization: The critical, and often most challenging, step is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution & Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, highly accurate molecular structure.

Elucidation_Workflow cluster_start Initial Steps cluster_spectroscopy Core Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (HRMS) Confirm Elemental Formula Synthesis->MS Is formula C₈H₆N₂O? IR IR Spectroscopy Identify Functional Groups MS->IR Yes NMR_1D 1D NMR ('H, ¹³C) Assign Proton/Carbon Environments IR->NMR_1D Are -OH & -CHO present? NMR_2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity NMR_1D->NMR_2D Yes Structure Proposed Structure NMR_2D->Structure Assemble Data Xray X-Ray Crystallography (Optional Gold Standard) Structure->Xray Definitive Proof

Sources

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its unique three-dimensional shape and electronic properties, which allow it to bind to a wide array of biological targets with high affinity.[3][4] Its structural similarity to endogenous purines enables it to interact with biological systems, forming the backbone of numerous therapeutic agents.[5] Commercially successful drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) validate the therapeutic potential of this scaffold.[6][7][8]

The versatility of the imidazo[1,2-a]pyridine moiety is demonstrated by its broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and analgesic properties.[9][10][11] This guide provides a comprehensive overview of the key synthetic methodologies that have enabled the exploration of this scaffold, from foundational condensation reactions to modern multicomponent and catalyzed approaches, and delves into the medicinal chemistry insights that drive its application in contemporary drug development.

Pillar 1: Foundational Synthetic Strategies

The construction of the imidazo[1,2-a]pyridine core has been a subject of extensive research, leading to the development of several robust synthetic routes. The most classical and direct approach involves the condensation of readily available starting materials.

The Cornerstone: Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds

Historically, the most fundamental synthesis of the imidazo[1,2-a]pyridine ring system is the reaction between a 2-aminopyridine and an α-halocarbonyl compound, such as an α-haloketone.[5] This method involves an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic system.

Recent advancements have focused on making this classical reaction more environmentally benign. Innovations include performing the reaction under catalyst-free and solvent-free conditions at moderate temperatures (e.g., 60°C), significantly improving the green chemistry profile of this foundational method.[5] Furthermore, microwave-assisted protocols in green solvents like water have been shown to produce excellent yields (92-95%) in remarkably short reaction times (30 minutes).[12]

G cluster_start Starting Materials cluster_steps Reaction Mechanism A 2-Aminopyridine C Step 1: Nucleophilic Attack (SN2 Reaction) A->C B α-Haloketone (R-CO-CH₂-X) B->C D Intermediate: N-alkylated Pyridinium Salt C->D Endocyclic N attacks C-X E Step 2: Intramolecular Cyclization D->E Exocyclic N attacks carbonyl C F Intermediate: Dihydroxy-imidazopyridine E->F G Step 3: Dehydration (Aromatization) F->G - H₂O H Imidazo[1,2-a]pyridine Product G->H

Mechanism of classical condensation synthesis.

Pillar 2: Modern Synthetic Methodologies and Innovations

To accelerate the discovery of novel derivatives, chemists have developed more efficient and diversity-oriented synthetic strategies. These modern methods often rely on multicomponent reactions, advanced catalysis, and energy-efficient technologies.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby maximizing atomic economy and procedural simplicity.[13]

Groebke–Blackburn–Bienaymé Reaction (GBBR): The GBBR is arguably the most significant MCR for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[9][13] This one-pot, three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid.[14] The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then trapped by the isocyanide in a formal [4+1] cycloaddition, followed by tautomerization to yield the final product.[15] The use of ultrasound or microwave irradiation can further accelerate this reaction, aligning with green chemistry principles.[9][16]

G cluster_reactants Reactants cluster_mechanism Reaction Pathway Amine 2-Aminopyridine Step1 Imine Formation (Amine + Aldehyde) Amine->Step1 Aldehyde Aldehyde Aldehyde->Step1 Iso Isocyanide Step3 Nitrile Ylide Formation Iso->Step3 Step2 Protonation Step1->Step2 Step4 [4+1] Cycloaddition Step2->Step4 Step3->Step4 Step5 Aromatization (Tautomerization) Step4->Step5 Product 3-Amino-Imidazo[1,2-a]pyridine Step5->Product

Simplified workflow of the GBBR synthesis.

Other MCRs: Beyond the GBBR, other three-component reactions have been developed, such as the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[5] Another innovative, metal-free approach involves the reaction of ynals, 2-aminopyridines, and alcohols or thiols, which facilitates the formation of C-N, C-O, and C-S bonds in a single operation.[17]

Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Transition metals, particularly copper, play a pivotal role in modern organic synthesis by enabling novel bond formations.

  • Ullmann-Type C-N Coupling: Copper-catalyzed Ullmann condensations are used for intramolecular C-N bond formation to construct fused tetracyclic systems containing the imidazo[1,2-a]pyridine core.[18][19] This method is effective for creating complex, rigid scaffolds for drug discovery.

  • Aerobic Oxidative Synthesis: Copper(I)-catalyzed aerobic oxidative reactions allow for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones using air as the oxidant.[20] This approach is compatible with a broad range of functional groups and offers a greener alternative to traditional methods that may require stoichiometric oxidants.

Pillar 3: Medicinal Chemistry and Therapeutic Applications

The synthetic accessibility and structural diversity of imidazo[1,2-a]pyridine derivatives have made them a cornerstone of many drug discovery programs.

A Broad Spectrum of Biological Activity

The imidazo[1,2-a]pyridine scaffold has been associated with a remarkable range of biological activities. The specific activity is highly dependent on the substitution pattern around the core ring system.[3]

Biological ActivityKey Molecular Targets/MechanismsReference(s)
Antitubercular Inhibition of QcrB (cytochrome bcc complex)[21]
Anticancer Inhibition of kinases (e.g., PI3K, AKT/mTOR, PDGFR)[3][22]
Antiviral Inhibition of viral replication (e.g., HCMV, VZV)[23]
Anti-inflammatory General anti-inflammatory effects[10]
Sedative/Anxiolytic GABAA receptor agonism[8]
Gastrointestinal Proton pump inhibition, 5-HT4 agonism[1][8]
Case Study: The Development of Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapeutics.[24] The imidazo[1,2-a]pyridine scaffold has proven to be a highly fruitful starting point for this challenge.

High-throughput screening identified imidazo[1,2-a]pyridine amides (IPAs) as potent inhibitors of Mycobacterium tuberculosis (Mtb).[24][21] Subsequent research revealed that these compounds target QcrB, a critical subunit of the cytochrome bcc complex involved in cellular respiration.[11] This discovery led to the development of Telacebec (Q203) , a clinical candidate that has shown remarkable efficacy in preclinical models against MDR- and XDR-TB strains.[24]

Structure-activity relationship (SAR) studies on this class of compounds have been extensive. For example, Moraski and colleagues developed a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with potent activity against both replicating and non-replicating Mtb.[11] These studies highlight how subtle modifications to the scaffold's substituents can dramatically improve potency and selectivity, a core principle of modern medicinal chemistry.

G A Scaffold Identification (Imidazo[1,2-a]pyridine) B High-Throughput Screening (HTS) A->B C Hit Identification (e.g., IPA compounds) B->C D Mechanism of Action (Target ID: QcrB) C->D E Lead Optimization (SAR Studies) C->E Improve Potency & Selectivity D->E F Preclinical Candidate (e.g., Telacebec/Q203) E->F G Clinical Trials F->G

Drug discovery workflow for antitubercular IPAs.

Experimental Protocols

The following protocols are representative examples for the synthesis of imidazo[1,2-a]pyridine derivatives, based on methodologies described in the literature.

Protocol 1: Microwave-Assisted Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is adapted from catalyst-free and microwave-assisted methodologies.[5][25]

  • Reagents:

    • 2-Aminopyridine (1 mmol, 94 mg)

    • 2-Bromoacetophenone (1 mmol, 199 mg)

    • Ethanol (5 mL)

  • Procedure:

    • Combine 2-aminopyridine and 2-bromoacetophenone in a 10 mL microwave reaction vial.

    • Add ethanol (5 mL) and seal the vial.

    • Place the vial in a microwave reactor and irradiate at 100 °C for 15-30 minutes.

    • After cooling, pour the reaction mixture into ice-cold water (20 mL).

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize from ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine product.

  • Expected Outcome: High yield (typically >85%) of the desired product as a crystalline solid.

Protocol 2: One-Pot Groebke–Blackburn–Bienaymé Reaction (GBBR)

This protocol is a generalized procedure based on reported ultrasound and microwave-assisted GBBR syntheses.[9][13]

  • Reagents:

    • Substituted 2-aminopyridine (1 mmol)

    • Aldehyde (e.g., Benzaldehyde) (1 mmol)

    • Isocyanide (e.g., Cyclohexyl isocyanide) (1 mmol)

    • Ammonium chloride (NH4Cl) (0.2 mmol, 10.7 mg) as a catalyst.

    • Methanol (5 mL)

  • Procedure:

    • To a reaction vessel, add the 2-aminopyridine, aldehyde, isocyanide, and ammonium chloride.

    • Add methanol (5 mL) as the solvent.

    • Stir the mixture at 60 °C for 4-8 hours (or irradiate in a microwave reactor at 80 °C for 30 minutes).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 3-aminoimidazo[1,2-a]pyridine derivative.

  • Expected Outcome: Moderate to good yields (60-90%) depending on the specific substrates used.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a source of significant innovation in both synthetic and medicinal chemistry. Its synthetic tractability, coupled with its proven ability to modulate diverse biological targets, ensures its continued relevance. Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methods: The pursuit of even more efficient, sustainable, and atom-economical synthetic routes will continue, with an emphasis on C-H functionalization and photoredox catalysis.[4]

  • Exploration of New Biological Space: As new biological targets are identified for various diseases, the imidazo[1,2-a]pyridine scaffold will be explored for its potential to modulate these targets.

  • Targeted Covalent Inhibitors (TCIs): The unique structure of the imidazo[1,2-a]pyridine core makes it a suitable backbone for designing TCIs, a class of inhibitors that form a covalent bond with their target, leading to enhanced potency and duration of action.[26]

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spectroscopic analysis of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological and photophysical properties.[1][2][3] Its derivatives are explored for a wide range of pharmaceutical applications, including anti-inflammatory, antiviral, and antitumor activities.[1][4] Furthermore, the π-conjugated bicyclic structure of these compounds often imparts fluorescent properties, making them valuable as biomarkers, chemical sensors, and components in optoelectronic devices like Organic Light Emitting Diodes (OLEDs).[1][5]

This guide provides a detailed technical overview of the essential spectroscopic techniques used to characterize a specific, functionalized derivative: this compound. Understanding the spectral signature of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structural characteristics, which are critical steps in the fields of medicinal chemistry, drug development, and materials science. We will explore the causality behind experimental choices and provide a self-validating framework for the analysis of its nuclear magnetic resonance (NMR), infrared (IR), UV-visible (UV-Vis), and mass spectrometry (MS) data.

Molecular Structure and Synthesis Overview

The structure of this compound (Molecular Formula: C₈H₆N₂O₂, Molecular Weight: 162.15 g/mol ) incorporates the core imidazo[1,2-a]pyridine fused ring system, with a hydroxyl (-OH) group at position 8 and a carbaldehyde (-CHO) group at position 3.[6]

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2][4] For the target molecule, a plausible route involves the reaction of 2-amino-3-hydroxypyridine with an appropriate 3-carbon α-halocarbonyl aldehyde synthon. The workflow for such a synthesis and subsequent purification is crucial for obtaining a sample suitable for analysis.

cluster_synthesis Synthetic Workflow A 2-Amino-3-hydroxypyridine C Condensation Reaction (Cyclization) A->C B α-Halocarbonyl Reagent B->C D Crude Product C->D E Purification (e.g., Recrystallization, Column Chromatography) D->E F Pure this compound E->F

Caption: General workflow for synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. For this molecule, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon framework.

Experimental Protocol: Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent. Its polarity effectively dissolves the compound, and its high boiling point ensures stability. Crucially, it allows for the observation of exchangeable protons, such as the hydroxyl (-OH) proton.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Expected Spectra

The expected chemical shifts are predicted based on data from closely related analogs, such as 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and other substituted imidazo[1,2-a]pyridines.[7][8]

Img

Caption: Structure with proton and carbon numbering for NMR assignment.

¹H NMR Spectrum (Predicted, in DMSO-d₆)

  • Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring (H5, H6, H7) will appear in the aromatic region (δ 6.5-8.5 ppm). Based on analogs, H5 is expected to be the most downfield, appearing as a doublet of doublets. H6 and H7 will likely appear as a triplet and a doublet of doublets, respectively.[7]

    • δ ~8.1 ppm (dd, 1H, H5)

    • δ ~6.8 ppm (t, 1H, H6)

    • δ ~6.6 ppm (dd, 1H, H7)

  • Aromatic Proton (Imidazole Ring): The proton on the imidazole ring (H2) will appear as a singlet, typically downfield.

    • δ ~8.4 ppm (s, 1H, H2)

  • Aldehyde Proton (CHO): The aldehyde proton (H9) is highly deshielded by the carbonyl group and will appear as a distinct singlet far downfield.

    • δ ~9.9-10.0 ppm (s, 1H, H9)

  • Hydroxyl Proton (OH): The phenolic proton (H8) is acidic and its chemical shift is variable. In DMSO-d₆, it is expected to appear as a broad singlet at a high chemical shift.[7]

    • δ >10.0 ppm (br s, 1H, H8)

¹³C NMR Spectrum (Predicted, in DMSO-d₆)

  • Carbonyl Carbon: The aldehyde carbonyl carbon (C9) is the most deshielded and will appear significantly downfield. Based on similar structures, its shift is expected around 180-197 ppm.[8]

    • δ ~185.0 ppm (C9, CHO)

  • Aromatic Carbons: The eight carbons of the fused ring system will appear in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group (C8) will be significantly shifted downfield. A signal around δ 162 ppm can be attributed to the carbon bonded to the hydroxyl group.[8]

Summary of Predicted NMR Data
¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
H5~8.1ddPyridine Ring
H6~6.8tPyridine Ring
H7~6.6ddPyridine Ring
H2~8.4sImidazole Ring
H9~9.9sAldehyde (CHO)
H8>10.0br sHydroxyl (OH)
¹³C NMR Chemical Shift (δ, ppm)Assignment
C9~185.0Aldehyde (C=O)
C8~162.0C-OH
C2, C3, C5, C6, C7, C10, C11110-150Aromatic Carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol
  • Sample Preparation: The spectrum is typically recorded on a solid sample. Prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Interpretation and Expected Vibrational Bands

The FT-IR spectrum will show characteristic absorption bands corresponding to the molecule's functional groups. Assignments are based on established frequency ranges and data from similar compounds.[7][8][9]

  • O-H Stretching: A broad and strong absorption band is expected in the region of 3400-3300 cm⁻¹ , characteristic of the hydroxyl group, likely broadened due to hydrogen bonding.[8][10]

  • C-H Stretching:

    • Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ .[8]

    • The aldehyde C-H stretch is expected to show one or two sharp bands in the 2850-2750 cm⁻¹ region.

  • C=O Stretching: A strong, sharp absorption band corresponding to the aldehyde carbonyl group will be prominent in the range of 1680-1640 cm⁻¹ .[8]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic fused ring system will appear as multiple sharp bands in the 1600-1400 cm⁻¹ region.[8]

  • C-O Stretching: The phenolic C-O stretching vibration is expected to appear in the 1270-1200 cm⁻¹ range.[8]

Summary of Key IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400-3300Strong, Broadν(O-H)Hydroxyl (-OH)
>3000Medium, Sharpν(C-H)Aromatic
2850-2750Medium, Sharpν(C-H)Aldehyde (-CHO)
1680-1640Strong, Sharpν(C=O)Aldehyde (-CHO)
1600-1400Medium-Strongν(C=C), ν(C=N)Aromatic Rings
1270-1200Strongν(C-O)Phenolic C-O

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. It provides valuable information about the extent of conjugation.

Experimental Protocol

A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Perform Serial Dilution to achieve absorbance < 1.0 A->B D Measure Absorbance Spectrum (e.g., 200-600 nm) B->D C Select Solvent for Blank (e.g., Methanol) C->D E Identify λmax values D->E

Caption: Standard workflow for UV-Vis spectroscopic analysis.

  • Solvent Choice: Methanol or ethanol are suitable solvents. The choice of solvent can slightly influence the position of the absorption maxima (λmax).[1]

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Analysis: Record the absorption spectrum against a solvent blank.

Data Interpretation

The imidazo[1,2-a]pyridine core is a π-conjugated system. Its UV-Vis spectrum is expected to display multiple absorption bands.

  • High-Energy Band: An intense absorption band is expected at shorter wavelengths, typically around 250-270 nm . This corresponds to π → π* transitions involving the entire heterocyclic system.[1][11]

  • Lower-Energy Band: A second, broader band is anticipated at longer wavelengths, in the range of 280-360 nm .[1][11] This transition is also π → π* in nature but involves the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the hydroxyl and aldehyde groups, which act as auxochromic and chromophoric groups respectively, will influence the exact position and intensity of this band.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic molecule. The analysis is typically run in positive ion mode ([M+H]⁺).

  • Analysis: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer. A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is preferred to confirm the elemental formula.

Data Interpretation
  • Molecular Ion Peak: The primary piece of information is the molecular ion peak. Given the molecular formula C₈H₆N₂O₂, the exact monoisotopic mass is 162.0429 u.

    • In positive mode ESI-MS, the expected peak will be for the protonated molecule, [M+H]⁺, at m/z = 163.0507 .

  • High-Resolution Data: HRMS analysis should confirm this mass to within a few parts per million (ppm), which validates the elemental formula C₈H₇N₂O₂⁺ for the ion.

  • Fragmentation: While ESI is a soft technique, some fragmentation can be induced (tandem MS or MS/MS). A characteristic fragmentation pathway for related imidazo[1,2-a]pyridines involves the loss of small neutral molecules like CO.[12]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of structural information. NMR spectroscopy defines the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (hydroxyl, aldehyde), UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, and mass spectrometry validates the molecular weight and elemental composition. Together, these methods provide an unambiguous and comprehensive analytical profile, establishing a reliable foundation for any further investigation in drug discovery or materials science.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (2020). International Journal of Research Publication and Reviews, 1(8), 230-234. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Di Maria, F., et al. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal, 15(15), 2387-2395. [Link]

  • Synthesis of imidazo[1,2‐a]pyridine derivative 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Ben-Malah, K., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. (n.d.). The Royal Society of Chemistry. [Link]

  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6682. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020). ResearchGate. [Link]

  • Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues. (2015). The Journal of Physical Chemistry B, 119(6), 2330-44. [Link]

  • This compound. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

  • Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone. (n.d.). ResearchGate. [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2009). ResearchGate. [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1460-1462. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-22. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • Corona-Becerril, D., et al. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 8, 45. [Link]

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  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... (n.d.). ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to the Quantum Yield of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of a Unique Fluorophore

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and intriguing photophysical properties.[1][2][3] The fluorescence of these compounds is particularly sensitive to their substitution pattern, making them versatile platforms for the development of sensors, imaging agents, and optoelectronic materials.[4][5] This guide focuses on a specific derivative, 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, a molecule poised at the intersection of potentially strong fluorescence modulation due to its unique combination of an electron-donating hydroxyl group and an electron-withdrawing carbaldehyde group.

While a definitive, experimentally determined quantum yield for this specific molecule is not yet prevalent in the literature, this guide will provide a comprehensive framework for its investigation. We will delve into the theoretical underpinnings of its expected photophysical behavior, provide a robust experimental protocol for the determination of its fluorescence quantum yield, and outline a plausible synthetic route. This document is intended to empower researchers to unlock the full potential of this promising fluorophore.

The Imidazo[1,2-a]pyridine Core: A Foundation for Fluorescence

The fluorescence of imidazo[1,2-a]pyridines arises from their π-conjugated bicyclic structure.[4] The quantum yield of these compounds is highly dependent on the nature and position of substituents. Generally, electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can have a more varied, and sometimes quenching, effect.[4][6]

The molecule at the heart of this guide, this compound, presents a fascinating case study in substituent effects.

  • The 8-Hydroxy Group: This electron-donating group is expected to increase the electron density of the aromatic system, which can favor radiative decay pathways and thus enhance the quantum yield. Furthermore, the presence of a hydroxyl group adjacent to a nitrogen-containing aromatic ring opens the possibility of excited-state intramolecular proton transfer (ESIPT). This phenomenon, observed in related compounds like 8-hydroxyquinoline, can lead to a large Stokes shift and dual fluorescence, offering unique opportunities for sensor development.[7]

  • The 3-Carbaldehyde Group: As an electron-withdrawing group, the aldehyde functionality at the 3-position will likely influence the electronic distribution in both the ground and excited states. While electron-withdrawing groups can sometimes quench fluorescence, their strategic placement can also lead to desirable properties like solvatochromism and sensitivity to the local environment.[4]

The interplay of these two opposing electronic influences makes this compound a compelling target for photophysical characterization.

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related imidazo[1,2-a]pyridines.[3][8] A potential two-step synthesis is outlined below.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-3-hydroxypyridine C 8-Hydroxyimidazo[1,2-a]pyridine A->C Cyclocondensation B 3-Bromo-2-oxopropanal B->C D This compound C->D Vilsmeier-Haack Formylation

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

Step 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-3-hydroxypyridine in a suitable solvent such as ethanol, add an equimolar amount of 3-bromo-2-oxopropanal.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-hydroxyimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

  • In a flask cooled in an ice bath, add phosphorus oxychloride to N,N-dimethylformamide (DMF) dropwise with stirring to prepare the Vilsmeier reagent.

  • To this reagent, add a solution of 8-hydroxyimidazo[1,2-a]pyridine in DMF.

  • Allow the reaction to stir at room temperature, then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain pure this compound.

Determination of the Fluorescence Quantum Yield: A Practical Guide

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The most common and reliable method for determining the relative fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[1][5][9]

Diagram of the Quantum Yield Determination Workflow

Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Prepare stock solutions of sample and standard B Create a series of dilutions (Abs < 0.1) A->B C Measure absorbance at excitation wavelength B->C D Measure fluorescence emission spectra C->D E Integrate the area under the emission curve D->E F Plot integrated fluorescence intensity vs. absorbance E->F G Determine the gradients (slopes) of the plots F->G H Calculate the quantum yield G->H

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Experimental Protocol:
  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For imidazo[1,2-a]pyridines, which typically emit in the blue-green region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or anthracene in ethanol (ΦF = 0.27) are suitable choices.

  • Preparation of Solutions:

    • Prepare stock solutions of both the this compound and the chosen standard in the same high-purity, spectroscopic grade solvent.

    • From the stock solutions, prepare a series of five dilutions of increasing concentration for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each of the ten solutions at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

    • Maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both data sets. The plots should be linear, and the y-intercept should be close to zero.

    • Determine the gradient (slope) of the straight line for both the sample (Gradsample) and the standard (Gradstd).

  • Calculation of Quantum Yield:

    • The quantum yield of the sample (ΦF, sample) is calculated using the following equation:

      ΦF, sample = ΦF, std × (Gradsample / Gradstd) × (η2sample / η2std)

      Where:

      • ΦF, std is the quantum yield of the standard.

      • Gradsample and Gradstd are the gradients of the plots for the sample and standard, respectively.

      • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Expected Photophysical Properties and Data Summary

Based on the properties of related imidazo[1,2-a]pyridine derivatives, we can predict the likely photophysical characteristics of this compound.

PropertyExpected Value/CharacteristicRationale
Absorption Max (λabs) 320 - 380 nmTypical for π-conjugated imidazo[1,2-a]pyridines.[4]
Emission Max (λem) 400 - 500 nmDependent on solvent polarity; likely to show a significant Stokes shift.
Stokes Shift 80 - 120 nmThe presence of both electron-donating and -withdrawing groups can lead to a larger Stokes shift.
Quantum Yield (ΦF) Estimated 0.1 - 0.4This is an educated estimate. The hydroxyl group may enhance fluorescence, while the aldehyde could have a quenching effect. The actual value needs experimental determination.
Solvatochromism ExpectedThe charge distribution in the excited state is likely to be different from the ground state, leading to a shift in emission wavelength with solvent polarity.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, fluorophore. Its unique substitution pattern suggests a rich photophysical behavior that could be harnessed for applications in chemical sensing, biological imaging, and materials science. This guide provides the foundational knowledge and practical protocols necessary for the synthesis and detailed characterization of this compound. The experimental determination of its quantum yield and a thorough investigation of its solvatochromic and potential ESIPT properties will be crucial next steps in unlocking its full potential. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can confidently and accurately contribute to the growing body of knowledge on this versatile class of fluorescent molecules.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research and Pharmaceutical Sciences, [Link].[4]

  • Naik, L. R., & Math, N. N. (2006). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 44(10), 742-747. [Link].

  • Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives. ResearchGate, [Link].[7]

  • Velázquez-Olvera, L., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 83. [Link].[10]

  • Thakur, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30205-30211. [Link].[5]

  • Li, Y., et al. (2022). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][4]phenanthroline Ligand and Its Cu(I) Complexes. Molecules, 27(19), 6649. [Link].[11]

  • Banasiewicz, M., et al. (2016). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Dyes and Pigments, 134, 379-388. [Link].[6]

  • Velázquez-Olvera, L., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 83. [Link].[9]

  • Thakur, A., et al. (2022). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 282, 121633. [Link].[12]

  • Velázquez-Olvera, L., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo [1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6, 83. [Link].[1]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link].[8]

  • Atack, J. R., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link].[13]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link].[2]

  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4945. [Link].[3]

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A Technical Guide to the Solution-State Stability of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its wide range of biological activities and unique photophysical properties.[1][2] 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde combines this versatile core with two highly reactive functional groups: a phenolic hydroxyl group and an aromatic aldehyde. While these groups are often key to the molecule's function, they also represent potential liabilities for chemical stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the solution-state stability of this compound. We will delve into the predictable degradation pathways based on chemical principles and present a systematic approach, including detailed experimental protocols for forced degradation studies and the development of stability-indicating analytical methods, to ensure data integrity and support downstream applications.

Chapter 1: Molecular Profile and Predicted Stability Liabilities

A thorough understanding of the stability of this compound begins with an analysis of its constituent functional groups. The molecule's reactivity is a composite of the imidazo[1,2-a]pyridine core, the C3-carbaldehyde, and the C8-hydroxyl group.

  • Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is generally robust. However, the electron-rich nature of the imidazole ring and the presence of the pyridine nitrogen atom introduce specific reactivity patterns. The pyridine nitrogen can be protonated under acidic conditions, which can alter the electronic properties and stability of the entire molecule.[3] While generally stable, the core can be susceptible to advanced oxidative or photolytic degradation.[1]

  • C3-Carbaldehyde Group: The aldehyde is the most significant source of potential instability. It is highly susceptible to:

    • Oxidation: Easily oxidized to the corresponding carboxylic acid (8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid), especially in the presence of atmospheric oxygen, trace metal ions, or oxidizing agents.

    • Reduction: Can be reduced to the corresponding alcohol, although this is less common under typical storage conditions unless reducing agents are present.

    • Nucleophilic Addition: Aldehydes can react with nucleophilic solvents (e.g., methanol to form an acetal) or other formulation components.

  • C8-Hydroxyl Group: This group is phenolic in character, conferring both acidic properties and susceptibility to oxidation.[4]

    • pH-Dependent Reactivity: In basic solutions, the hydroxyl group will be deprotonated to form a phenoxide ion. This species is significantly more electron-rich and thus much more susceptible to oxidation than the protonated form.

    • Oxidative Coupling: Phenolic moieties can undergo oxidative coupling to form dimeric and polymeric impurities, which can be a significant degradation pathway.[5][6]

Based on this analysis, the primary stability concerns for this molecule in solution are oxidation, pH-dependent hydrolysis/degradation, and photodecomposition.

Chapter 2: Framework for a Comprehensive Stability Assessment

To systematically evaluate the stability of this compound, a forced degradation (or stress testing) study is essential.[7][8] This involves intentionally exposing the compound to harsh conditions to rapidly identify likely degradation products and pathways. This approach is fundamental to developing a stability-indicating analytical method—a method that can accurately measure the parent compound without interference from any degradants.[9]

The overall workflow for this assessment is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Characterization cluster_3 Phase 4: Finalization MD_HPLC Develop HPLC-UV Method MD_Val Initial Validation (Specificity) MD_HPLC->MD_Val FD_Setup Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) MD_Val->FD_Setup FD_Incubate Incubate Samples FD_Setup->FD_Incubate FD_Analyze Analyze via HPLC-UV FD_Incubate->FD_Analyze Char_LCMS Identify Degradants (LC-MS/MS) FD_Analyze->Char_LCMS Char_Pathway Propose Degradation Pathways Char_LCMS->Char_Pathway Final_Val Full Method Validation Char_Pathway->Final_Val Final_Report Establish Stability Profile & Handling Guidelines Final_Val->Final_Report

Figure 1: Workflow for Stability Assessment.

This structured approach ensures that the analytical methods are fit-for-purpose before proceeding to the costly and time-consuming phases of degradation and characterization.

Chapter 3: Detailed Experimental Protocols

The following protocols are designed as a robust starting point for any laboratory. All experiments should include a control sample (parent compound in the chosen solvent, protected from stress) to provide a baseline for comparison.

Protocol 3.1: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.[10]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it provides good retention for aromatic compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The acidic modifier helps to ensure sharp peak shapes for the phenolic and pyridine moieties.

  • Detection: Use a Photodiode Array (PDA) detector. Monitor at a wavelength of maximum absorbance for the parent compound (likely in the 280-360 nm range based on the imidazo[1,2-a]pyridine chromophore), but collect full spectra (e.g., 200-400 nm) to aid in peak tracking and purity assessment.[11]

  • Gradient Elution: Develop a gradient to ensure elution of both polar and non-polar degradants.

    • Initial Gradient: 10-90% B over 15 minutes.

    • Optimization: Adjust the gradient slope based on the results from forced degradation samples to achieve a resolution of >1.5 between all peaks.

  • System Suitability: Before each run, inject a standard solution to verify system performance (e.g., retention time repeatability, peak area precision, theoretical plates).

Protocol 3.2: Forced Degradation Studies

Objective: To generate potential degradation products and identify conditions that affect the compound's stability.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Methodology: Prepare solutions of this compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis:

    • Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60 °C for 2, 8, and 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH.

    • Incubate at room temperature (25 °C) for 30 minutes, 2 hours, and 8 hours (basic conditions are often more aggressive).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Add an appropriate volume of 30% hydrogen peroxide (H₂O₂) to the sample solution to achieve a final concentration of 3% H₂O₂.

    • Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • Quench the reaction by adding a small amount of a dilute sodium bisulfite solution if necessary before analysis.

  • Thermal Degradation:

    • Incubate a solution of the compound at 60 °C in a sealed vial, protected from light, for 1, 3, and 7 days.

    • Also, test the solid compound under the same conditions to assess solid-state thermal stability.

  • Photostability:

    • Following ICH Q1B guidelines, expose a solution of the compound to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14][15]

    • Analyze the sample after exposure. A control sample should be wrapped in aluminum foil and placed alongside the test sample to differentiate between thermal and photolytic degradation.

Chapter 4: Structural Elucidation of Degradation Products

Once degradation is observed via HPLC-UV, the next critical step is to identify the structures of the degradation products. This is crucial for understanding the degradation mechanism and assessing the safety profile of the compound.

Primary Technique: LC-MS/MS Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for this task.[10][14] By coupling the HPLC method developed in Protocol 3.1 to a mass spectrometer, one can obtain the molecular weight of the degradants. Tandem MS (MS/MS) provides fragmentation data that helps in elucidating the exact chemical structure.

Hypothesized Degradation Pathways: Based on the molecule's structure, several degradation pathways can be predicted.

G cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Parent This compound MW: 174.16 Ox_Acid Carboxylic Acid MW: 190.16 (+16 Da) Parent->Ox_Acid [O] (H₂O₂) Ox_Phenol Quinone-like Species MW: 172.14 or higher (Polymerization) Parent->Ox_Phenol [O] (Air/Base) Photo_Ring Ring Cleavage Products (Variable MW) Parent->Photo_Ring hv (UV/Vis Light)

Figure 2: Hypothesized Degradation Pathways.

  • Oxidation of Aldehyde: The most probable degradation product under oxidative stress is the corresponding carboxylic acid, which would result in a mass increase of 16 Da (from -CHO to -COOH).

  • Oxidation of Phenol/Core: Under basic or strong oxidative conditions, the phenolic hydroxyl group and the electron-rich heterocyclic core can be oxidized, potentially leading to quinone-like structures or even ring-opened products.[5][6][16]

  • Photodegradation: Imidazo[1,2-a]pyridines are photoactive, and exposure to light could lead to complex reactions, including radical-mediated ring cleavage.[11]

Chapter 5: Data Interpretation and Reporting

Table 1: Summary of Forced Degradation Study Results

Stress ConditionTimepoint% Parent RemainingMajor Degradants (Retention Time, % Area)Observations
Control (25°C) 24 h100.0%None ObservedNo degradation.
0.1 M HCl (60°C) 2 h98.5%D1 (4.5 min, 1.2%)Minor degradation.
8 h92.1%D1 (4.5 min, 6.8%), D2 (5.1 min, 0.9%)Increased degradation over time.
24 h84.3%D1 (4.5 min, 13.5%), D2 (5.1 min, 1.8%)Significant degradation.
0.1 M NaOH (25°C) 30 min65.2%D3 (2.8 min, 31.5%), D4 (7.2 min, 2.1%)Rapid degradation, solution turned brown.
2 h21.0%D3 (2.8 min, 68.1%), D4 (7.2 min, 8.5%)Extensive degradation.
3% H₂O₂ (25°C) 8 h78.9%D5 (6.2 min, 20.5%)Single major oxidative degradant.
Photostability 1.2 M lux·h91.5%D6 (8.1 min, 4.5%), D7 (8.9 min, 3.1%)Multiple minor photogradants observed.

Data are for illustrative purposes only.

From this data, a stability profile can be established. For example, the illustrative data above suggests that this compound is:

  • Highly unstable in basic conditions.

  • Susceptible to oxidation.

  • Moderately stable to acidic and photolytic stress.

  • Relatively stable to thermal stress in solution (data not shown in example table).

Recommendations: Based on these findings, solutions of this compound should be prepared fresh, stored protected from light, and maintained at a neutral or slightly acidic pH. Buffering solutions may be necessary for formulation development.

Conclusion

This compound is a molecule of significant interest, but its chemical structure presents inherent stability challenges. The aldehyde and phenolic hydroxyl groups are primary sites for oxidative and pH-dependent degradation. A systematic investigation using a forced degradation protocol is not merely a suggestion but a requirement for any rigorous scientific or developmental program. By employing a validated stability-indicating HPLC method and leveraging LC-MS for structural elucidation, researchers can understand the degradation pathways, establish a comprehensive stability profile, and define appropriate handling, storage, and formulation strategies to ensure the integrity of this valuable compound.

References

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Sources

Methodological & Application

Application Notes and Protocols for 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde in Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Fluorophore

The imidazo[1,2-a]pyridine scaffold has garnered significant attention within the medicinal chemistry and chemical biology communities for its prevalence in a range of biologically active compounds.[1] Beyond its therapeutic potential, this heterocyclic system possesses intriguing photophysical properties that make it an excellent candidate for the development of fluorescent probes for bioimaging.[2][3] The 8-hydroxy-substituted variant, and specifically 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, represents a particularly promising starting point for creating sophisticated molecular tools for cellular and in vivo imaging.

The key to the utility of this scaffold lies in its capacity for Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] Upon photoexcitation, the proton from the 8-hydroxyl group can be transferred to the nitrogen atom of the pyridine ring, leading to the formation of a transient tautomer with a distinct, red-shifted emission profile. This phenomenon results in a large Stokes shift, which is highly desirable for bioimaging applications as it minimizes self-quenching and reduces background interference. The aldehyde functionality at the 3-position provides a convenient chemical handle for the facile synthesis of a diverse library of probes through Schiff base condensation and other reactions, allowing for the tailored detection of various analytes.

This guide provides a comprehensive overview of the applications of this compound in bioimaging, complete with detailed protocols for probe synthesis and cellular imaging.

Core Principles: Understanding the Power of ESIPT

The fluorescence of 8-hydroxyimidazo[1,2-a]pyridine derivatives is governed by the ESIPT process. In the ground state, the molecule exists predominantly in its enol form. Upon absorption of a photon, it transitions to an excited enol state (E). From this state, an ultrafast proton transfer occurs, generating an excited keto tautomer (K). This tautomer then relaxes to the ground state via fluorescence, emitting a photon at a longer wavelength than the initial absorption. The cycle is completed by a rapid back-proton transfer in the ground state.

ESIPT_Mechanism E Enol (Ground State) E_star Enol (Excited State, S1) E->E_star Absorption (hν_abs) E_star->E Non-radiative decay/Fluorescence (minor) K_star Keto Tautomer (Excited State, S1') E_star->K_star ESIPT (k_ESIPT > 10^12 s^-1) K Keto Tautomer (Ground State) K_star->K Fluorescence (hν_em) K->E Back Proton Transfer

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Application I: Ratiometric Sensing of Metal Ions (e.g., Hg²⁺)

The coordination of metal ions to the 8-hydroxy and pyridine nitrogen can modulate the ESIPT process, leading to a change in the fluorescence properties of the probe. This allows for the development of "turn-on," "turn-off," or ratiometric sensors for various metal ions. For instance, a probe derived from this compound can be designed to selectively bind Hg²⁺, a highly toxic environmental pollutant.[6]

Probe Synthesis Protocol: Schiff Base Condensation

This protocol describes the synthesis of a rhodamine-based probe functionalized with an imidazo[1,2-a]pyridine moiety for the detection of Hg²⁺.

Materials:

  • This compound

  • Rhodamine B hydrazide

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1 equivalent of this compound in 20 mL of absolute ethanol.

  • Add 1.1 equivalents of Rhodamine B hydrazide to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cellular Imaging Protocol for Hg²⁺ Detection

Cell Culture and Plating:

  • Culture HeLa cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 24-well glass-bottom plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

Probe Loading and Imaging:

  • Prepare a 1 mM stock solution of the synthesized probe in DMSO.

  • Dilute the stock solution in serum-free DMEM to a final working concentration of 10 µM.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells with the 10 µM probe solution for 30 minutes at 37°C.

  • Wash the cells three times with PBS to remove excess probe.

  • Add fresh DMEM to the wells.

  • For the experimental group, treat the cells with varying concentrations of HgCl₂ (e.g., 0-50 µM) for 30 minutes.

  • Image the cells using a fluorescence microscope equipped with appropriate filters. For a rhodamine-based probe, typical excitation is around 560 nm and emission is collected above 580 nm.

Data Analysis:

  • Quantify the fluorescence intensity of the cells in different treatment groups using image analysis software (e.g., ImageJ).

  • A significant increase in fluorescence intensity upon addition of Hg²⁺ indicates a "turn-on" response.

Metal_Sensing_Workflow cluster_synthesis Probe Synthesis cluster_imaging Cellular Imaging Start This compound + Rhodamine B hydrazide Reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, Mass Spec Purification->Characterization Probe_Loading Incubate with Probe (10 µM, 30 min) Characterization->Probe_Loading Synthesized Probe Cell_Culture Culture & Seed HeLa Cells Cell_Culture->Probe_Loading Washing Wash with PBS Probe_Loading->Washing Treatment Treat with HgCl₂ Washing->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Analysis Fluorescence Intensity Quantification Imaging->Analysis Image Data

Caption: A workflow diagram for the synthesis and application of a Hg²⁺ fluorescent probe.

Application II: Monitoring pH Fluctuations in Live Cells

The protonation/deprotonation of the 8-hydroxy group and the pyridine nitrogen is sensitive to the surrounding pH. This property can be harnessed to develop ratiometric fluorescent probes for monitoring pH changes in specific cellular compartments, such as lysosomes.[7] A ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes with pH, is advantageous as it provides a built-in self-calibration, making the measurement independent of probe concentration and instrumental parameters.[8][9][10]

Principle of Ratiometric pH Sensing

At physiological pH, the 8-hydroxy group is protonated, and the probe exhibits a certain fluorescence emission spectrum. In a more acidic environment, the pyridine nitrogen can become protonated, which alters the electronic structure of the fluorophore and shifts the emission to a different wavelength. By measuring the ratio of the fluorescence intensities at these two wavelengths, the pH can be accurately determined.

Protocol for Ratiometric pH Imaging in Lysosomes

Probe Design Considerations:

  • To target lysosomes, the probe can be functionalized with a lysosome-targeting moiety, such as a morpholine group.

  • The pKa of the probe should be in the range of lysosomal pH (typically 4.5-5.0).

Cellular Imaging Protocol:

  • Follow the cell culture and plating protocol as described above.

  • Prepare a 1 mM stock solution of the pH-sensitive probe in DMSO.

  • Dilute the stock solution in serum-free DMEM to a final working concentration of 5-10 µM.

  • Wash the cells twice with PBS.

  • Incubate the cells with the probe solution for 30 minutes at 37°C.

  • Wash the cells three times with PBS.

  • To induce changes in lysosomal pH, cells can be treated with agents like Bafilomycin A1 (to increase lysosomal pH) or subjected to starvation to induce autophagy (which can alter lysosomal pH).

  • Image the cells using a fluorescence microscope capable of dual-emission ratiometric imaging. Acquire images at two different emission wavelengths (e.g., one corresponding to the protonated form and one to the deprotonated form) using a single excitation wavelength.

Data Analysis:

  • Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pixel in the image.

  • Generate a ratiometric image where the color of each pixel represents the calculated ratio, and thus the pH.

  • Calibrate the probe's response by imaging cells in buffers of known pH containing a nigericin/monensin ionophore mixture to equilibrate the intracellular and extracellular pH.

Probe Characteristic Value Significance
Excitation Wavelength~405 nmSuitable for common laser lines in confocal microscopy.
Emission Wavelength 1 (Deprotonated)~480 nmCorresponds to the probe in a less acidic environment.
Emission Wavelength 2 (Protonated)~550 nmCorresponds to the probe in a more acidic environment.
pKa~4.7Ideal for monitoring pH changes within the lysosomal range.
Stokes Shift> 100 nmMinimizes spectral overlap and background interference.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in metal ion sensing experiments, the selectivity of the probe should be confirmed by testing its response to a panel of other biologically relevant metal ions. For pH sensing, the ratiometric nature of the measurement provides an internal control, and the use of ionophores for calibration ensures the accuracy of the pH measurements. All synthesized probes should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

Conclusion and Future Perspectives

This compound is a versatile and powerful scaffold for the development of advanced fluorescent probes for bioimaging. Its favorable photophysical properties, particularly its propensity for ESIPT, and the synthetic accessibility of its derivatives make it an attractive platform for creating sensors for a wide range of biological analytes and parameters. Future research in this area may focus on developing probes with even greater sensitivity and selectivity, as well as probes that can be used for in vivo imaging and theranostic applications.

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  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]

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The Emergent Fluorophore: 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Luminescent Tool

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide-ranging biological activities and intriguing photophysical properties.[1][2] Derivatives of this heterocyclic system are notable for their strong fluorescence, often in the blue-violet region of the spectrum, making them attractive candidates for the development of novel fluorescent probes.[3][4] This application note introduces 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde , a promising yet underexplored member of this family, and elucidates its potential as a highly sensitive fluorescent probe for pH and metal ion detection.

The unique structural features of this molecule— a fluorescent imidazo[1,2-a]pyridine core, a proton-responsive 8-hydroxy group analogous to the classic 8-hydroxyquinoline (8-HQ) chelator, and a reactive 3-carbaldehyde moiety—converge to create a versatile platform for sensing applications. The 8-hydroxy group is anticipated to bestow pH sensitivity and metal-ion chelation capabilities, leading to significant changes in the fluorophore's emission profile upon binding.[5][6] This phenomenon, often driven by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF), forms the basis of its sensing utility.[7][8]

This guide provides a comprehensive overview of the proposed synthesis, predicted photophysical characteristics, and detailed protocols for the application of this compound as a fluorescent probe for researchers in cellular biology, analytical chemistry, and drug discovery.

Synthesis and Characterization

Proposed Synthesis Pathway

A likely synthetic approach involves the condensation of 2-amino-3-hydroxypyridine with a suitable three-carbon aldehyde equivalent, followed by formylation at the C3 position.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Formylation A 2-Amino-3-hydroxypyridine C 8-Hydroxyimidazo[1,2-a]pyridine A->C Condensation B Bromomalonaldehyde B->C D 8-Hydroxyimidazo[1,2-a]pyridine F This compound D->F Formylation E Vilsmeier-Haack Reagent (POCl3, DMF) E->F

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

Basic physicochemical data for the target compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[11]
Molecular Weight 162.15 g/mol [11]
CAS Number 1033202-04-8[11]
Appearance Predicted to be a solidN/A
Solubility Soluble in DMSO, DMF, and alcoholsInferred

Predicted Photophysical Properties

The photophysical properties of this compound are predicted based on the characteristics of the imidazo[1,2-a]pyridine scaffold and the influence of the 8-hydroxy substituent.

ParameterPredicted Value/CharacteristicRationale
Excitation Maximum (λex) ~350-380 nmImidazo[1,2-a]pyridine derivatives typically exhibit absorption in this range.[4]
Emission Maximum (λem) ~400-450 nm (in neutral organic solvents)The core scaffold generally emits in the violet-blue region.[3]
Quantum Yield (Φ) Moderate to high in aprotic solventsThe rigid, fused ring system is conducive to high fluorescence quantum yields.
Stokes Shift Moderate (~50-70 nm)Typical for this class of fluorophores.
pH Sensitivity Significant spectral shifts and/or intensity changes with varying pH.The 8-hydroxy group can be deprotonated at basic pH, altering the electronic structure and leading to changes in fluorescence, a behavior well-documented for 8-hydroxyquinoline derivatives.[5][12]
Metal Ion Sensitivity Fluorescence enhancement or quenching upon chelation with specific metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺).The 8-hydroxy group and the adjacent nitrogen atom form a classic bidentate chelation site. Complexation can restrict vibrational modes and block PET quenching pathways, leading to CHEF.[6][13]

Application I: Ratiometric Fluorescent pH Sensing

The protonation state of the 8-hydroxy group is expected to significantly influence the fluorescence of the molecule, making it a candidate for a ratiometric pH sensor. In acidic to neutral conditions, the hydroxyl group is protonated. As the pH increases, deprotonation occurs, leading to a phenolate species with altered electronic properties and, consequently, a different fluorescence emission profile.

Sensing Mechanism

The proposed mechanism involves a change in the intramolecular charge transfer (ICT) character of the molecule upon deprotonation. The phenolate form is a stronger electron donor, which can lead to a red-shift in the emission spectrum. By monitoring the ratio of fluorescence intensities at two different wavelengths, a ratiometric measurement of pH can be achieved, which is more robust than intensity-based measurements as it is less susceptible to variations in probe concentration and instrumental parameters.

pH_Sensing_Mechanism cluster_0 Acidic/Neutral pH cluster_1 Basic pH A Probe (Protonated) (λem1) B Probe (Deprotonated) (λem2) A->B + OH⁻ - H₂O B->A + H⁺

Caption: Equilibrium of the probe between its protonated and deprotonated states.

Experimental Protocol: pH Titration
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11.

  • Working Solution: In a series of cuvettes, add the appropriate buffer. Add the probe stock solution to each cuvette to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.

  • Spectroscopic Measurements:

    • Record the absorption spectra for each sample.

    • Record the fluorescence emission spectra by exciting at the isosbestic point determined from the absorption spectra, or at a wavelength where the protonated form absorbs.

  • Data Analysis: Plot the ratio of fluorescence intensities at the two emission maxima (Iλem2 / Iλem1) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Application II: Detection of Divalent Metal Ions (e.g., Zn²⁺)

The 8-hydroxyquinoline-like motif of the probe is a well-established chelator for various metal ions. The binding of a metal ion like Zn²⁺ can lead to a "turn-on" fluorescence response through chelation-enhanced fluorescence (CHEF).

Sensing Mechanism

In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) from the hydroxyl group to the excited imidazopyridine core, may quench fluorescence. Upon chelation with a metal ion, the lone pair electrons of the hydroxyl oxygen are engaged in the coordinate bond, which inhibits the PET process and restores the fluorescence of the core fluorophore. This results in a significant increase in fluorescence intensity.

Metal_Ion_Sensing_Workflow A Probe (Low Fluorescence) C Probe-Metal Complex (High Fluorescence) A->C Chelation (PET Inhibition) B Metal Ion (e.g., Zn²⁺) B->C

Caption: Workflow for metal ion detection using the fluorescent probe.

Experimental Protocol: Metal Ion Titration
  • Stock Solutions:

    • Prepare a 1 mM stock solution of the probe in DMSO.

    • Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.

  • Working Solution: Prepare a 10 µM solution of the probe in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Selectivity Assay: To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of each metal ion stock solution. Record the fluorescence emission spectra to determine the selectivity of the probe.

  • Titration Experiment: To a cuvette containing the probe solution, incrementally add small aliquots of the stock solution of the selected metal ion (e.g., ZnCl₂). After each addition, mix well and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. From this titration curve, the binding constant and limit of detection (LOD) can be calculated.

Application III: Bioimaging of Intracellular pH or Metal Ions

Given its predicted sensitivity, this compound could potentially be used for imaging changes in intracellular pH or labile metal ion pools in living cells. The aldehyde functionality could also be used for conjugation to targeting moieties.

Protocol: Live Cell Imaging
  • Cell Culture: Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading: Prepare a 1-10 µM working solution of the probe in cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.

  • Stimulation (Optional): To induce changes in intracellular pH or metal ion concentration, treat the cells with appropriate agents (e.g., nigericin for pH equilibration, or a cell-permeable chelator like TPEN followed by addition of the metal ion).

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths of the probe. For ratiometric imaging, acquire images in two different emission channels.

  • Image Analysis: Analyze the fluorescence intensity or the ratio of intensities in different cellular compartments using appropriate image analysis software.

Conclusion and Future Perspectives

This compound stands as a promising candidate for the development of novel fluorescent probes. Its intrinsic fluorescence, coupled with the proven sensing capabilities of the 8-hydroxyquinoline motif, suggests a high potential for sensitive and selective detection of pH and metal ions. The protocols detailed in this application note provide a robust framework for researchers to explore and validate these applications. Further characterization of its specific photophysical properties and its performance in complex biological systems will be crucial in establishing it as a valuable tool in the fluorescent probe toolbox.

References

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC. [Link]

  • Kavitha, S., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. [Link]

  • Grošelj, U., et al. (2008).
  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]

  • Srivastava, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances. [Link]

  • Molecules. (2021). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. RSC Publishing. [Link]

  • Park, S., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. KOASAS. [Link]

  • Li, M., et al. (2020). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. NIH. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... [Link]

  • Velázquez-Olvera, S., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC. [Link]

  • Katritzky, A. R., et al. (1999). Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. Journal of Organic Chemistry. [Link]

  • ijrpr. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]

  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]

  • Eftekhari-Sis, B., et al. (2018). Schematic representation of chelation-enhanced fluorescence effect (CHEF) of Al³⁺ and AHQ ligand on the surface of nanosensor... ResearchGate. [Link]

  • Le-Grognec, E., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC. [Link]

  • Karaduman, R., et al. (2022). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. PMC. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • ResearchGate. (2010). Enhancement and Quenching of Fluorescence of Metal Chelates of 8-Hydroxyquinoline-5-Sulfonic Acid. [Link]

  • Meade, T. J., et al. (1996). Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion. PubMed. [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... [Link]

  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]

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Protocol for Metal Ion Detection with Imidazo[1,2-a]Pyridine Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]Pyridine Scaffold as a Versatile Platform for Metal Ion Sensing

The imidazo[1,2-a]pyridine framework has emerged as a privileged structure in the development of fluorescent chemosensors due to its unique photophysical properties, including high quantum yields and large Stokes shifts.[1] This fused heterocyclic system offers a rigid, planar structure with a π-conjugated electron system that is highly sensitive to its electronic environment. The nitrogen atoms within the imidazo[1,2-a]pyridine core can act as effective coordination sites for metal ions. By strategically functionalizing this scaffold with specific metal ion binding units (receptors), it is possible to design highly selective and sensitive fluorescent sensors. These sensors operate on the principle that the coordination of a metal ion to the receptor modulates the photophysical properties of the imidazo[1,2-a]pyridine fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. This modulation can manifest as either a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response. The versatility in synthetic modification of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its sensing properties to target a wide array of metal ions with significant biological and environmental relevance.[2]

Underlying Sensing Mechanisms: A Deeper Look into Signal Transduction

The efficacy of imidazo[1,2-a]pyridine-based sensors lies in the precise control of photophysical processes upon metal ion binding. Several key mechanisms govern the fluorescence response, and understanding these is crucial for the rational design of new sensors.[3]

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor unit has a lone pair of electrons with a suitable energy level to transfer an electron to the excited state of the fluorophore, quenching its fluorescence. Upon binding of a metal ion, the receptor's redox potential is altered, preventing the PET process and thereby "turning on" the fluorescence.[4][5]

  • Intramolecular Charge Transfer (ICT): ICT-based sensors feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an intramolecular charge transfer occurs, and the resulting emission is sensitive to the polarity of the environment. Metal ion coordination can alter the electron-donating or -accepting ability of the receptor, leading to a shift in the emission wavelength.[6][7]

  • Chelation-Enhanced Fluorescence (CHEF): In some sensor designs, the free ligand is flexible and can undergo non-radiative decay processes, resulting in weak fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative pathways and leads to a significant enhancement in fluorescence intensity.[8]

The interplay of these mechanisms allows for the development of sensors with diverse and highly specific responses to target metal ions.

Sensing_Mechanisms Fig. 1: Key Sensing Mechanisms cluster_0 Photoinduced Electron Transfer (PET) cluster_1 Intramolecular Charge Transfer (ICT) cluster_2 Chelation-Enhanced Fluorescence (CHEF) PET_Free Free Sensor (Fluorescence OFF) PET_Bound Sensor-Metal Complex (Fluorescence ON) PET_Free->PET_Bound Metal Ion Binding Inhibits PET PET_Mechanism e- transfer from receptor to fluorophore quenches fluorescence. Binding of the metal ion lowers the receptor's HOMO energy, blocking PET. ICT_Free Free Sensor (Emission at λ1) ICT_Bound Sensor-Metal Complex (Emission at λ2) ICT_Free->ICT_Bound Metal Ion Binding Alters Dipole Moment ICT_Mechanism Metal ion coordination changes the electron density distribution, leading to a spectral shift. CHEF_Free Free Sensor (Low Fluorescence) CHEF_Bound Sensor-Metal Complex (High Fluorescence) CHEF_Free->CHEF_Bound Metal Ion Binding Induces Rigidity CHEF_Mechanism Binding restricts intramolecular rotations/ vibrations, reducing non-radiative decay pathways.

Caption: Key Sensing Mechanisms in Imidazo[1,2-a]Pyridine Sensors.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a functionalized imidazo[1,2-a]pyridine sensor and its application in metal ion detection. Specific reaction conditions, purification methods, and analytical parameters should be optimized for each unique sensor-metal ion system.

Part 1: Synthesis of a Functionalized Imidazo[1,2-a]Pyridine Sensor

This protocol describes a common synthetic route for imidazo[1,2-a]pyridines, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Materials and Reagents:

  • Substituted 2-aminopyridine

  • Substituted α-bromoacetophenone (or other α-halocarbonyl compound)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq.) in ethanol.

  • Addition of Reactants: Add the substituted α-bromoacetophenone (1.0-1.2 eq.) and sodium bicarbonate (2.0 eq.) to the solution.

  • Reaction: Stir the mixture at reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash with deionized water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure imidazo[1,2-a]pyridine sensor.

  • Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Fig. 2: General Synthesis Workflow Start Start: Substituted 2-aminopyridine & α-halocarbonyl Reaction Reaction: Condensation in Ethanol with Base (e.g., NaHCO3) Reflux, 4-24h Start->Reaction Workup Work-up: Solvent Removal Extraction with Ethyl Acetate Reaction->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End End: Pure Imidazo[1,2-a]pyridine Sensor Characterization->End

Caption: General Synthetic Workflow for Imidazo[1,2-a]Pyridine Sensors.

Part 2: Protocol for Fluorescence Titration and Metal Ion Detection

This protocol outlines the steps for evaluating the sensing performance of the synthesized imidazo[1,2-a]pyridine sensor towards a specific metal ion.

Materials and Reagents:

  • Synthesized imidazo[1,2-a]pyridine sensor stock solution (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl) appropriate for the desired pH

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the chosen buffered solvent system.

  • Initial Fluorescence Spectrum: Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λex).

  • Fluorescence Titration:

    • To the cuvette containing the sensor solution, incrementally add small aliquots of the metal ion stock solution (e.g., 0.2 to 2.0 equivalents).

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Study:

    • Prepare a series of sensor solutions.

    • To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

    • Record the fluorescence emission spectrum for each solution and compare the response to that of the target metal ion.

  • Competition Study:

    • To a solution of the sensor that has been saturated with the target metal ion, add an excess of other potentially interfering metal ions.

    • Record the fluorescence spectrum to determine if the competing ions displace the target ion and alter the fluorescence signal.

  • Determination of Detection Limit (LOD): The limit of detection can be calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.[7][8]

  • Determination of Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of sensor and metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

    • Measure the fluorescence intensity at the emission maximum for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence change is observed indicates the binding stoichiometry.

Quantitative Data Summary

The following table summarizes the performance of selected imidazo[1,2-a]pyridine-based sensors for the detection of various metal ions.

SensorTarget IonSolvent SystemResponse TypeLimit of Detection (LOD)Reference
Sensor 1Fe³⁺aq. mediaTurn-on4.0 ppb[8]
Sensor 1Hg²⁺aq. mediaTurn-off1.0 ppb[8]
Sensor 2Zn²⁺C₂H₅OH-H₂O (9:1, v/v)Turn-on6.8 x 10⁻⁸ M[6][7]
Sensor 3Hg²⁺Not specifiedNaked-eyeNot specified[9]
Sensor 4Al³⁺DMSO-H₂O (9:1, v/v)Turn-on4.55 x 10⁻¹¹ MNot in search results
Sensor 5Cu²⁺aq. mediaNot specifiedNot specified[10]

Note: This table is a representative summary. The performance of a specific sensor is highly dependent on its structure and the experimental conditions.

Troubleshooting and Optimization

  • Low Sensitivity: If the fluorescence response is weak, consider modifying the sensor structure to include electron-donating or -withdrawing groups to tune the photophysical properties. The choice of solvent can also significantly impact sensitivity.

  • Poor Selectivity: To improve selectivity, the receptor unit can be redesigned to have a higher affinity for the target metal ion based on principles of coordination chemistry, such as the Hard and Soft Acids and Bases (HSAB) theory.

  • Precipitation: If the sensor or its metal complex precipitates from the solution, adjust the solvent composition (e.g., by increasing the proportion of organic solvent) or modify the sensor to improve its solubility.

  • pH Interference: The fluorescence of many sensors is pH-dependent. It is crucial to perform experiments in a buffered solution at a pH where the sensor is stable and responsive to the target metal ion. The optimal pH range should be determined experimentally.

References

  • Wu, J., Liu, W., Ge, J., Zhang, H., & Wang, P. (2011). New sensing mechanisms for design of fluorescent chemosensors emerging in recent years. Chemical Society Reviews, 40(7), 3483-3495.
  • Yuan, L., Lin, W., Zheng, K., & He, L. (2017). Fluorescent chemosensors: the past, present and future. Chemical Society Reviews, 46(21), 6331-6359.
  • Srivastava, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30475-30481.
  • Xiao, S., et al. (2016). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances, 6(31), 25963-25968.
  • Mala, R., et al. (2019). An Imidazo[1,2‐a]pyridine Derivative That Enables Selective and Sequential Sensing of Cu 2+ and CN − Ions in Aqueous and Biological Samples. ChemistrySelect, 4(45), 13214-13220.
  • Udhayakumari, D. (2025). Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches. Journal of Fluorescence, 35(6), 3799-3828.
  • Li, Y., et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics.
  • Xiao, S., et al. (2016). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing.
  • Roslan, I. I., et al. (2016). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Srivastava, S., et al. (2019). Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells.
  • Xiao, S., et al. (2016). A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+.
  • Kumari, A., Maity, C., & Dey, S. (2025). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Mala, R., et al. (2019). An Imidazo[1,2‐a]pyridine Derivative That Enables Selective and Sequential Sensing of Cu 2+ and CN − Ions in Aqueous and Biological Samples. Semantic Scholar.

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Application Notes and Protocols: 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde for Live Cell Imaging of Cellular Viscosity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fluorogenic Probe for Mapping Intracellular Viscosity

The viscosity of the intracellular environment is a critical biophysical parameter that profoundly influences molecular diffusion, protein conformation, and enzymatic reactions. Aberrant cellular viscosity has been implicated in a range of pathologies, including neurodegenerative diseases and cancer. Consequently, the ability to visualize and quantify viscosity fluctuations within living cells is of paramount importance for both fundamental cell biology and drug discovery.

We introduce 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, a novel fluorescent probe designed for the ratiometric and lifetime-based imaging of microviscosity in live cells. This probe belongs to the class of "molecular rotors," whose fluorescence properties are intrinsically sensitive to the rotational freedom of specific molecular subunits. In environments of low viscosity, intramolecular rotation leads to non-radiative decay and quenched fluorescence. Conversely, in viscous environments, this rotation is hindered, resulting in a significant enhancement of fluorescence quantum yield and lifetime.[1][2]

The imidazo[1,2-a]pyridine scaffold provides a rigid, π-conjugated core with excellent photophysical properties, while the hydroxy and carbaldehyde substituents are hypothesized to facilitate the viscosity-sensitive intramolecular motions.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for live cell viscosity imaging.

Mechanism of Action: A Molecular Rotor Approach

The fluorescence of this compound is governed by the principle of twisted intramolecular charge transfer (TICT).[2] Upon photoexcitation, the molecule transitions to a locally excited (LE) state. In a low-viscosity medium, the carbaldehyde group at the C3 position can freely rotate, leading to the formation of a non-emissive TICT state and subsequent fluorescence quenching. However, in a viscous environment, such as the crowded cytoplasm of a cell, this intramolecular rotation is restricted. This restriction traps the molecule in the emissive LE state, leading to a pronounced increase in fluorescence intensity and a longer fluorescence lifetime.[4][5]

This viscosity-dependent fluorescence enhancement allows for the quantitative mapping of intracellular viscosity.[6]

G cluster_0 Low Viscosity Environment cluster_1 High Viscosity Environment Excitation Excitation LE_State_Low Locally Excited (LE) State Excitation->LE_State_Low Photon Absorption TICT_State Twisted Intramolecular Charge Transfer (TICT) State LE_State_Low->TICT_State Free Intramolecular Rotation Quenched_Fluorescence Fluorescence Quenching (Non-radiative decay) TICT_State->Quenched_Fluorescence Excitation_High Excitation LE_State_High Locally Excited (LE) State Excitation_High->LE_State_High Photon Absorption Enhanced_Fluorescence Enhanced Fluorescence (Radiative decay) LE_State_High->Enhanced_Fluorescence Restricted Intramolecular Rotation G Start 2-Amino-3-hydroxypyridine Step1 Cyclization with 3-bromo-2-oxopropanal Start->Step1 Intermediate 8-Hydroxyimidazo[1,2-a]pyridine Step1->Intermediate Step2 Vilsmeier-Haack Formylation Intermediate->Step2 Product 8-Hydroxyimidazo[1,2-a] pyridine-3-carbaldehyde Step2->Product

Figure 2. Plausible synthetic workflow for this compound.

Note: The detailed synthetic procedure and characterization data should be obtained from relevant chemical suppliers or synthetic chemistry literature. [7]

Protocols for Live Cell Imaging

I. Probe Preparation and Storage
  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

II. Calibration of Fluorescence Response to Viscosity

To quantitatively determine intracellular viscosity, it is essential to first calibrate the fluorescence response of the probe to known viscosity standards. This is typically achieved using a series of glycerol-water or methanol-glycerol mixtures of varying compositions.

Materials:

  • This compound stock solution

  • Glycerol (or methanol)

  • Deionized water

  • Viscometer

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare a series of glycerol-water (or methanol-glycerol) mixtures with varying glycerol percentages (e.g., 0%, 20%, 40%, 60%, 80%, 95%).

  • Measure the viscosity of each mixture using a viscometer at a controlled temperature (e.g., 25°C or 37°C).

  • Add the this compound probe to each mixture to a final concentration of 1-10 µM.

  • Measure the fluorescence intensity and/or fluorescence lifetime of the probe in each solution using a fluorometer or a fluorescence lifetime imaging (FLIM) microscope.

  • Plot the logarithm of the fluorescence intensity (log I) or the fluorescence lifetime (τ) against the logarithm of the viscosity (log η).

  • Fit the data to the Förster-Hoffmann equation: log I = C + x log η (or log τ = C' + x' log η ), where C and C' are constants and x and x' are the viscosity sensitivity parameters. [8][9][10][11]

    Glycerol (%) Viscosity (cP at 25°C) (Approximate) log(Viscosity) Fluorescence Intensity (a.u.) log(Fluorescence Intensity)
    0 0.89 -0.05 [Experimental Value] [Calculated Value]
    20 1.7 0.23 [Experimental Value] [Calculated Value]
    40 3.8 0.58 [Experimental Value] [Calculated Value]
    60 10.5 1.02 [Experimental Value] [Calculated Value]
    80 55 1.74 [Experimental Value] [Calculated Value]
    95 450 2.65 [Experimental Value] [Calculated Value]
    Table 1. Example data table for viscosity calibration.
III. Live Cell Staining and Imaging

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound working solution (1-10 µM in culture medium)

  • Fluorescence microscope (confocal or FLIM system recommended)

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging: Mount the cells on the microscope stage, ensuring the temperature is maintained at 37°C. Acquire fluorescence images using appropriate excitation and emission filters. For 8-Hydroxyimidazo[1,2-a]pyridine derivatives, excitation is typically in the UV-A or violet range (350-400 nm) with emission in the blue-green range (450-550 nm). [3]However, the exact spectral properties should be determined experimentally. For quantitative analysis, acquire fluorescence lifetime images if a FLIM system is available. [6]

G Start Culture Cells Step1 Prepare Probe Working Solution Start->Step1 Step2 Wash Cells with PBS Step1->Step2 Step3 Incubate with Probe Step2->Step3 Step4 Wash to Remove Unbound Probe Step3->Step4 Step5 Image Cells on Microscope Step4->Step5

Figure 3. Workflow for live cell staining and imaging.

IV. Data Analysis
  • Qualitative Analysis: Observe the spatial distribution of fluorescence intensity within the cells. Higher intensity regions correspond to areas of higher viscosity.

  • Quantitative Analysis (Intensity-based): Using the calibration curve generated in Protocol II, convert the measured fluorescence intensity of different cellular regions into absolute viscosity values.

  • Quantitative Analysis (FLIM-based): Analyze the fluorescence lifetime data to generate a viscosity map of the cell. This method is generally more robust as it is independent of probe concentration. [6][12]

V. Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of any new probe to ensure that it does not perturb normal cellular physiology.

Materials:

  • Cultured cells in a 96-well plate

  • This compound at various concentrations

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a duration relevant to the imaging experiments (e.g., 1-24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the results and plot cell viability as a function of probe concentration to determine the concentration at which the probe exhibits minimal cytotoxicity. [13][14][15][16]

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Low probe concentration- Insufficient incubation time- Photobleaching- Increase probe concentration or incubation time- Use an anti-fade reagent- Reduce excitation light intensity and exposure time
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number of washing steps- Ensure the probe is fully dissolved in DMSO before dilution in aqueous media
Cell death or morphological changes - Probe cytotoxicity- Phototoxicity- Perform a cytotoxicity assay to determine a non-toxic concentration- Minimize exposure to excitation light [17]
Inaccurate viscosity measurements - Incorrect calibration- Temperature fluctuations- Ensure accurate viscosity measurements of calibration standards- Maintain a constant temperature during calibration and imaging

Table 2. Common troubleshooting tips for live cell viscosity imaging.

Conclusion

This compound holds significant promise as a novel fluorescent probe for the real-time visualization of intracellular viscosity. Its proposed mechanism as a molecular rotor, coupled with the favorable photophysical properties of the imidazo[1,2-a]pyridine scaffold, makes it a valuable tool for investigating the role of viscosity in cellular processes and disease states. The protocols outlined in this document provide a comprehensive framework for the successful application of this probe in live cell imaging experiments.

References

  • Kuimova, M. K., et al. (2008). Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging. Journal of the American Chemical Society, 130(21), 6672-6673. [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research and Publication and Reviews, 3(6), 1335-1343. [Link]

  • Levitt, J. A., et al. (2011). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 13(7), 2377-2385. [Link]

  • Kuimova, M. K. (2012). Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging. CHIMIA International Journal for Chemistry, 66(4), 159-162. [Link]

  • Linington, R. G., et al. (2021). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Chemistry – A European Journal, 27(54), 13446-13461. [Link]

  • A fluorescent molecular rotor for biomolecular imaging analysis. RSC Advances, 13(45), 31633-31644. [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Molecular Physics, e2119106. [Link]

  • Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(39), 13495-13503. [Link]

  • Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. ChemistrySelect, 5(21), 6428-6433. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. Physical Chemistry Chemical Physics, 19(26), 17336-17344. [Link]

  • A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Molecules, 27(21), 7261. [Link]

  • The Haidekker Lab: Research Interests. University of Georgia. [Link]

  • Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. Journal of the Chemical Society, Perkin Transactions 2, (6), 1205-1211. [Link]

  • Analytical Methods. The Royal Society of Chemistry. [Link]

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, 14, 1169384. [Link]

  • Real-Time Cytotoxicity Assays. Methods in Molecular Biology, 979, 295-302. [Link]

  • Live-cell microscopy – tips and tools. Journal of Cell Science, 122(Pt 6), 747-750. [Link]

  • Environment-sensitive behavior of fluorescent molecular rotors. Journal of Nanobiotechnology, 8, 18. [Link]

  • Fluorescence Live Cell Imaging. Methods in Molecular Biology, 931, 223-242. [Link]

  • Molecular Rotors as Fluorescent Viscosity Sensors: Molecular Design, Polarity Sensitivity, Dipole Moments Changes, Screening Solvents, and Deactivation Channel of the Excited States. Chemistry – An Asian Journal, 12(16), 2079-2090. [Link]

  • Glycan-induced fluorescence enhancement using a molecular rotor–boronic acid conjugate. Chemical Communications, 51(71), 13612-13615. [Link]

  • Disentangling Nano- and Macroscopic Viscosities of Aqueous Polymer Solutions Using a Fluorescent Molecular Rotor. The Journal of Physical Chemistry B, 125(11), 2966-2972. [Link]

  • Molecular Rotors Image Intracellular Viscosity. CHIMIA, 66(4), 159-162. [Link]

  • Cytotoxicity Assay. YouTube. [Link]

  • Cell proliferation assays supported by live-cell imaging. Axion Biosystems. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 6(92), 89677-89708. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3183. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Application Note & Protocol: Streamlined Synthesis of Imidazo[1,2-a]pyridine Derivatives via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Privileged Scaffolds and Multicomponent Reactions

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs like Zolpidem, Alpidem, and Zolimidine.[1][2] Its rigid, bicyclic structure and versatile substitution patterns allow for fine-tuning of pharmacological properties, leading to a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3]

Traditional multi-step syntheses of such complex heterocycles can be time-consuming and inefficient. Multicomponent reactions (MCRs) offer a paradigm shift, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[4][5] This approach maximizes atom economy, reduces waste, and significantly shortens synthetic pathways. Among MCRs, the isocyanide-based Groebke-Blackburn-Bienaymé (GBB) reaction, discovered in 1998, has emerged as a premier strategy for the efficient assembly of medicinally relevant imidazo[1,2-a]pyridine-3-amines and related fused imidazoles.[2][6] This guide provides a deep dive into the GBB reaction, from its underlying mechanism to a detailed, field-proven protocol for practical implementation in a laboratory setting.

The Groebke-Blackburn-Bienaymé Reaction Mechanism

The GBB reaction is a three-component condensation of an aminopyridine (or other suitable amidine-containing heterocycle), an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Brønsted or Lewis acid. The causality of the mechanism is crucial for understanding reaction optimization and potential side reactions.

Causality Behind the Mechanism:

  • Activation and Imine Formation: The acid catalyst (e.g., Sc(OTf)₃, p-TsOH, HClO₄) activates the aldehyde carbonyl group, making it more electrophilic.[6] This facilitates condensation with the exocyclic nitrogen of the 2-aminopyridine to form a Schiff base, which upon protonation yields a reactive N-acyliminium ion intermediate.

  • Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic carbon of the N-acyliminium ion. This step is the cornerstone of isocyanide-based MCRs and forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The final, irreversible step involves an intramolecular electrophilic attack where the endocyclic pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This 5-exo-dig cyclization, followed by a proton transfer (re-aromatization), forges the fused imidazole ring, yielding the stable imidazo[1,2-a]pyridine product.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amine 2-Aminopyridine Imine N-Acyliminium Ion Amine->Imine Condensation -H₂O Aldehyde Aldehyde (R'CHO) Aldehyde->Imine Condensation -H₂O Isocyanide Isocyanide (R''NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium Isocyanide Attack Product Imidazo[1,2-a]pyridine Nitrilium->Product Intramolecular Cyclization Catalyst H⁺ or Lewis Acid Catalyst->Imine

Caption: The GBB reaction mechanism proceeds via acid catalysis.

Experimental Protocol: Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol is adapted from a validated, high-yield procedure and serves as a representative example of the GBB reaction.[4]

Principle: A one-pot, three-component reaction between 2-aminopyridine, furfural, and cyclohexyl isocyanide, catalyzed by phenylboronic acid (PBA) under ultrasound irradiation, to yield the target 3-aminoimidazo[1,2-a]pyridine.

Materials and Reagents:

  • 2-Aminopyridine (99%)

  • Furfural (99%, freshly distilled)

  • Cyclohexyl isocyanide (98%)

  • Phenylboronic acid (PBA, ≥97%)

  • Water (Deionized or Distilled)

  • Ethyl acetate (EtOAc, ACS grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ultrasound bath/sonicator

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94.1 mg), furfural (1.0 mmol, 82 µL), and water (5 mL).

    • Rationale: Water is used here as a green solvent, demonstrating a more environmentally benign approach to the GBB reaction.[4]

  • Catalyst Addition: To the stirring suspension, add phenylboronic acid (PBA) (0.1 mmol, 12.2 mg).

    • Rationale: While strong Lewis or Brønsted acids are common, milder catalysts like PBA can also effectively promote the reaction, often with fewer side products.

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 124 µL) to the reaction mixture.

    • Safety Note: Isocyanides are volatile, possess a highly unpleasant odor, and are toxic. This step must be performed in a well-ventilated fume hood.

  • Reaction Execution: Seal the flask and place it in an ultrasound bath. Sonicate the mixture at 60 °C.

    • Rationale: Ultrasound irradiation provides mechanical and thermal energy, which can significantly accelerate the reaction rate, often leading to shorter reaction times and higher yields compared to conventional heating.[4]

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes/ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates product formation. The reaction is generally complete within 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Rationale: The bicarbonate wash neutralizes any remaining acidic catalyst, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point. This should yield the pure product as an oil.

    • Expected Yield: 86%[4]

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The reported characterization for this compound is: HRMS (ESI-TOF) m/z calcd. for C₁₇H₂₀N₃O⁺ [M+H]⁺ 282.1601, found 282.1616.[4]

Reaction Scope and Optimization

The GBB reaction is highly versatile, tolerating a wide range of functional groups on all three components. This allows for the creation of large, diverse chemical libraries for drug discovery screening.

EntryAminopyridineAldehydeIsocyanideCatalyst / ConditionsYield (%)Reference
12-AminopyridineFurfuralCyclohexylPBA, H₂O, 60 °C, Ultrasound86[4]
22-Amino-5-chloropyridineFurfuralCyclohexylPBA, H₂O, 60 °C, Ultrasound86[4]
32-Amino-5-cyanopyridineFurfuralCyclohexylPBA, H₂O, 60 °C, Ultrasound67[4]
42-Aminopyridine2-Azidobenzaldehydetert-ButylNH₄Cl, 60 °C82[5]
52-AminopyridineFurfuralCyclohexylYb(OTf)₃, DCM/MeOH, 100 °C, MW98[7]
62-AminopyridineBenzaldehydetert-ButylAcOH, H₂O/DMSO, 25 °C94[8]

Key Optimization Insights:

  • Catalysts: A wide array of catalysts have been successfully employed, including Lewis acids (Sc(OTf)₃, Yb(OTf)₃), Brønsted acids (p-TsOH, HClO₄, AcOH), and even greener alternatives like NH₄Cl.[5][6][7][8] The optimal catalyst often depends on the specific substrates used.

  • Solvents: While traditional organic solvents like methanol, acetonitrile, and DCM are effective, greener options like water or solvent-free conditions have been developed.[4][6]

  • Energy Sources: Microwave (MW) and ultrasound assistance can dramatically reduce reaction times and improve yields.[5][7][9]

  • Substrate Electronics: Electron-poor aldehydes and electron-rich aminopyridines generally react faster, although the scope is broad.

General Laboratory Workflow

The successful synthesis of an imidazo[1,2-a]pyridine library using the GBB reaction follows a logical and systematic workflow from conception to final analysis.

GBB_Workflow Plan 1. Project Planning (Target Scaffold Design) Reagents 2. Reagent Acquisition & Preparation Plan->Reagents Setup 3. GBB Reaction Setup (One-Pot) Reagents->Setup Monitor 4. Reaction Monitoring (TLC, LC-MS) Setup->Monitor Workup 5. Aqueous Work-up & Extraction Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Structural Verification (NMR, HRMS) Purify->Characterize Product 8. Pure Product (Library Member) Characterize->Product

Caption: A typical workflow for GBB reaction synthesis.

Conclusion

The Groebke-Blackburn-Bienaymé reaction stands as a powerful and efficient tool for the synthesis of imidazo[1,2-a]pyridine derivatives. Its operational simplicity, high convergence, and tolerance for diverse building blocks make it an invaluable methodology in modern medicinal chemistry and materials science. By understanding the core mechanism and the key parameters for optimization, researchers can rapidly access complex molecular architectures, accelerating the discovery of novel therapeutic agents and functional materials. The continued development of greener and more efficient GBB protocols will further solidify its role as a cornerstone of heterocyclic synthesis.

References

  • Mendez-Cuesta, C., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 29(11), 2538. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Benci, K., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Mendez-Cuesta, C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(21), 7384. [Link]

  • Kuo, C-L., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 92-99. [Link]

  • Gaba, M., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Singh, S., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Jeon, D., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4710-4714. [Link]

  • Benci, K., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Kaur, N., et al. (2019). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. ResearchGate. [Link]

  • Borrel, A. (n.d.). Exploring Heterocyclic Chemistry: The Importance of Imidazo[1,2-a]pyridine Scaffolds. Boron Molecular. [Link]

  • Zhezlova, E., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 1373-1383. [Link]

  • Ramirez-Prada, J., et al. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 45(3), 1361-1369. [Link]

  • Veltri, D., et al. (2015). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]

Sources

Application Notes and Protocols: Fluorescence Microscopy with Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in the field of biomedical imaging due to their unique photophysical properties.[1] These fluorophores possess a π-conjugated bicyclic structure, which is the basis for their fluorescence.[1] The versatility of their synthesis allows for the fine-tuning of their spectral properties through the introduction of various substituents.[2][3] This has led to the development of a wide range of imidazo[1,2-a]pyridine derivatives with applications as fluorescent probes for bioimaging.[1][4]

One of the most intriguing characteristics of many imidazo[1,2-a]pyridine derivatives is their sensitivity to the local microenvironment, a phenomenon known as solvatochromism.[3][5] This property, where the emission spectrum of the fluorophore is dependent on the polarity of its surroundings, makes them powerful tools for probing cellular structures and dynamics.[6] For instance, these probes can be designed to exhibit fluorescence changes upon binding to specific biomolecules or entering different cellular compartments, providing insights into biological processes at the molecular level.[7][8]

This guide provides a comprehensive overview of the experimental setup for fluorescence microscopy using imidazo[1,2-a]pyridine-based probes, aimed at researchers, scientists, and drug development professionals. We will delve into the photophysical properties of these fluorophores, experimental design considerations, and detailed protocols for cellular imaging.

Photophysical Properties of Imidazo[1,2-a]pyridine Probes

The successful application of any fluorophore in fluorescence microscopy hinges on a thorough understanding of its photophysical properties. Imidazo[1,2-a]pyridines can be synthesized with a variety of substituents, which significantly influences their excitation and emission wavelengths, quantum yields, and Stokes shifts.[3][9] Electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can have a more varied effect.[1][3] The extension of π-delocalization within the molecule generally leads to an increase in the fluorescence quantum yield.[3]

PropertyTypical Range/ValueSignificance in Microscopy
Excitation Wavelength (λex) 320 - 450 nmDetermines the appropriate laser line or filter for excitation.
Emission Wavelength (λem) 370 - 550 nmDictates the selection of the emission filter to collect the fluorescence signal.
Quantum Yield (Φ) 0.2 - 0.8A measure of the brightness of the fluorophore. Higher values are generally better.[3][9]
Stokes Shift 30 - 100+ nmThe difference between the excitation and emission maxima. A larger Stokes shift is desirable to minimize spectral overlap.
Solvatochromism Emission shift with solvent polarityEnables the probing of local microenvironments within cells.[5][6]

Note: The specific photophysical properties of an imidazo[1,2-a]pyridine derivative are highly dependent on its chemical structure and the solvent environment. It is crucial to consult the literature or manufacturer's data for the specific probe being used.

Experimental Design Considerations

Careful experimental design is paramount for obtaining high-quality and reproducible data in fluorescence microscopy.

Choosing the Right Imidazo[1,2-a]pyridine Derivative

The selection of the appropriate imidazo[1,2-a]pyridine probe depends on the specific biological question being addressed.

  • Targeting: Many imidazo[1,2-a]pyridine probes are designed to target specific cellular components or ions. For example, derivatives have been developed to detect Fe³⁺ and Hg²⁺ ions in HeLa cells.[7]

  • Environment Sensing: If the goal is to probe the local microenvironment, a solvatochromic derivative should be chosen. The degree of solvatochromism varies between derivatives.[5][10]

  • Spectral Compatibility: The excitation and emission spectra of the probe must be compatible with the available microscope hardware and not overlap with the spectra of other fluorophores if performing multi-color imaging.

Selecting the Appropriate Fluorescence Microscope and Filter Sets

A standard widefield or confocal fluorescence microscope equipped with the appropriate excitation source and filter sets is suitable for imaging imidazo[1,2-a]pyridines.

  • Excitation Source: A mercury or xenon arc lamp for widefield microscopy, or a laser for confocal microscopy, that provides a strong emission line close to the probe's excitation maximum is required.

  • Filter Sets: A standard DAPI or a custom filter set is often suitable for imidazo[1,2-a]pyridines that emit in the blue to green region of the spectrum. The filter set should consist of:

    • Excitation filter: A bandpass filter that selectively transmits light at the excitation wavelength of the probe.

    • Dichroic mirror: Reflects the excitation light towards the sample and transmits the emitted fluorescence towards the detector.

    • Emission filter: A bandpass or longpass filter that only allows the fluorescence emission from the probe to reach the detector, blocking any stray excitation light.

Controls and Validation

To ensure the validity of the experimental results, several controls are essential:

  • Unstained Control: Cells that have not been treated with the fluorescent probe to assess the level of cellular autofluorescence.

  • Vehicle Control: Cells treated with the solvent used to dissolve the probe to ensure that the solvent itself does not cause any artifacts.

  • Positive and Negative Controls (if applicable): If the probe is designed to respond to a specific stimulus, cells should be treated with known inducers and inhibitors of that stimulus to validate the probe's response.

Detailed Protocols

The following are general protocols for staining and imaging live and fixed cells with imidazo[1,2-a]pyridine probes. These should be optimized for the specific cell type and probe being used.

Protocol 1: Live-Cell Imaging

This protocol is intended for imaging dynamic processes in living cells.

Materials:

  • Imidazo[1,2-a]pyridine probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of the imidazo[1,2-a]pyridine probe by diluting the stock solution in pre-warmed cell culture medium or imaging buffer to the final desired concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

    • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically.

  • Washing: Remove the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if long-term imaging is required.

    • Locate the cells using brightfield or DIC microscopy.

    • Switch to fluorescence imaging and acquire images using the appropriate filter set and exposure time. Minimize light exposure to reduce phototoxicity and photobleaching.

Protocol 2: Fixed-Cell Imaging

This protocol is suitable for high-resolution imaging of cellular structures.

Materials:

  • Imidazo[1,2-a]pyridine probe stock solution

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium with antifade reagent

Procedure:

  • Cell Seeding and Growth: Grow cells on glass coverslips in a petri dish to the desired confluency.

  • Fixation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add the fixative solution and incubate for 10-20 minutes at room temperature.

    • Wash the cells 2-3 times with PBS.

  • Permeabilization (Optional): If the target of the probe is intracellular, permeabilize the cells by incubating with permeabilization buffer for 5-10 minutes at room temperature. Wash 2-3 times with PBS.

  • Staining:

    • Prepare a working solution of the imidazo[1,2-a]pyridine probe in PBS.

    • Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells 2-3 times with PBS to remove excess probe.

  • Mounting: Mount the coverslip onto a glass slide using a mounting medium with an antifade reagent.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate settings.

Data Analysis and Interpretation

The analysis of images obtained with imidazo[1,2-a]pyridine probes will depend on the experimental goals.

  • Localization Studies: The distribution of the fluorescence signal can provide information about the localization of the probe within the cell.

  • Ratiometric Imaging: For solvatochromic probes that exhibit a shift in their emission spectrum, ratiometric imaging can be performed by collecting images at two different emission wavelengths. The ratio of the intensities at these two wavelengths can provide a quantitative measure of the local environment's polarity.

  • Intensity Analysis: Changes in fluorescence intensity can be quantified to measure the concentration of a target analyte or to monitor a dynamic process over time.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal - Incorrect filter set- Probe concentration too low- Insufficient loading time- Photobleaching- Verify filter set compatibility- Optimize probe concentration and loading time- Use an antifade reagent and minimize light exposure
High background - Probe concentration too high- Inadequate washing- Probe precipitation- Titrate probe concentration- Increase the number and duration of wash steps- Ensure the probe is fully dissolved in the working solution
Phototoxicity - Excessive light exposure- Reduce excitation light intensity and exposure time- Use a more sensitive camera
Non-specific staining - Probe aggregation- Hydrophobic interactions with cellular components- Filter the probe working solution- Include a blocking step (e.g., with BSA) for fixed-cell staining

Visualizations

Experimental Workflow for Fluorescence Microscopy

G cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_seeding Cell Seeding cell_treatment Live Cell Staining / Fix & Permeabilize cell_seeding->cell_treatment probe_prep Prepare Probe Working Solution staining Stain Fixed Cells probe_prep->staining washing Washing cell_treatment->washing staining->washing mounting Mount Sample washing->mounting image_acquisition Image Acquisition mounting->image_acquisition image_processing Image Processing image_acquisition->image_processing quantification Quantification & Interpretation image_processing->quantification G cluster_probe Imidazo[1,2-a]pyridine Probe probe Ground State (S₀) Dipole Moment: μ₀ probe_excited Excited State (S₁) Dipole Moment: μ₁ probe->probe_excited Excitation (hν_ex) env_nonpolar Non-polar Environment (e.g., Lipid Droplet) probe_excited->env_nonpolar Emission (hν_em, short λ) High Quantum Yield env_polar Polar Environment (e.g., Cytosol) probe_excited->env_polar Emission (hν_em, long λ) Low Quantum Yield

Caption: Solvatochromism of an imidazo[1,2-a]pyridine probe in different cellular microenvironments.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - PubMed Central. [Link]

  • Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed. [Link]

  • New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. ResearchGate. [Link]

  • Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. J-STAGE. [Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Publications. [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry Europe. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. [Link]

  • Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells. ResearchGate. [Link]

  • Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC - PubMed Central. [Link]

  • Solvatochromic properties of probes 1-5. ResearchGate. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]

Sources

Application Note: Covalent Labeling of Proteins with 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde for Live-Cell Imaging and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The site-specific labeling of proteins with small molecules is a cornerstone of modern chemical biology, enabling the study of protein function, localization, and dynamics in their native cellular environment.[1][2] Among the various chemical handles used for protein modification, the aldehyde group offers a versatile platform for covalent conjugation.[3][4][5] This application note describes the use of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, a unique fluorogenic labeling reagent, for the specific and efficient labeling of proteins. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and favorable physicochemical properties.[6][7][8][9] The inherent fluorescence of this scaffold, which is modulated by its chemical environment, makes this compound a promising candidate for "turn-on" fluorescence labeling, reducing background signal in imaging applications.[10][11]

This guide provides a comprehensive overview of the labeling mechanism, detailed protocols for protein conjugation and characterization, and insights into the experimental design for researchers in cell biology, drug discovery, and proteomics.

Principle of Labeling

The labeling strategy is based on the covalent reaction between the aldehyde moiety of this compound and primary amine groups on the protein surface, primarily the ε-amine of lysine residues. This reaction proceeds via the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine, resulting in a stable covalent bond.

The 8-hydroxy substitution on the imidazo[1,2-a]pyridine core is anticipated to confer fluorogenic properties. In its free, unbound state in aqueous solution, the probe may exhibit minimal fluorescence. Upon covalent attachment to the more hydrophobic microenvironment of a protein surface, a significant increase in quantum yield is expected, leading to a "turn-on" fluorescent signal. This is a key advantage for live-cell imaging, as it minimizes the need for wash-out steps to remove unbound probe.[10][11][12]

Visualizing the Labeling Workflow

The following diagram illustrates the overall workflow for labeling a target protein with this compound, from initial protein preparation to final characterization.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Prot_Prep Protein Preparation (Target Protein in Buffer) Incubation Incubation (Protein + Reagent) Prot_Prep->Incubation Reagent_Prep Reagent Preparation (this compound in DMSO) Reagent_Prep->Incubation Reduction Reductive Amination (Optional, with NaBH3CN) Incubation->Reduction Purification Purification (e.g., Size-Exclusion Chromatography) Reduction->Purification Removal of excess reagent and reducing agent DOS Degree of Labeling (Spectrophotometry) Purification->DOS Activity Functional Assay (Biological Activity) Purification->Activity Imaging Fluorescence Imaging (Microscopy) Purification->Imaging

Caption: Workflow for Protein Labeling.

Chemical Reaction Mechanism

The reaction proceeds in two key steps: the initial formation of a Schiff base, followed by an optional but recommended reduction to form a stable secondary amine linkage.

G Protein Protein-NH₂ (Lysine Residue) Schiff_Base Protein-N=CH-Imidazopyridine (Schiff Base) Protein->Schiff_Base + Reagent OHC-Imidazopyridine (Labeling Reagent) Reagent->Schiff_Base + Final_Product Protein-NH-CH₂-Imidazopyridine (Stable Conjugate) Schiff_Base->Final_Product + H2O H₂O Schiff_Base->H2O - Reducer [H] (e.g., NaBH₃CN) Reducer->Final_Product +

Sources

Application Notes and Protocols: Leveraging 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of novel therapeutic agents. Derivatives of this scaffold have shown significant promise as anticancer, anti-inflammatory, and anti-infective agents, often by targeting key enzymes and signaling pathways involved in disease progression.[2][3][4]

This document provides a detailed guide on the utilization of a specific, functionalized derivative, 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde , in drug discovery campaigns. The presence of a hydroxyl group at the 8-position and a reactive carbaldehyde at the 3-position offers unique opportunities for chemical modification and targeted library synthesis. These functional groups can serve as crucial handles for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Strategic Importance of this compound

The strategic value of this compound lies in its potential as a versatile starting material for generating novel drug candidates. The imidazo[1,2-a]pyridine core itself is associated with the inhibition of several key protein kinases that are often dysregulated in cancer.[5]

Potential Therapeutic Targets

Based on the activities of related imidazo[1,2-a]pyridine derivatives, this compound is a promising starting point for developing inhibitors of the following kinase families and pathways:

  • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers. Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and mTOR.[1][2][6]

  • Receptor Tyrosine Kinases (RTKs): This family includes targets like the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for cancer cell proliferation and angiogenesis.[7][8]

  • Other Kinases: The scaffold has also been implicated in the inhibition of Cyclin-Dependent Kinases (CDKs) and DYRK1A, suggesting broader applications in oncology and neurodegenerative diseases.[5]

The 8-hydroxy group can potentially form key hydrogen bond interactions within the ATP-binding pocket of these kinases, while the 3-carbaldehyde provides a reactive center for introducing a variety of substituents to explore different regions of the binding site and optimize pharmacological properties.

Proposed Mechanism of Action: Kinase Inhibition

The primary proposed mechanism of action for drug candidates derived from this scaffold is competitive inhibition at the ATP-binding site of protein kinases.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Figure 1: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives targeting the PI3K/Akt/mTOR pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the core scaffold is a critical first step. While various methods exist for the synthesis of imidazo[1,2-a]pyridines, a common approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[9] For the title compound, 2-amino-3-hydroxypyridine serves as the key starting material.

Materials:

  • 2-Amino-3-hydroxypyridine

  • 3-Bromo-2-oxopropanal (or a suitable equivalent)

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Slowly add a solution of 3-bromo-2-oxopropanal (1.1 equivalents) in ethanol to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Reductive Amination for Library Synthesis

The 3-carbaldehyde group is an ideal handle for diversification through reductive amination, allowing for the introduction of a wide range of amine-containing fragments.

Reductive_Amination_Workflow Start 8-Hydroxyimidazo[1,2-a]pyridine -3-carbaldehyde SchiffBase Intermediate Schiff Base/Iminium Ion Start->SchiffBase Amine Primary or Secondary Amine (R-NHR') Amine->SchiffBase FinalProduct Final Amine Derivative SchiffBase->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalProduct Reduces Purification Purification (Chromatography) FinalProduct->Purification

Sources

Application Notes and Protocols for Imidazo[1,2-a]pyridine-Based Sensors in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Advanced Environmental Sentinels

The escalating pace of industrialization and urbanization has led to the unprecedented release of hazardous pollutants into our ecosystems. Heavy metal ions, toxic anions, and persistent organic pollutants pose significant threats to environmental integrity and public health. Consequently, the development of robust, sensitive, and selective methods for real-time environmental monitoring is of paramount importance. Fluorescent chemosensors have emerged as a powerful analytical tool due to their operational simplicity, high sensitivity, and potential for on-site applications.

Within the vast landscape of fluorescent probes, the imidazo[1,2-a]pyridine scaffold has garnered significant attention.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of imidazole and pyridine rings, is considered a "privileged" fluorophore.[2] Its rigid, π-conjugated structure provides a foundation for high fluorescence quantum yields, while its synthetic accessibility allows for facile functionalization.[2][3] By strategically attaching specific recognition units (receptors) to the imidazo[1,2-a]pyridine core, researchers can design highly selective sensors for a diverse array of environmental contaminants.

This guide provides an in-depth exploration of imidazo[1,2-a]pyridine-based sensors, covering the fundamental principles of their design, their diverse applications in detecting key pollutants, and detailed protocols for their synthesis and implementation.

Fundamentals of Imidazo[1,2-a]pyridine Sensor Design

The efficacy of an imidazo[1,2-a]pyridine-based sensor is rooted in the precise orchestration of its molecular components and the photophysical mechanism through which it signals the presence of a target analyte.

The Imidazo[1,2-a]pyridine Core: A Versatile Fluorophore

The inherent fluorescence of the imidazo[1,2-a]pyridine system is its most crucial attribute. The π-expanded conjugated structure allows for efficient absorption of UV-Vis light and subsequent emission in the visible spectrum, often with a significant Stokes shift.[2] The photophysical properties can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the bicyclic ring system.[2][4] For instance, adding an electron-donating group can enhance fluorescence intensity, while strategic modifications can shift emission wavelengths, a critical feature for developing ratiometric sensors.[2]

Key Signaling Mechanisms: Translating Recognition into Light

The interaction between the sensor and the analyte triggers a change in the fluorophore's emission. This is governed by several well-established photophysical principles. Understanding these mechanisms is crucial for interpreting sensor response and designing new probes.

  • Photoinduced Electron Transfer (PET): Often referred to as a "spy" mechanism, PET sensors typically operate on a "turn-on" basis. In the absence of the analyte, the receptor's lone pair of electrons quenches the fluorophore's excited state via electron transfer. Analyte binding to the receptor lowers its electron-donating ability, inhibiting the PET process and "turning on" the fluorescence.

PET_Mechanism cluster_off Analyte Absent: Fluorescence OFF cluster_on Analyte Bound: Fluorescence ON F_off Fluorophore (F) R_off Receptor (R) F_off->R_off Linker F_star_off F* F_off->F_star_off R_off->F_star_off e- Excitation_off hv (Excitation) Excitation_off->F_off Quench PET Quenching F_on Fluorophore (F) R_on Receptor (R) F_on->R_on Linker F_star_on F* F_on->F_star_on Analyte Analyte R_on->Analyte Excitation_on hv (Excitation) Excitation_on->F_on F_star_on->F_on   Emission_on hv' (Emission) F_star_on->Emission_on ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) D Electron Donor (D) Pi π-Bridge D->Pi A Electron Acceptor (A) Pi->A Excitation hv (Excitation) D_plus Dδ+ Pi_excited π-Bridge D_plus->Pi_excited Charge Transfer Emission hv' (Emission) (Solvent/Analyte Dependent) A_minus Aδ- Pi_excited->A_minus Charge Transfer Excitation->D_plus   Emission->D   Workflow cluster_synthesis Phase 1: Sensor Development cluster_analysis Phase 2: Analytical Validation cluster_application Phase 3: Real-World Application S1 Design & Synthesis of Imidazo[1,2-a]pyridine Probe S2 Structural Characterization (NMR, MS, IR) S1->S2 S3 Photophysical Characterization (Absorbance, Emission, QY) S2->S3 A1 Selectivity Screening (vs. Interfering Analytes) S3->A1 A2 Analyte Titration (Fluorescence & UV-Vis) A1->A2 A3 Data Analysis (LOD, Binding Constant) A2->A3 R1 Preparation of Environmental Sample (e.g., Water Filtration) A3->R1 R2 Spike & Recovery Experiments R1->R2 R3 On-Site Testing (e.g., Test Strips) R2->R3

Caption: General workflow for sensor development and application.

Protocol 1: Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Core

This protocol describes a common and efficient one-pot, three-component reaction to synthesize the core fluorophore structure.

[5]Causality: This method is chosen for its high atom economy, operational simplicity, and typically good yields. Using a catalyst like iodine activates the reactants, facilitating the necessary cycloaddition at room temperature.

[5]Materials:

  • 2-Aminopyridine derivative

  • Aryl aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Iodine (I₂) catalyst

  • Solvent (e.g., Dichloromethane - DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add a catalytic amount of iodine (10 mol%).

  • Reactant Addition: Stir the mixture at room temperature for 5-10 minutes. To this solution, add the isocyanide (1.2 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: Spectroscopic Analysis of an Analyte in Aqueous Solution

This protocol outlines the steps for evaluating the sensing performance of a synthesized probe towards a target analyte.

Causality: A titration experiment is the standard method to determine key analytical parameters like sensitivity, detection limit, and binding stoichiometry. Using a buffered solution is critical to eliminate pH fluctuations that could interfere with the probe's fluorescence.

Materials:

  • Synthesized imidazo[1,2-a]pyridine probe

  • Target analyte (e.g., a metal salt like FeCl₃)

  • Interfering ions (for selectivity studies)

  • Solvent (e.g., DMSO for stock, buffered water for experiment)

  • HEPES buffer solution (or other appropriate buffer, pH ~7.4)

  • UV-Vis Spectrophotometer and cuvettes

  • Fluorometer and cuvettes

  • Micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

    • Prepare a stock solution of the target analyte (e.g., 10 mM) in deionized water.

    • Prepare stock solutions of various potentially interfering ions at the same concentration.

  • Titration Experiment:

    • In a series of vials, add the appropriate volume of buffer solution.

    • Add a fixed amount of the probe stock solution to each vial to achieve the desired final concentration (e.g., 10 µM).

    • To each vial, add increasing amounts of the analyte stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2-10 equivalents relative to the probe).

    • Ensure the total volume in each vial is the same by adding buffer. Allow the solutions to equilibrate for a few minutes.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for each solution.

    • Record the fluorescence emission spectrum for each solution, using the absorption maximum (λ_max) as the excitation wavelength.

  • Selectivity Study:

    • Prepare a solution containing the probe and a high concentration (e.g., 10 equivalents) of a potentially interfering ion. Record the fluorescence spectrum.

    • To this same solution, add the target analyte (e.g., 2 equivalents) and record the spectrum again to see if the response to the target is maintained. Repeat for all relevant interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λ_em) against the analyte concentration.

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low concentrations.

Conclusion and Future Outlook

Imidazo[1,2-a]pyridine-based fluorescent sensors represent a dynamic and promising field in analytical chemistry. Their robust photophysical properties, coupled with their synthetic tractability, make them ideal candidates for tackling critical challenges in environmental monitoring. T[1][2]he ability to design probes with diverse signaling mechanisms like PET, ICT, and AIE allows for the creation of sensors with "turn-on" or ratiometric responses, enhancing their reliability and sensitivity.

[6][7][8]Future research will likely focus on several key areas:

  • Expanding the Analyte Library: Designing novel receptors to target emerging pollutants, such as pharmaceuticals, pesticides, and microplastics.

  • Improving Aqueous Solubility: Modifying the sensor structure to enhance performance directly in environmental water samples without the need for organic co-solvents.

  • Development of Sensor Arrays: Integrating multiple sensors onto a single platform for the simultaneous detection of several different pollutants.

  • Advanced Materials Integration: Incorporating these molecular probes into solid-state materials like polymers, nanoparticles, or metal-organic frameworks (MOFs) to create more durable and reusable sensing devices.

By continuing to innovate in molecular design and application, the scientific community can further harness the power of imidazo[1,2-a]pyridine chemistry to safeguard our environment.

References

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Two Imidazo[1,2‐a]pyridine Congeners Show Aggregation‐Induced Emission (AIE): Exploring AIE Potential for Sensor and Imaging Applications.
  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine.
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central.
  • A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry (RSC Publishing).
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
  • Synthesis of fused imidazo[1,2‐a]pyridine 6 based fluorescent probe for...
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
  • An Imidazo[1,2‐a]pyridine Derivative That Enables Selective and Sequential Sensing of Cu and CN Ions in Aqueous and Biological Samples.
  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.
  • A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. RSC Publishing.
  • An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F.
  • Imidazo[1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants.
  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online.
  • A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing.
  • Imidazo[1,2‐a]pyridine Based D‐π‐A Fluorescent Sensor for Detection of Diethylcyanophosphonate.
  • A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F.
  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed.
  • A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F. PubMed.
  • Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and successful functionalization is key to unlocking its therapeutic potential.[1][2][3] This guide provides in-depth technical advice based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The most common and direct route to this compound involves a two-step process:

  • Cyclization: Condensation of 2-amino-3-hydroxypyridine with a suitable C2-synthon, typically an α-haloketone or its equivalent, to form the 8-hydroxyimidazo[1,2-a]pyridine core.

  • Formylation: Introduction of the carbaldehyde group at the C3 position via an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction.[4][5][6]

While seemingly straightforward, this synthesis is fraught with potential challenges, primarily due to the presence of the electron-donating hydroxyl group, which can influence the reactivity of the heterocyclic system and lead to undesired side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My yield of the 8-hydroxyimidazo[1,2-a]pyridine core is consistently low. What are the likely causes and how can I improve it?

Low yields in the initial cyclization step often stem from suboptimal reaction conditions or degradation of the starting materials.

Potential Causes and Solutions:

  • Decomposition of 2-amino-3-hydroxypyridine: This starting material can be sensitive to air and light. Ensure it is of high purity and stored under an inert atmosphere.

  • Incorrect Solvent or Base: The choice of solvent and base is critical for efficient cyclization.

    • Recommended Solvents: Ethanol, isopropanol, or acetonitrile are commonly used.

    • Recommended Bases: A mild base like sodium bicarbonate or potassium carbonate is often sufficient to neutralize the hydrohalic acid formed during the reaction. Stronger bases may lead to side reactions.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.

    • Optimization Strategy: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature may be beneficial. Prolonged reaction times should be avoided if decomposition is observed.

Experimental Protocol: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in ethanol (10 mL/mmol), add chloroacetaldehyde (1.1 eq, 50% aqueous solution).

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture at reflux (around 78 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Q2: The Vilsmeier-Haack formylation of 8-hydroxyimidazo[1,2-a]pyridine is giving me a complex mixture of products with a low yield of the desired C3-carbaldehyde. What is going wrong?

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but the presence of the unprotected hydroxyl group on your substrate introduces significant challenges.[4][5]

Primary Cause: Unprotected Hydroxyl Group

The free hydroxyl group at the C8 position is nucleophilic and can react with the Vilsmeier reagent (a chloroiminium salt). This can lead to the formation of O-formylated byproducts and other undesired species, consuming your reagent and starting material.

Solution: Protection of the Hydroxyl Group

To ensure a clean and high-yielding formylation at the C3 position, it is highly recommended to protect the C8-hydroxyl group prior to the Vilsmeier-Haack reaction. A suitable protecting group should be stable to the formylation conditions and easily removable afterward.

Recommended Protecting Groups:

Protecting GroupProtection ReagentDeprotection Conditions
Methyl (Me) Methyl iodide, Dimethyl sulfateStrong acid (HBr, BBr₃)
Benzyl (Bn) Benzyl bromide, Benzyl chlorideHydrogenolysis (H₂, Pd/C)
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, ImidazoleFluoride source (TBAF)

Experimental Protocol: Protection of 8-Hydroxyimidazo[1,2-a]pyridine

  • Dissolve 8-hydroxyimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., DMF for methylation/benzylation, or DCM for silylation).

  • Add a base (e.g., NaH for methylation/benzylation, or imidazole for silylation) and stir for a short period at 0 °C.

  • Add the protecting group reagent (e.g., methyl iodide, benzyl bromide, or TBDMSCl) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the protected product by column chromatography.

Q3: Even after protecting the hydroxyl group, the yield of my Vilsmeier-Haack formylation is poor. What other factors should I consider?

Low yields in a Vilsmeier-Haack reaction, even with a protected substrate, can often be attributed to reagent quality, stoichiometry, and reaction conditions.[7]

Troubleshooting Steps:

  • Reagent Quality:

    • Phosphorus oxychloride (POCl₃): Use freshly distilled or a new bottle of POCl₃. It is highly reactive with moisture and can degrade over time.

    • N,N-Dimethylformamide (DMF): Use anhydrous DMF. Water in the DMF will quench the Vilsmeier reagent.

  • Stoichiometry of the Vilsmeier Reagent: The ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. A slight excess of POCl₃ is sometimes beneficial, but a large excess can lead to side reactions. A 1:1 to 1:1.2 ratio of substrate to Vilsmeier reagent is a good starting point.

  • Reaction Temperature: The formylation of imidazo[1,2-a]pyridines is typically exothermic.

    • Initial Cooling: Add the POCl₃ to the DMF at 0 °C to control the initial exothermic reaction of Vilsmeier reagent formation.

    • Controlled Heating: After the addition of the substrate, the reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature and time. Overheating can lead to decomposition and the formation of colored impurities.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step.

    • Careful Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Basification: Carefully neutralize the acidic mixture with a base such as sodium hydroxide or sodium bicarbonate solution to a pH of 7-8 to precipitate the product. The product is often an aldehyde, which can be sensitive to strongly basic or acidic conditions.[8]

Experimental Protocol: Vilsmeier-Haack Formylation of 8-O-Protected-imidazo[1,2-a]pyridine

  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Add POCl₃ (1.1 eq) dropwise to the DMF with stirring, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of the 8-O-protected-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 40-60 °C) while monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the product by column chromatography or recrystallization.

III. Frequently Asked Questions (FAQs)

Q: Can I perform the Vilsmeier-Haack reaction without protecting the hydroxyl group?

While it might be possible to obtain a small amount of the desired product without protection, the yields are likely to be very low and the purification challenging due to the formation of multiple byproducts. Protecting the hydroxyl group is a crucial step for achieving a clean and efficient reaction.

Q: What is the expected regioselectivity of the formylation?

The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible position for electrophilic substitution. Therefore, formylation is expected to occur selectively at C3.

Q: How can I confirm the structure of my final product?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of this compound. In the ¹H NMR spectrum, you should observe a characteristic singlet for the aldehyde proton around 9-10 ppm and the disappearance of the proton signal at the C3 position.

Q: Are there any alternative formylating agents I can use?

While the Vilsmeier-Haack reaction is the most common method, other formylating agents such as Duff's reagent (hexamethylenetetramine in acidic media) or the Reimer-Tiemann reaction (chloroform and a strong base) could be explored, although their efficacy on this specific substrate is not well-documented and may require significant optimization.

IV. Visualizing the Process

Reaction Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Protection cluster_2 Step 3: Formylation cluster_3 Step 4: Deprotection 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine 8-hydroxyimidazo[1,2-a]pyridine 8-hydroxyimidazo[1,2-a]pyridine 2-amino-3-hydroxypyridine->8-hydroxyimidazo[1,2-a]pyridine Chloroacetaldehyde, NaHCO3 8-O-Protected-imidazo[1,2-a]pyridine 8-O-Protected-imidazo[1,2-a]pyridine 8-hydroxyimidazo[1,2-a]pyridine->8-O-Protected-imidazo[1,2-a]pyridine Protecting Group Reagent 8-O-Protected-imidazo[1,2-a]pyridine-3-carbaldehyde 8-O-Protected-imidazo[1,2-a]pyridine-3-carbaldehyde 8-O-Protected-imidazo[1,2-a]pyridine->8-O-Protected-imidazo[1,2-a]pyridine-3-carbaldehyde POCl3, DMF This compound This compound 8-O-Protected-imidazo[1,2-a]pyridine-3-carbaldehyde->this compound Deprotection Reagent

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Formylation Yield

G start Low Yield in Vilsmeier-Haack Reaction unprotected_oh Is the C8-OH group protected? start->unprotected_oh protect_oh Protect the hydroxyl group unprotected_oh->protect_oh No reagent_quality Check reagent quality (POCl3, DMF) unprotected_oh->reagent_quality Yes protect_oh->reagent_quality use_fresh_reagents Use fresh/anhydrous reagents reagent_quality->use_fresh_reagents Poor stoichiometry Optimize reagent stoichiometry reagent_quality->stoichiometry Good use_fresh_reagents->stoichiometry adjust_stoichiometry Adjust substrate:reagent ratio stoichiometry->adjust_stoichiometry Suboptimal temperature Optimize reaction temperature stoichiometry->temperature Optimal adjust_stoichiometry->temperature adjust_temperature Control temperature carefully temperature->adjust_temperature Suboptimal workup Review work-up procedure temperature->workup Optimal adjust_temperature->workup adjust_workup Ensure proper hydrolysis and neutralization workup->adjust_workup Suboptimal end Improved Yield workup->end Optimal adjust_workup->end

Caption: Troubleshooting flowchart for Vilsmeier-Haack formylation.

V. References

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Azzouzi, M., El Hadad, S. E., Ikken, N., Fait, S., Ndjogo, M. M., Roqai, M. C., ... & Oussaid, A. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Mishra, M., Jha, M., & Panda, M. (2022). Recent Advances in the Synthesis of Imidazo[1, 2‐a] pyridines: A Brief Review. ChemistrySelect, 7(3), e202103681. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • ACS Publications. (2021). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]

  • Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]

  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Slideshare. (n.d.). Vilsmeier haack reaction. Slideshare. [Link]

  • Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • PubMed. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. The Chemical Record. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]

  • ResearchGate. (2010). ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ChemInform. [Link]

  • Wikipedia. (n.d.). Aldehyde. Wikipedia. [Link]

  • BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]

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Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2][3][4][5][6][7] This guide is structured to address specific issues you may encounter during your experiments, offering not just solutions but also the underlying principles to empower your decision-making process.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for imidazo[1,2-a]pyridine derivatives?

The most common and effective purification techniques for imidazo[1,2-a]pyridine derivatives are column chromatography, crystallization, and in some cases, acid-base extraction. The choice of method depends on the specific properties of your derivative, such as its polarity, crystallinity, and stability, as well as the nature of the impurities.

  • Column Chromatography: This is the most versatile and widely used method. It separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) and elution with a mobile phase.[1][8]

  • Crystallization: This technique is ideal for obtaining highly pure solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.

  • Acid-Base Extraction: Given the basic nature of the pyridine nitrogen in the imidazo[1,2-a]pyridine scaffold, this method can be effective for separating it from neutral or acidic impurities.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool, but it can present challenges. Here’s how to troubleshoot common issues.

Scenario 1: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system.

This indicates a very polar compound or strong interaction with the stationary phase.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • Increase Polarity: For silica gel chromatography, a common solvent system is a mixture of hexane and ethyl acetate.[1][8] If your compound has a very low Rf, you need to increase the eluent's polarity. This can be achieved by gradually increasing the proportion of ethyl acetate or by adding a more polar solvent like methanol.[8]

    • Add a Basic Modifier: The basic nitrogen of the imidazo[1,2-a]pyridine ring can strongly interact with the acidic silanol groups on the silica gel surface, leading to poor mobility and tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can neutralize these acidic sites, improving the compound's mobility and peak shape.[9]

  • Consider an Alternative Stationary Phase:

    • Alumina: For strongly basic compounds, switching to a neutral or basic alumina stationary phase can be beneficial. Alumina is less acidic than silica and can provide better separation and reduced tailing for basic compounds.[8][9]

    • Deactivated Silica Gel: You can also deactivate the silica gel by pre-treating it with a base like triethylamine.[9]

Scenario 2: My compound streaks badly on the TLC plate and gives broad peaks during column chromatography.

Streaking, or tailing, is a common issue with basic compounds like imidazo[1,2-a]pyridines on silica gel.

Causality: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" effect on the TLC plate and broad peaks in the chromatogram.

Solutions:

  • Incorporate a Basic Modifier: As mentioned previously, adding a small percentage of triethylamine or pyridine to your mobile phase is a highly effective solution.[9] This base will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape.

  • Switch to a Less Acidic Stationary Phase: Using neutral or basic alumina can mitigate this issue.[9]

Workflow for Optimizing Column Chromatography

Caption: Decision workflow for optimizing column chromatography of imidazo[1,2-a]pyridine derivatives.

Troubleshooting Guide: Crystallization

Crystallization can yield exceptionally pure material, but finding the right conditions is key.

Scenario 3: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling rate is too fast.

Troubleshooting Steps:

  • Modify the Solvent System:

    • Use a Lower-Boiling Point Solvent: This can help ensure that the solution cools below the compound's melting point before it becomes highly supersaturated.[8]

    • Add More Solvent: If the solution is too concentrated, the compound may precipitate out too quickly. Adding more solvent to the hot solution can help achieve a more gradual crystallization process upon cooling.[8]

    • Use a Solvent Pair: Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy. Heating to get a clear solution and then allowing it to cool slowly can induce crystallization.

  • Control the Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Then, you can place it in an ice bath or refrigerator to maximize crystal formation.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of your compound.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of your crude imidazo[1,2-a]pyridine derivative. Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals should start to form. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to a constant weight.[9]

Troubleshooting Guide: Acid-Base Extraction

This technique is useful for removing non-basic impurities.

Scenario 4: I am getting a low recovery after acid-base extraction.

Low recovery can be due to several factors, including the pKa of your compound and the formation of emulsions.

Troubleshooting Steps:

  • Check the Acidity of the Aqueous Layer: Ensure the pH of the aqueous acidic layer is low enough to fully protonate the imidazo[1,2-a]pyridine nitrogen. A 1 M HCl solution is typically sufficient.[9]

  • Multiple Extractions: Perform multiple extractions with the acidic solution (e.g., 3 x 20 mL instead of 1 x 60 mL) to ensure complete transfer of your protonated compound into the aqueous layer.

  • Basification and Back-Extraction: When basifying the aqueous layer to recover your compound, ensure the pH is sufficiently high to deprotonate the compound fully. Then, use an organic solvent to extract your neutral compound. Again, multiple extractions will improve recovery.

  • Breaking Emulsions: If an emulsion forms at the interface of the organic and aqueous layers, it can trap your compound. To break an emulsion, you can try adding a saturated brine solution or filtering the mixture through a pad of Celite.

Diagram: Acid-Base Extraction Workflow

Caption: General workflow for the purification of imidazo[1,2-a]pyridine derivatives using acid-base extraction.

Summary of Common Purification Parameters

TechniqueStationary PhaseCommon Mobile Phase / SolventKey Optimization Parameter
Column Chromatography Silica Gel, Alumina[8][9][10]Hexane/Ethyl Acetate, Dichloromethane/Methanol[1][8][9]Eluent Polarity, Basic Modifier (e.g., Triethylamine)[9]
Crystallization N/AEthanol, Chloroform/Ether[11][10][12]Solvent Choice, Cooling Rate
Acid-Base Extraction N/ADichloromethane or Ethyl Acetate / 1 M HCl[9]pH of Aqueous Layers

By understanding the principles behind these purification techniques and anticipating common challenges, you can develop robust and efficient purification protocols for your imidazo[1,2-a]pyridine derivatives, ensuring the high quality of your compounds for subsequent research and development.

References

  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem. (n.d.).
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  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5589-5598. Retrieved from [Link]

  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one Derivatives. (2003). HETEROCYCLES, 60(10), 2327. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36506-36518. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017). Asian Journal of Chemistry, 29(8), 1833-1835. Retrieved from [Link]

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
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  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Retrieved from [Link]

  • Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. (n.d.). Maynooth University Research Archive Library. Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3422. Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2012). ACS Medicinal Chemistry Letters, 3(1), 51-55. Retrieved from [Link]

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  • Imidazo[1,2-a]pyridines Reactions & Prep. (n.d.). Scribd. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). Molecules, 28(15), 5807. Retrieved from [Link]

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Technical Support Center: Overcoming Photobleaching of Imidazo[1,2-a]pyridine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our imidazo[1,2-a]pyridine-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate photobleaching, ensuring the acquisition of high-quality, reproducible fluorescence imaging data. We will delve into the mechanisms of photobleaching and provide actionable strategies to preserve your fluorescent signal.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My fluorescent signal is fading very quickly during time-lapse imaging. What is causing this and how can I fix it?

Answer: Rapid signal loss is a classic sign of photobleaching, the light-induced chemical degradation of a fluorophore.[1] The imidazo[1,2-a]pyridine core, while offering excellent quantum yields, can be susceptible to this phenomenon, primarily driven by high-intensity excitation light and the presence of reactive oxygen species (ROS).[2][3]

Here is a step-by-step protocol to address this:

Experimental Protocol: Minimizing Photobleaching in Time-Lapse Imaging

  • Reduce Excitation Intensity: Decrease the laser power or lamp intensity to the lowest level that still provides a detectable signal. It's a trade-off between signal-to-noise and photostability.[4] Start at 10-20% of maximum power and incrementally increase only as needed.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera that maintains a good signal-to-noise ratio.[5] For example, if you are using a 500 ms exposure, try reducing it to 200 ms and compensating by increasing the camera gain, if necessary.

  • Optimize Imaging Frequency: Only acquire images as frequently as your biological question demands.[5] Unnecessary exposures contribute significantly to photobleaching.

  • Incorporate Antifade Reagents: Use a commercial or homemade antifade mounting medium. For live-cell imaging, supplement your media with an antioxidant.

Question 2: I see dark, photobleached areas in my field of view before I even start my experiment. Why is this happening?

Answer: This is likely due to excessive light exposure during sample preparation and focusing.[1] The process of finding your cells and focusing on the correct plane can inadvertently photobleach your region of interest.

Troubleshooting Steps:

  • Focus on a Neighboring Area: Locate your cells of interest using a lower magnification or transmitted light (e.g., DIC or phase contrast). Once you have a general idea of the location, move to an adjacent area to perform fine focusing using fluorescence. After focusing, move back to your pristine region of interest to begin image acquisition.[1]

  • Use a Fiduciary Marker: If your sample allows, use a fiduciary marker (like a scratch on the coverslip) to locate your cells of interest without using fluorescence.

  • Minimize "Wasted" Light: Avoid prolonged viewing of the sample through the oculars while not actively acquiring data.[5]

Question 3: My imidazo[1,2-a]pyridine probe seems to be more susceptible to photobleaching in certain cellular compartments. What could be the reason?

Answer: The local chemical environment can significantly impact a fluorophore's photostability. Factors such as pH, ion concentration, and the presence of endogenous quenchers can all play a role. For instance, some imidazo[1,2-a]pyridine derivatives show altered fluorescence in highly acidic environments.[6]

Investigative Workflow:

A Observe Compartment-Specific Photobleaching B Hypothesize Environmental Cause (e.g., pH, ROS, quenchers) A->B C Measure pH of the Compartment (e.g., using a ratiometric pH probe) B->C D Assess ROS Levels (e.g., with a ROS-sensitive dye) B->D E Consider Probe Structure B->E F Optimize Probe Choice or Experimental Conditions C->F D->F E->F

Caption: Workflow for investigating compartment-specific photobleaching.

To address this, consider using a probe specifically designed for the environment of interest, or chemically modify your existing probe to enhance its stability in that compartment. The substituent groups on the imidazo[1,2-a]pyridine ring can influence its environmental sensitivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of photobleaching for imidazo[1,2-a]pyridine probes?

A1: Photobleaching occurs when the fluorophore, after being excited to a singlet state, transitions to a long-lived triplet state through a process called intersystem crossing. In this triplet state, the probe is highly reactive and can interact with molecular oxygen to produce damaging reactive oxygen species (ROS). These ROS can then irreversibly react with and destroy the fluorophore, rendering it non-fluorescent.[3][8]

Jablonski cluster_0 Singlet States cluster_1 Triplet State cluster_2 Processes S0 S0 (Ground State) S1 S1 (Excited Singlet State) S1->S0 Fluorescence T1 T1 (Excited Triplet State) S1->T1 ISC Reaction Reaction with O2 -> ROS -> Photobleaching T1->Reaction Excitation Excitation Excitation->S1 Absorption Fluorescence Fluorescence ISC Intersystem Crossing (ISC)

Caption: Simplified Jablonski diagram illustrating the pathway to photobleaching.

Q2: How does the chemical structure of an imidazo[1,2-a]pyridine probe affect its photostability?

A2: The photostability of imidazo[1,2-a]pyridine probes is highly dependent on the substituents attached to the core heterocyclic system. Electron-donating groups can sometimes enhance fluorescence quantum yield but may not necessarily improve photostability.[9] Conversely, certain electron-withdrawing groups might decrease the likelihood of intersystem crossing, thereby enhancing photostability. The specific position and nature of these substituents play a crucial role in the electronic properties and, consequently, the photostability of the molecule.[7]

Q3: What are the most effective types of antifade reagents for imidazo[1,2-a]pyridine probes?

A3: Antifade reagents generally work by scavenging reactive oxygen species. Common components of antifade cocktails include:

Antifade AgentMechanism of ActionTypical Application
n-propyl gallate (NPG) Free radical scavenger.[10]Fixed cells
p-phenylenediamine (PPD) Free radical scavenger.[10]Fixed cells (can be toxic)
1,4-diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher.[10]Fixed and live cells
Trolox (a vitamin E analog) Reduces triplet state formation and scavenges ROS.Live cells
Oxyrase/OxyFluor Enzymatically removes oxygen from the medium.[5]Live cells

The optimal choice will depend on your specific probe and whether you are performing live or fixed-cell imaging. It is often necessary to experimentally determine the most suitable antifade reagent for your system.[4]

Q4: Are there imaging techniques that are inherently better at reducing photobleaching?

A4: Yes, certain advanced imaging modalities can significantly reduce photobleaching:

  • Confocal Microscopy: While it uses high-intensity lasers, proper optimization of settings (e.g., using a resonant scanner for faster scanning) can minimize dwell time and thus photobleaching.[10]

  • Two-Photon Microscopy: Excitation occurs only at the focal point, reducing out-of-focus photobleaching and phototoxicity. The near-infrared light used is also less damaging to cells.[9]

  • Light-Sheet Microscopy (SPIM): The sample is illuminated from the side with a thin sheet of light, dramatically reducing the light dose compared to confocal microscopy.

For any technique, the core principles of using the lowest possible light dose remain paramount.[5]

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. Available at: [Link]

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. PubMed. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - PubMed Central. Available at: [Link]

  • Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. pubs.acs.org. Available at: [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. Available at: [Link]

  • Photobleaching in Live Cell Imaging. Biocompare. Available at: [Link]

  • Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. MDPI. Available at: [Link]

  • Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. iopscience.iop.org. Available at: [Link]

  • The Antidote for Photobleaching. Electron Microscopy Sciences. Available at: [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. onlinelibrary.wiley.com. Available at: [Link]

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. Available at: [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]

  • Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. ResearchGate. Available at: [Link]

  • (PDF) Photobleaching. ResearchGate. Available at: [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. NIH. Available at: [Link]

  • An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. ResearchGate. Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Available at: [Link]

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Technical Support Center: Optimizing Im.idazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This versatile scaffold is a cornerstone in medicinal chemistry and materials science, and its efficient synthesis is crucial for advancing research and development.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges encountered during the synthesis of these important heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions to optimize your reaction conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of imidazo[1,2-a]pyridines:

1. What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

There are several reliable methods for the synthesis of imidazo[1,2-a]pyridines, with the choice often depending on the available starting materials and desired substitution pattern. Some of the most frequently employed strategies include:

  • Reaction of 2-aminopyridines with α-haloketones: This is a classical and widely used method that proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by intramolecular cyclization.[3]

  • Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient one-pot synthesis of highly substituted imidazo[1,2-a]pyridines from simple starting materials like a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5]

  • Ortoleva-King Type Reactions: This approach involves the reaction of 2-aminopyridines with active methylene compounds, such as acetophenones, in the presence of iodine.[6][7][8]

  • Copper-Catalyzed Reactions: Copper catalysts are frequently used in various synthetic routes, including the Ullmann condensation and oxidative cyclization reactions, to facilitate the formation of the imidazo[1,2-a]pyridine core.[9][10][11][12]

2. What are the key advantages of using microwave-assisted synthesis for imidazo[1,2-a]pyridines?

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of imidazo[1,2-a]pyridines.[1][2][3][4][5][13] The primary advantages include:

  • Reduced Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[1][3][4][5]

  • Increased Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[1][2][3]

  • Improved Purity: Faster reaction times and cleaner reaction profiles often simplify product purification.[2][3]

  • Greener Chemistry: This technique often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry.[1][2]

3. How do I choose the right catalyst for my imidazo[1,2-a]pyridine synthesis?

The choice of catalyst is critical and depends on the specific reaction. Here are some general guidelines:

  • Iodine: Molecular iodine is a cost-effective and environmentally benign catalyst often used in Ortoleva-King type reactions and other multicomponent reactions.[7][14][15][16]

  • Copper Salts (e.g., CuI, CuBr, Cu(OAc)2): Copper catalysts are versatile and widely used in various coupling and cyclization reactions to form the imidazo[1,2-a]pyridine scaffold.[9][10][11][12]

  • Iron Salts (e.g., FeCl3): Iron catalysts offer a cheaper and less toxic alternative to other transition metals in certain reactions, such as the Ortoleva-King type protocol.[7]

  • Gold Catalysts (e.g., PicAuCl2): Gold catalysts can be effective for specific transformations, such as the reaction of pyridine N-oxides with alkynes.[17]

  • Lewis Acids (e.g., Y(OTf)3, ZnCl2): Lewis acids can be employed to activate substrates and promote cyclization in certain synthetic routes.[10][18]

It is often necessary to screen a few catalysts to identify the optimal one for a specific substrate combination and reaction type.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is giving a very low yield of the desired imidazo[1,2-a]pyridine, or no product at all. What are the potential causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Sub-optimal Reaction Temperature:

    • Explanation: The cyclization step to form the imidazo[1,2-a]pyridine ring often requires a specific temperature to overcome the activation energy barrier.

    • Troubleshooting Steps:

      • Increase the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation. For thermally sensitive substrates, be cautious of decomposition.

      • Consider Microwave Irradiation: As mentioned earlier, microwave heating can provide rapid and efficient energy transfer, often leading to improved yields in shorter times.[1][2][3][4][5][13]

  • Incorrect Solvent Choice:

    • Explanation: The solvent plays a crucial role in reactant solubility, reaction rate, and stabilization of intermediates.

    • Troubleshooting Steps:

      • Solvent Screening: If the reaction is sluggish, consider screening a range of solvents with different polarities (e.g., toluene, DMF, DMSO, EtOH).[12]

      • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at an elevated temperature can be highly effective.[3][19][20]

  • Ineffective Catalyst or Catalyst Deactivation:

    • Explanation: The chosen catalyst may not be optimal for the specific substrates, or it may be deactivated by impurities in the starting materials or solvent.

    • Troubleshooting Steps:

      • Catalyst Screening: Test a variety of catalysts known to be effective for imidazo[1,2-a]pyridine synthesis (see FAQ 3).

      • Check Catalyst Quality: Ensure the catalyst is of high purity and has been stored correctly.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate.

  • Poor Quality of Starting Materials:

    • Explanation: Impurities in the 2-aminopyridine, α-haloketone, or other starting materials can interfere with the reaction.

    • Troubleshooting Steps:

      • Purify Starting Materials: Purify the starting materials by recrystallization, distillation, or column chromatography.

      • Verify Starting Material Identity and Purity: Confirm the identity and purity of your starting materials using techniques like NMR and melting point analysis.

Experimental Protocol: Screening Reaction Conditions

Here is a general protocol for systematically screening reaction conditions to optimize your yield:

  • Set up a series of small-scale reactions in parallel (e.g., in a multi-well reaction block).

  • In each reaction vessel, combine the 2-aminopyridine (1.0 equiv) and the second reactant (e.g., α-haloketone, 1.1 equiv).

  • Add the chosen solvent and catalyst to each vessel, varying one parameter at a time (e.g., different catalysts, different solvents, or different temperatures).

  • Stir the reactions at the designated temperature and monitor their progress by TLC or LC-MS at regular intervals.

  • Once the reactions are complete, work up each reaction and analyze the crude product to determine the relative yield of the desired product.

Table 1: Example of a Reaction Optimization Table

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)DMF801245
2CuI (10)Toluene1101230
3FeCl3 (10)DMF801265
4Iodine (20)EtOHReflux875
5NoneNeat100655
Problem 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, and the desired imidazo[1,2-a]pyridine is only a minor component. What are the likely side reactions and how can I suppress them?

Answer:

The formation of side products is a common challenge, particularly in multicomponent reactions or when using highly reactive intermediates. Understanding the potential side reactions is key to minimizing their formation.

Common Side Reactions and Mitigation Strategies:

  • Self-condensation of the Carbonyl Compound:

    • Explanation: In reactions involving aldehydes or ketones, aldol-type self-condensation can occur, especially under basic or acidic conditions.

    • Mitigation:

      • Control the Stoichiometry: Use a slight excess of the 2-aminopyridine to ensure the carbonyl compound is consumed in the desired reaction pathway.

      • Slow Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Formation of Regioisomers:

    • Explanation: If an unsymmetrical 2-aminopyridine or other reactant is used, the formation of regioisomers is possible.

    • Mitigation:

      • Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the substituents on the starting materials. A careful analysis of the mechanism can help predict the major isomer.

      • Catalyst Choice: The choice of catalyst can sometimes influence the regioselectivity.

  • Over-reaction or Decomposition:

    • Explanation: The desired product may be unstable under the reaction conditions, leading to further reactions or decomposition.

    • Mitigation:

      • Lower the Temperature: Once the reaction has initiated, it may be possible to lower the temperature to prevent product degradation.

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.

Workflow for Identifying and Minimizing Side Products

Side_Product_Troubleshooting start Complex Reaction Mixture identify Identify Side Products (LC-MS, NMR) start->identify analyze Analyze Potential Side Reactions identify->analyze strategy Develop Mitigation Strategy analyze->strategy implement Implement Strategy (e.g., change stoichiometry, temperature) strategy->implement evaluate Evaluate Outcome implement->evaluate evaluate->strategy Unsuccessful end Optimized Reaction evaluate->end Successful

Caption: A systematic workflow for troubleshooting side product formation.

Problem 3: Difficult Purification of the Final Product

Question: I am having trouble purifying my imidazo[1,2-a]pyridine. It is difficult to separate from the starting materials or byproducts. What are some effective purification strategies?

Answer:

Purification can be challenging, especially if the product has similar polarity to the impurities. A multi-pronged approach to purification is often necessary.

Purification Strategies:

  • Column Chromatography:

    • Explanation: This is the most common method for purifying organic compounds.

    • Tips for Success:

      • Solvent System Optimization: Carefully select the eluent system using TLC to achieve good separation between your product and impurities. A gradient elution may be necessary.

      • Proper Column Packing: Ensure the column is packed uniformly to avoid band broadening and poor separation.

  • Recrystallization:

    • Explanation: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

    • Procedure:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble.

      • Allow the solution to cool slowly. The desired product should crystallize out, leaving the impurities in the solution.

      • Filter the crystals and wash them with a small amount of cold solvent.

  • Acid-Base Extraction:

    • Explanation: Imidazo[1,2-a]pyridines are basic due to the pyridine nitrogen. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic imidazo[1,2-a]pyridine will move into the aqueous layer as its protonated salt.

      • Separate the aqueous layer and neutralize it with a base (e.g., aqueous NaOH) to precipitate the pure product.

      • Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Diagram of Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Reaction Mixture in Organic Solvent extract_acid Extract with Aqueous Acid start->extract_acid separate_layers Separate Layers extract_acid->separate_layers aqueous_layer Aqueous Layer (contains protonated product) separate_layers->aqueous_layer organic_layer Organic Layer (contains neutral impurities) separate_layers->organic_layer neutralize Neutralize Aqueous Layer with Base aqueous_layer->neutralize extract_organic Extract with Organic Solvent neutralize->extract_organic purified_product Purified Imidazo[1,2-a]pyridine extract_organic->purified_product

Caption: A workflow illustrating the acid-base extraction for purification.

By systematically addressing these common issues, you can significantly improve the success rate and efficiency of your imidazo[1,2-a]pyridine syntheses. Remember that careful planning, monitoring, and a willingness to optimize are key to achieving your desired results.

References

  • Gámez-Montaño, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(15), 4602. [Link]

  • Patel, D. R., et al. (2022).
  • Deshmukh, N., et al. (2021). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay.
  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5552-5558. [Link]

  • Ujwaldev, S. M., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol.
  • Nguyen, T. C., et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry.
  • Gámez-Montaño, R., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 23(11), 2999. [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22435-22449. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 45, 01001.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • Stasyuk, A. J., et al. (2012). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva−King Reaction. American Chemical Society.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines.
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Bohlmann–Rahtz pyridine synthesis. Wikipedia.
  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[9][21]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate.

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Zhu, D.-J., et al. (2014). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 25(10), 1886-1891.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37431-37443.
  • Zhu, D.-J., et al. (2014). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Chichibabin pyridine synthesis. Wikipedia.
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troubleshooting low fluorescence signal with 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when using this versatile fluorescent probe. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is much lower than expected. What are the most common causes?

A low or absent fluorescence signal can be frustrating, but it's often traceable to a few key factors. Systematically checking these common culprits can quickly resolve the issue.

Initial Diagnostic Workflow:

A Low Fluorescence Signal Detected B Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) A->B Step 1 C Check Probe Concentration B->C Settings Correct G Signal Restored? B->G Incorrect Settings Adjusted D Assess Solvent & pH Conditions C->D Concentration Optimal C->G Concentration Adjusted E Evaluate for Photobleaching D->E Environment Optimal D->G Solvent/pH Corrected F Consider Quenching Effects E->F No Significant Photobleaching E->G Imaging Protocol Adjusted F->G Quenchers Absent F->G Quenchers Removed G->A No H Problem Solved G->H Yes

Caption: Initial troubleshooting workflow for low fluorescence.

  • Incorrect Instrument Settings : The most frequent issue is a mismatch between the probe's spectral properties and the instrument's settings.[1] Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for this compound. Always check the gain/sensitivity settings as well; they may be too low.[1]

  • Suboptimal Concentration : Both excessively high and low concentrations can diminish the signal. At very low concentrations, the signal may be indistinguishable from background noise. Conversely, at high concentrations, a phenomenon known as aggregation-caused quenching (ACQ) can occur, where the fluorophores interact with each other and dissipate energy non-radiatively.[2][3][4][5]

  • Environmental Factors (Solvent & pH) : The fluorescence of imidazo[1,2-a]pyridine derivatives is highly sensitive to the local environment.[6][7] The polarity of the solvent can significantly shift the emission spectrum and affect the quantum yield. Furthermore, the protonation state of the 8-hydroxy group is pH-dependent and can dramatically alter the molecule's fluorescent properties.[8]

Q2: I'm observing a rapid decrease in my signal over time during imaging. What's happening?

This phenomenon is almost certainly photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[9][10][11]

Mechanism of Photobleaching: When a fluorophore absorbs a photon, it enters an excited singlet state. While it typically returns to the ground state by emitting a fluorescent photon, there's a small probability it will transition to a long-lived, highly reactive triplet state.[9][10] In this state, the molecule can react with molecular oxygen or other nearby molecules, leading to covalent modifications that permanently destroy its ability to fluoresce.[9]

Mitigation Strategies:

  • Reduce Excitation Intensity : Lower the power of your laser or lamp. While this reduces the signal, it proportionally reduces the rate of photobleaching, extending the observation time.[9]

  • Minimize Exposure Time : Use shutters to expose the sample to light only during image acquisition. For time-lapse experiments, increase the interval between acquisitions.

  • Use Antifade Reagents : Incorporate an antifade mounting medium into your sample preparation. These reagents often contain free-radical scavengers that reduce the chemical reactions leading to photobleaching.[12]

  • Optimize Imaging Conditions : Increase the detector gain or use a more sensitive detector to compensate for lower excitation power.

Q3: The fluorescence signal is strong, but so is the background. How can I improve my signal-to-noise ratio?

High background fluorescence can obscure your specific signal. The source can be the sample itself (autofluorescence) or components of your experimental setup.[1][13]

  • Sample Autofluorescence : Biological samples, particularly those containing flavins and NADH, can exhibit intrinsic fluorescence. To mitigate this, you can:

    • Use spectral unmixing if your imaging system supports it.

    • Select excitation/emission filters that maximize your probe's signal while minimizing the collection of autofluorescence.

  • Reagent and Consumable Purity : Ensure all buffers and solvents are of high purity and are freshly prepared. Impurities can be a significant source of background.[1]

  • Plate/Slide Choice : When using a plate reader or microscope, opt for black-walled plates or high-quality, low-fluorescence glass slides.[1] This minimizes stray light and background from the consumables themselves.

  • Blocking Steps : In immunoassays or cell staining, inadequate blocking can lead to non-specific binding of fluorescently labeled reagents, increasing background noise.[13]

In-Depth Troubleshooting Guides

Issue 1: Aggregation-Caused Quenching (ACQ)

This compound, like many planar aromatic fluorophores, is susceptible to ACQ, especially in aqueous environments where its solubility may be limited.[2][3][4]

Causality: At high concentrations or in poor solvents, individual fluorophore molecules can stack together (form aggregates) through π-π interactions.[2] This close proximity creates non-radiative decay pathways, allowing the excited-state energy to be dissipated as heat rather than emitted as light, thus "quenching" the fluorescence.[3][5]

Troubleshooting Protocol for ACQ:

  • Perform a Concentration Titration : Prepare a dilution series of your probe in the experimental buffer.

  • Measure Fluorescence : Measure the fluorescence intensity at each concentration.

  • Analyze the Data : Plot fluorescence intensity versus concentration. If ACQ is occurring, you will observe an initial linear increase in signal, followed by a plateau and then a decrease in intensity at higher concentrations.

cluster_0 ACQ Troubleshooting Workflow A High Probe Concentration B Prepare Dilution Series A->B C Measure Fluorescence vs. Concentration B->C D Plot Intensity vs. [Probe] C->D E Identify Optimal Concentration (Peak of Curve) D->E F Result: Optimized Signal E->F

Caption: Workflow to diagnose and resolve ACQ.

Solutions:

  • Work at Optimal Concentration : Use the concentration determined from your titration that gives the maximum signal before quenching begins.

  • Incorporate a Surfactant : Low concentrations (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help prevent aggregation.

  • Modify the Solvent : If compatible with your experiment, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve solubility and reduce aggregation.[14]

Issue 2: Environmental Sensitivity (Solvent and pH)

The imidazopyridine scaffold is known to be sensitive to its environment, which can be a powerful tool for sensing applications but a challenge if not properly controlled.[7][8][15]

Impact of Solvent Polarity: The photophysical properties of imidazo[1,2-a]pyridine derivatives can be tuned by the solvent media.[6] Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the excitation and emission maxima (solvatochromism). It is critical to characterize the probe's spectra in your specific experimental solvent system.

Impact of pH: The 8-hydroxy group on the pyridine ring can be deprotonated at basic pH. The phenolate form of the molecule will have significantly different electronic and, therefore, fluorescent properties compared to the protonated form.

Experimental Protocol: pH Profile Characterization

  • Prepare Buffers : Make a series of buffers covering a wide pH range (e.g., pH 4 to 10). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Prepare Probe Solution : Create a stock solution of the probe in a suitable solvent (e.g., DMSO).

  • Measure Fluorescence : Add a small, constant amount of the probe stock solution to each buffer. Measure the fluorescence intensity and emission maximum at each pH value.

  • Plot Data : Plot fluorescence intensity vs. pH to determine the optimal pH range for your experiments.

Data Presentation: Expected Environmental Effects

ParameterConditionExpected Effect on FluorescenceRationale
Concentration Too HighDecrease Aggregation-Caused Quenching (ACQ).[3][4]
Too LowDecrease Signal below the limit of detection.[12][13]
pH SuboptimalDecrease/Shift Protonation state of the 8-hydroxy group alters electronic structure.[8]
Solvent Polarity MismatchShift/Quench Solvatochromic effects can shift spectra away from instrument settings.[6][7]
Contaminants Heavy MetalsDecrease Some metal ions (e.g., Hg²⁺) are known to quench imidazopyridine fluorescence.[15][16]

References

  • Molecular Expressions Microscopy Primer. (2016). Fluorescence - Photobleaching - Interactive Tutorial.
  • Wikipedia. Photobleaching.
  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes Under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. PubMed.
  • Kumar, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
  • Thermo Fisher Scientific. Photobleaching Principles.
  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
  • Basicmedical Key.
  • Benchchem. Technical Support Center: Troubleshooting Low Fluorescence Signal.
  • Li, P., et al. (2021). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. RSC Publishing.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • MDPI. (2023). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review.
  • ResearchGate. Aggregation-caused quenching (ACQ) in fluorogenic probe design.
  • Kumar, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
  • MDPI. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine.
  • ResearchGate. Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants.
  • Pendidikan Kimia. (2015).
  • Creative Bioarray. Troubleshooting in Fluorescent Staining.
  • PubMed Central. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers.
  • Elabscience. (2018). Immunofluorescence Troubleshooting Tips.
  • ResearchGate.
  • Taylor & Francis. Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies.
  • ResearchGate.
  • ResearchGate. (PDF)
  • ResearchGate.
  • Semantic Scholar. (1999). Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds.
  • PubMed Central.
  • Chemistry Central Journal.
  • PubMed Central.
  • PubMed Central.
  • ResearchGate. Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development.
  • PubMed Central. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.
  • PubMed. (2012).
  • PubMed Central.
  • Chem-Impex. Imidazo[1,5-a]pyridine-3-carboxaldehyde.
  • MDPI.
  • MDPI. (2022).

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Technical Support Center: Enhancing the Water Solubility of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in the development of imidazo[1,2-a]pyridine-based therapeutics: poor aqueous solubility. This bicyclic heterocyclic scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous agents targeting cancer, infectious diseases, and central nervous system disorders.[1][2][3] However, the inherent lipophilicity and planar nature of the fused ring system frequently lead to solubility issues, creating significant hurdles for formulation and bioavailability.[4]

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. It is designed to help you diagnose experimental roadblocks, understand the underlying physicochemical principles, and select the most effective strategy to advance your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my imidazo[1,2-a]pyridine compounds consistently showing poor water solubility?

The low water solubility of imidazo[1,2-a]pyridine derivatives is primarily rooted in their physicochemical properties. As a fused bicyclic aromatic system, the scaffold is inherently rigid, planar, and lipophilic.[4] These characteristics promote strong intermolecular π-π stacking interactions in the solid state, leading to a highly stable crystal lattice that is difficult for water molecules to disrupt. According to the General Solubility Equation (GSE), solubility is inversely related to both lipophilicity (logP) and melting point (a proxy for crystal lattice energy).[5] Many potent imidazo[1,2-a]pyridines require lipophilic substituents to achieve high binding affinity, which further exacerbates the low solubility.[6][7]

Q2: What are the primary strategies I can use to enhance the solubility of my lead compound?

There are two main pillars of solubility enhancement: Structural Modification and Formulation-Based Approaches .

  • Structural Modification: This involves covalently altering the molecule's structure. Key tactics include:

    • Adding Ionizable Groups: Introducing acidic or basic centers allows for salt formation, which is one of the most effective ways to dramatically increase solubility.[8][9][10]

    • Appending Polar, Non-ionizable Groups: Adding groups like hydroxyls, amides, or sulfonamides can increase polarity and hydrogen bonding with water.[5][7]

    • Disrupting Crystal Packing: Introducing non-planar or flexible substituents (e.g., a morpholine ring) can break the planarity of the molecule, disrupt efficient crystal packing, lower the melting point, and thereby improve solubility.[6]

    • Prodrugs: A lipophilic compound can be temporarily masked with a hydrophilic promoiety, which is later cleaved in vivo to release the active drug.[11]

  • Formulation-Based Approaches: These methods improve solubility without changing the active pharmaceutical ingredient's (API) chemical structure. They include:

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can keep the drug in its more soluble, ionized state.[9][12]

    • Complexation with Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate the lipophilic imidazo[1,2-a]pyridine within their hydrophobic core, while their hydrophilic exterior interacts with water.[12][13]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline API into a high-energy amorphous state, stabilized within a polymer matrix, can significantly increase solubility.[8][14]

    • Particle Size Reduction (Nanosuspensions): Milling the drug particles down to the nanometer scale dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][12][15]

Q3: How do I choose the best solubilization strategy for my specific compound?

The optimal strategy depends on the compound's physicochemical properties, the stage of development, and the intended route of administration. The following decision tree provides a logical starting point for your selection process.

start Start: Poorly Soluble Imidazo[1,2-a]pyridine ionizable Does the compound have an ionizable center (pKa 3-10)? start->ionizable salt Strategy: Salt Formation Screening ionizable->salt Yes no_ionizable No Ionizable Center or Salt Fails ionizable->no_ionizable No ph_adjust Strategy: pH Adjustment in Formulation salt->ph_adjust Also consider early_stage Early Discovery or SAR Amenable? no_ionizable->early_stage structural_mod Strategy: Structural Modification (SAR for Solubility) early_stage->structural_mod Yes late_stage Fixed Scaffold or Late-Stage Development early_stage->late_stage No formulation Strategy: Formulation Approaches structural_mod->formulation If needed late_stage->formulation formulation_options Complexation (Cyclodextrins) Amorphous Solid Dispersions Nanosuspensions formulation->formulation_options start 1. Baseline Characterization - Measure Aqueous Solubility (PBS, pH 7.4) - Determine logP/logD - Measure Melting Point (DSC) model 2. In Silico Analysis - Identify solvent-exposed regions - Predict pKa and logP of virtual analogues start->model synthesis 3. Analogue Synthesis Strategy model->synthesis polar A. Introduce Polar Groups (-OH, -CONH2, Morpholine) synthesis->polar Strategy A ionize B. Introduce Ionizable Center (e.g., -COOH, -NH2, Pyridine) synthesis->ionize Strategy B disrupt C. Disrupt Planarity (e.g., add sp3-rich flexible linkers) synthesis->disrupt Strategy C re_eval 4. Re-evaluate Properties - Measure Solubility, logD, MP - Assess Biological Activity polar->re_eval ionize->re_eval disrupt->re_eval decision Solubility & Activity Goals Met? re_eval->decision success Advance Candidate decision->success Yes iterate Iterate: Refine Strategy Based on New Data decision->iterate No iterate->model

Caption: Workflow for Structure-Activity-Solubility Relationship (SASR) studies.

Protocol 2: Phase Solubility Analysis for Cyclodextrin Complexation
  • Preparation: Prepare a series of aqueous solutions (e.g., in phosphate-buffered saline, pH 7.4) with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Equilibration: Add an excess amount of the imidazo[1,2-a]pyridine compound to each solution. Ensure that solid material remains undissolved.

  • Shaking: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Separation: After equilibration, separate the undissolved solid from the solution. This is critically important and is best done by centrifugation followed by filtration through a 0.22 µm filter to remove any fine particulates.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate of each sample using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The shape of the curve reveals the nature of the complex. For a simple 1:1 complex, the plot will be linear (AL-type diagram). The slope of this line can be used to calculate the stability constant (K1:1) of the complex.

Protocol 3: Nanosuspension Formulation by Wet Bead Milling
  • Slurry Preparation: Prepare a pre-suspension of your imidazo[1,2-a]pyridine compound (e.g., 5% w/v) in an aqueous solution containing a pre-screened stabilizer or combination of stabilizers (e.g., 1% Poloxamer 188 and 0.2% Docusate Sodium).

  • Milling: Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).

  • Processing: Mill the suspension at a high speed for a set duration (e.g., 2-8 hours). The process should be cooled to prevent overheating.

  • Particle Size Analysis: Periodically take samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering (DLS). Continue milling until the desired particle size (typically < 400 nm) is achieved and the size remains constant over time.

  • Separation: Separate the final nanosuspension from the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential (an indicator of stability), and solid-state properties (using DSC and XRPD to confirm it remains crystalline).

Section 4: Comparative Data Summary

The table below summarizes the common strategies, providing a quick reference for their mechanisms, advantages, and disadvantages.

StrategyMechanism of ActionTypical Solubility IncreaseKey AdvantagesKey Disadvantages
Salt Formation Converts a neutral molecule into an ion pair, which has much stronger interactions with water. [10]10x - 1,000xHighly effective, well-established, simple formulation.Only for ionizable drugs; risk of hygroscopicity, polymorphism, and common-ion effect. [10]
Structural Modification Alters intrinsic properties like polarity (logP) and crystal packing energy (melting point). [5]2x - 100xPermanent solution, can improve other ADME properties.Requires significant synthetic effort, may negatively impact potency or introduce new liabilities.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell. [12]5x - 500xWell-tolerated, can be used for parenteral formulations.Limited by drug size/shape, can be expensive, potential for renal toxicity with some CDs at high doses.
Amorphous Solid Dispersion Eliminates crystal lattice energy, placing the drug in a high-energy, more soluble state. [8]10x - >1,000xVery high solubility enhancement possible.Thermodynamically unstable (risk of recrystallization), requires specialized manufacturing (spray drying, hot-melt extrusion). [14]
Nanosuspension Increases surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation. [8][12](Dissolution Rate)Applicable to nearly all poorly soluble drugs, high drug loading possible.Physical instability (particle growth), requires specialized equipment, potential issues with sterility for parenteral use.

References

  • Baviskar, A. T., et al. (2013). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available from: [Link]

  • Vemula, V. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times. Available from: [Link]

  • Balk, A., et al. (2014). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. Available from: [Link]

  • Jorgensen, W. L., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Sharma, D., & Saini, S. (2021). Improving solubility via structural modification. ResearchGate. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. Available from: [Link]

  • Ahmad, M., et al. (2018). A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Available from: [Link]

  • Converse, M. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Sahu, P., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available from: [Link]

  • Gueiffier, C., et al. (2003). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • Savjani, K. T., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. YouTube. Available from: [Link]

  • Kaur, H., et al. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Semantic Scholar. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available from: [Link]

  • Kobak, R. Z. U., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kumar, V., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available from: [Link]

  • Guchhait, S. K., & Madaan, C. (2013). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available from: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Advances. Available from: [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Connected Papers. Available from: [Link]

  • Various Authors. (n.d.). Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Harris, P. A., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Fu, Q., et al. (2015). Comparison of solid dispersion and nanosuspension for improvement of drug absorption. Asian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Park, J., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics. Available from: [Link]

  • Crini, G., et al. (2024). Cyclodextrins: Properties and Applications. MDPI. Available from: [Link]

  • Al-Kassas, R., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics. Available from: [Link]

  • Lindfors, L., et al. (2007). Amorphous drug nanosuspensions. 3. Particle dissolution and crystal growth. Langmuir. Available from: [Link]

  • Kocbek, P., et al. (2013). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. BioMed Research International. Available from: [Link]

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Technical Support Center: Stabilization and Long-Term Storage of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde. This document provides in-depth guidance, troubleshooting, and best practices for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage and experimental handling.

The 8-Hydroxyimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active agents.[1][2][3] However, the presence of both a reactive carbaldehyde and a phenolic hydroxyl group presents unique stability challenges. This guide is designed to help you navigate these challenges and preserve the quality of your valuable research material.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the stability of this compound.

Q1: My solid sample of this compound is darkening over time. What is causing this discoloration?

A1: The darkening of your sample is a strong indicator of degradation. This is most commonly caused by two pathways:

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts it into the corresponding carboxylic acid (8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid).[4] This process can be accelerated by light and trace metal impurities, often leading to the formation of colored byproducts.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (aldol-type reactions), which lead to the formation of larger, often colored, polymeric materials.[5] The presence of both an acidic hydroxyl group and a basic pyridine nitrogen within the molecule can potentially catalyze this process over time.

Q2: What are the primary chemical reactions that lead to the degradation of this compound?

A2: The key vulnerabilities of the this compound structure are the aldehyde functional group and the imidazo[1,2-a]pyridine core itself. The main degradation pathways are:

  • Aerial Oxidation: The formyl group is readily oxidized to a carboxyl group.[4] The imidazo[1,2-a]pyridine ring system can also be susceptible to oxidation, particularly by enzymes like aldehyde oxidase (AO), which is a known metabolic pathway for this scaffold.[6][7]

  • Polymerization: Aldehydes can polymerize via aldol condensation, a process that can be influenced by pH, temperature, and the presence of moisture.[5]

  • Hydration: In the presence of water, the aldehyde can form an equilibrium with its hydrate (gem-diol) form. While often reversible, this can be a precursor to other reactions.[4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidation and other radical-mediated degradation pathways.

Q3: What are the ideal conditions for the long-term storage of the solid compound?

A3: To maximize shelf-life, the compound must be protected from air, moisture, light, and heat. The ideal storage conditions are:

  • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).[8][9] Argon is often preferred due to its higher density, which can be more effective at displacing air.[10]

  • Temperature: At or below -20°C. Lower temperatures significantly slow the rate of all potential degradation reactions.[11]

  • Light: In an amber or opaque vial to protect from light.[12]

  • Container: A tightly sealed vial, such as a Sure/Seal™ bottle or a glass vial with a PTFE-lined cap, further sealed with parafilm.[13][14]

Q4: I do not have access to a glove box or Schlenk line. What are the minimum precautions I should take for handling and storage?

A4: While an inert atmosphere is strongly recommended, you can still minimize degradation with careful handling.

  • Work Quickly: Weigh out the compound as quickly as possible to minimize exposure to air and humidity.

  • Use a Desiccator: Store the primary container inside a larger, sealed container (a secondary containment) within a desiccator filled with a fresh desiccant (e.g., Drierite or silica gel).[10][15]

  • Inert Gas Purge: If possible, briefly purge the vial with a gentle stream of nitrogen or argon before sealing. Even a simple purge can significantly reduce the oxygen in the headspace.[16]

  • Aliquot: Avoid opening and closing the main stock bottle repeatedly. Upon receiving the compound, it is best practice to aliquot it into smaller, single-use vials.

Q5: Is it advisable to store the compound in a stock solution? If so, which solvents are best?

A5: Storing as a solid is always the preferred method for long-term stability. If you must store a stock solution for a short period (days to a few weeks), follow these guidelines:

  • Solvent Choice: Use a dry, aprotic, and peroxide-free solvent. Anhydrous DMSO or DMF are common choices. Avoid protic solvents like methanol or ethanol, as they can form hemiacetals with the aldehyde.[4]

  • Degassing: The solvent should be degassed prior to use to remove dissolved oxygen. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes.

  • Storage: Store the solution under an inert atmosphere at -20°C or -80°C.

  • Stability Check: The stability of the compound in any solvent system should be experimentally verified over time for your specific application.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experimentation.

Problem Potential Cause Recommended Solution & Prevention
Inconsistent Assay Results / Gradual Loss of Potency Oxidation of the Aldehyde: The aldehyde has partially converted to the less active or inactive carboxylic acid.Verify Purity: Use LC-MS or ¹H NMR to check the purity of your stock. A new peak corresponding to the carboxylic acid may be present. Prevention: Strictly adhere to inert atmosphere handling and storage protocols (See Protocol 1 & 2).[12][17] Prepare fresh solutions for critical experiments.
Polymerization: Formation of oligomers or polymers reduces the concentration of the active monomeric compound.Visual Inspection: Check for insolubility or a "gummy" appearance in your solid or solution. Prevention: Store at ≤ -20°C. For solutions, store at low concentrations. Consider adding a polymerization inhibitor like triethanolamine at a very low concentration (e.g., 20-100 ppm), but first verify its compatibility with your downstream assay.[18]
Sample Fails to Dissolve Completely / Presence of Particulates Degradation Products: The degradation products (polymers, carboxylic acid) may have different solubility profiles than the parent compound.Filtration & Quantification: Filter the solution through a 0.22 µm syringe filter and re-quantify the concentration of the soluble portion (e.g., by UV-Vis). Prevention: This is a clear sign of significant degradation. The material should be re-purified or a fresh vial should be used. Implement optimal storage conditions immediately.
Solid Sample Appears Tacky, Wet, or Clumpy Hygroscopicity / Moisture Absorption: The compound has absorbed atmospheric moisture. The phenolic hydroxyl group can contribute to water absorption.Drying: Dry the sample under high vacuum for several hours. Caution: Do not heat the sample, as this will accelerate degradation.Prevention: Always handle the compound in a low-humidity environment (glove box) or work quickly. Store the vial in a desiccator. When removing from a freezer, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[10]

Visualizing Degradation & Handling

To better understand the chemical challenges and recommended procedures, the following diagrams illustrate the key degradation pathways and a best-practice workflow for sample handling.

A Active Compound (Aldehyde Form) B Oxidized Product (Carboxylic Acid) A->B O₂ (Air) Light, Heat C Polymerized Product (Aldol Adducts) A->C Heat, Moisture Trace Acid/Base D Hydrated Product (Gem-Diol) A->D H₂O (Moisture) (Reversible)

Caption: Potential degradation pathways for the target compound.

start Receive Compound prep_area Prepare Inert Environment (Glove Box / Schlenk Line) start->prep_area warm_up Allow Main Vial to Warm to RT in Desiccator prep_area->warm_up aliquot Aliquot into Pre-weighed, Amber, Single-Use Vials warm_up->aliquot purge Backfill Vials with Inert Gas (Ar/N₂) aliquot->purge seal Seal Tightly with PTFE Cap & Wrap with Parafilm purge->seal store Store at ≤ -20°C in a Labeled Storage Box seal->store end Stable Long-Term Storage store->end

Caption: Recommended workflow for aliquoting and storing the compound.

Detailed Experimental Protocols

Protocol 1: Optimal Long-Term Storage of Solid Compound

This protocol describes the gold standard for storing this compound to ensure maximum stability.

Materials:

  • Glove box or Schlenk line with a dry, inert atmosphere (Argon or Nitrogen).[12][17]

  • Primary vial of the compound.

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps.

  • Analytical balance (preferably inside the glove box).

  • Spatula.

  • Parafilm.

  • Cryo-safe storage box and freezer (-20°C or colder).

Procedure:

  • Prepare Environment: Ensure the glove box atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels. If using a Schlenk line, ensure all glassware is properly dried by heating under vacuum.[14]

  • Equilibrate Temperature: If the primary vial is stored cold, place it in the glove box antechamber (or a desiccator) and allow it to equilibrate to ambient temperature before opening. This prevents moisture condensation.[10]

  • Aliquot: Inside the inert atmosphere, open the primary vial. Carefully weigh and transfer the desired amounts of the solid compound into the smaller, pre-labeled amber vials. It is best to create aliquots that correspond to typical experimental amounts to avoid weighing from the same vial multiple times.

  • Backfill and Seal: Before sealing each new aliquot, ensure the headspace is filled with the inert atmosphere. Tightly screw on the PTFE-lined cap.

  • Secondary Seal: Remove the vials from the glove box. For an extra layer of protection against moisture ingress, wrap the cap-vial interface of each vial with 2-3 layers of Parafilm.[13]

  • Store Cold: Place the sealed and labeled vials into a freezer storage box and store at -20°C or -80°C.

  • Log Inventory: Keep a detailed log of the number of aliquots, the amount in each, and the date of storage.

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol is for short-term storage when a solution is necessary. Stability in solution is not guaranteed and should be validated.

Materials:

  • A freshly opened or properly stored aliquot of the solid compound.

  • Anhydrous, research-grade solvent (e.g., DMSO).

  • Source of dry inert gas (Argon or Nitrogen).

  • Sterile syringe and needles.

  • Amber glass vial with a septum-lined cap (e.g., Sure/Seal™ style).

  • (Optional) Stabilizer such as Thiourea.[19]

Procedure:

  • Prepare Solvent: If the solvent is not from a freshly opened Sure/Seal™ bottle, it must be degassed. Bubble dry argon or nitrogen gas through the solvent for 20-30 minutes to remove dissolved oxygen.

  • Prepare Vial: Use a clean, dry amber vial with a septum cap. Flush the vial with inert gas for 1-2 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Transfer Solid: Weigh the solid compound in a separate vial and add it to the prepared septum-capped vial under a positive pressure of inert gas.

  • Add Solvent: Using a dry syringe, transfer the calculated volume of anhydrous, degassed solvent into the vial containing the solid.

  • (Optional) Add Stabilizer: If you have validated its use and compatibility, a small amount of an antioxidant like thiourea (e.g., to a final concentration of 0.01-0.1%) can be added to inhibit oxidation.[19]

  • Dissolve and Store: Gently swirl or vortex the vial until the solid is fully dissolved. Pierce the septum with a needle attached to a balloon filled with inert gas to maintain a slight positive pressure. Store the solution at -20°C or -80°C.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Chemical Storage. Retrieved from [Link]

  • Roblin, R. O. (1942). U.S. Patent No. 2,280,311. Google Patents.
  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]

  • Hahn, H. D., et al. (1983). U.S. Patent No. 4,414,419. Google Patents.
  • Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]

  • Momentum Transfer. (n.d.). How we handle Air Sensitive Samples. Retrieved from [Link]

  • Quora. (2023). Why does hydroxyl ion attack on the methyl group of aldehyde in aldol condensation but not on carbonyl carbon?. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Retrieved from [Link]

  • Sprau, C., et al. (2021). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. The Journal of Physical Chemistry C. Retrieved from [Link]

  • MDPI. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. Catalysis Science & Technology. Retrieved from [Link]

  • National Institutes of Health. (2022). Advances in Natural Antioxidants for Food Improvement. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Retrieved from [Link]

  • ResearchGate. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2019). How is the hydroxyl group more reduced than a carbonyl group?. Retrieved from [Link]

  • National Institutes of Health. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • MDPI. (2023). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2000). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

  • PubMed. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Borun Chemical. (n.d.). The Role of Aldehydes in Organic Synthesis: A Focus on TH6-CHO. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Recognizing the synthetic challenges that can arise, we have compiled a series of troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental pitfalls. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your synthetic routes effectively.

Section 1: Troubleshooting Two-Component Condensation Reactions (e.g., Tschitschibabin-type Synthesis)

The condensation of a 2-aminopyridine with an α-halocarbonyl compound is a foundational method for constructing the imidazo[1,2-a]pyridine core.[1][2][3] While classic, it is often plagued by issues related to harsh reaction conditions and competing reaction pathways.

Question 1: My reaction mixture turns dark brown or black, and the yield of the desired imidazo[1,2-a]pyridine is very low. What is causing this polymerization?

Answer: This is a very common issue, particularly in classic Tschitschibabin conditions which can involve high temperatures.[1] The dark coloration is indicative of polymerization or decomposition of the starting materials and intermediates.

  • Causality: The primary cause is often the generation of hydrohalic acid (e.g., HBr) as a byproduct of the initial N-alkylation step. This acidic environment, especially at elevated temperatures, can catalyze undesired polymerization pathways of the carbonyl compound or the aminopyridine. Furthermore, the initial N-phenacylpyridinium bromide intermediate can be susceptible to decomposition under harsh conditions.[3]

  • Troubleshooting & Mitigation:

    • Incorporate a Base: The most effective solution is to add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture.[1][4] The base neutralizes the acid as it is formed, preventing it from catalyzing side reactions. This often allows the reaction to proceed under milder conditions and significantly boosts efficiency.[1]

    • Solvent Optimization: High-boiling, polar aprotic solvents like DMF can facilitate the reaction at lower temperatures. Some modern protocols have even achieved success under solvent-free conditions at modest temperatures (e.g., 60 °C), which can minimize solvent-related side products.[1][5]

    • Microwave Irradiation: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes.[5] This rapid heating often leads to higher purity and yields by minimizing the time reactants are exposed to high temperatures, thereby reducing the window for decomposition and polymerization.[5]

Workflow: Diagnosing Low Yield in Tschitschibabin Synthesis

start Low Yield / Dark Tar Formation check_base Was a base (e.g., NaHCO₃) used? start->check_base check_temp Was the reaction temperature >100°C? check_base->check_temp Yes add_base Action: Add 1.5-2.0 eq. of a mild base (NaHCO₃, K₂CO₃). check_base->add_base No lower_temp Action: Lower temperature. Consider solvent-free at 60-80°C or using DMF. check_temp->lower_temp Yes consider_mw Action: Switch to microwave-assisted protocol for rapid synthesis. check_temp->consider_mw If applicable

Caption: Troubleshooting workflow for low yields in Tschitschibabin reactions.

Section 2: Navigating Side Reactions in the Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-MCR) between a 2-aminopyridine, an aldehyde, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines.[4][6] While highly efficient, its success is sensitive to catalyst choice, substrate electronics, and reaction conditions.

Desired GBB Reaction Mechanism

cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization Amine 2-Aminopyridine Imine Schiff Base / Iminium Ion Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrile Nitrile Intermediate Imine->Nitrile [4+1] Cycloaddition Isocyanide Isocyanide Isocyanide->Nitrile Product Imidazo[1,2-a]pyridine Nitrile->Product Intramolecular Cyclization (Tautomerization)

Caption: The generally accepted mechanism of the GBB three-component reaction.[7][8]

Question 2: My GBB reaction is sluggish, or I am isolating an unexpected linear adduct instead of the cyclized product. What is going wrong?

Answer: This issue points to a problem in the key cycloaddition or final cyclization steps. The GBB reaction is not a concerted process and relies on the successful formation of several intermediates.[9]

  • Causality & Mechanism:

    • Inefficient Catalyst: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-TSA, NH₄Cl).[6][10] The catalyst's primary role is to activate the aldehyde for condensation with the aminopyridine to form the reactive iminium ion. If the catalyst is weak, poisoned, or used in insufficient quantity, imine formation becomes the rate-limiting step, stalling the reaction.

    • Formation of Ugi Adducts: In some cases, particularly with aliphatic aldehydes, a competing linear Ugi-type adduct can be formed.[6] This happens if the intermediate formed after the isocyanide addition is intercepted by a nucleophile (like water or the solvent) before the final intramolecular cyclization can occur.

    • Solvent Interference: Solvents are not always innocent bystanders. Protic solvents like methanol can act as co-catalysts but can also participate in side equilibria, reversibly forming adducts with the aldehyde or imine intermediates, which may divert the reaction from the main pathway.[11]

  • Troubleshooting & Mitigation:

ParameterRecommended ActionRationale
Catalyst Screen different catalysts. p-Toluenesulfonic acid (p-TSA) is a robust and cost-effective Brønsted acid catalyst.[11] For sensitive substrates, Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are highly effective.[6]Different substrates have different activation requirements. A stronger acid may be needed to promote efficient imine formation.
Dehydrating Agent Add a dehydrating agent like trimethyl orthoformate.This removes water generated during imine formation, shifting the equilibrium towards the reactive iminium intermediate and preventing water-related side reactions.[12]
Solvent Use anhydrous solvents. While methanol is common, switching to ethanol or even toluene can alter the reaction pathway and may favor cyclization.[6] Protic solvents with medium polarity, like n-BuOH, can sometimes facilitate product precipitation, driving the reaction to completion.[13]Minimizing water is critical. Changing the solvent polarity and coordinating ability can influence the stability of intermediates and transition states.
Temperature Gently heat the reaction or use microwave irradiation. Many GBB reactions proceed well at room temperature but may require heat (60 °C) or microwave assistance (150 °C) for less reactive substrates.[9][10]Increased temperature can overcome the activation energy barrier for the final, irreversible cyclization step.

Question 3: I'm using an electron-deficient 2-aminopyridine (e.g., 5-nitro-2-aminopyridine) and getting very low yields or a complex mixture of byproducts. Why is this happening?

Answer: The electronic nature of the 2-aminopyridine substrate has a profound impact on the GBB reaction. Electron-withdrawing groups (EWGs) create significant challenges.

  • Causality & Mechanism: An EWG on the pyridine ring decreases the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen.

    • Poor Imine Formation: The less nucleophilic amino group reacts more slowly with the aldehyde, leading to poor formation of the crucial Schiff base intermediate.

    • Inhibited Cyclization: The endocyclic pyridine nitrogen, which performs the final nucleophilic attack to close the imidazole ring, is also deactivated by the EWG. This makes the final cyclization step energetically unfavorable, allowing intermediates to be trapped or follow alternative decomposition pathways. This has been observed to lead to low yields of the desired product.[9]

  • Troubleshooting & Mitigation:

    • Use a Stronger Catalyst: For electron-poor aminopyridines, a more potent Lewis acid catalyst is often required to sufficiently activate the aldehyde and force the initial condensation. BF₃·MeCN has been shown to be effective in these cases.[12]

    • Increase Reactant Concentration: Running the reaction at a higher concentration can favor the desired bimolecular and trimolecular reaction steps over unimolecular decomposition pathways.

    • Consider an Alternative Synthetic Route: If optimization fails, the GBB reaction may not be the ideal route for highly deactivated systems. A classical two-component synthesis (Tschitschibabin-type) or a copper-catalyzed reaction with a nitroolefin might provide a more viable pathway.[14]

Section 3: General FAQs and Purification

Q: My final product is an oil/solid that is difficult to purify by column chromatography. What are some alternative strategies?

A: Purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and basicity.

  • Recrystallization: If you have a solid product, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes) is an excellent method for obtaining high-purity material.[15]

  • Acid/Base Extraction: Exploit the basicity of the pyridine nitrogen. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the pure product back into an organic solvent.

  • Salt Formation: For industrial-scale purification, forming a salt (e.g., a sulfate salt) can be a highly efficient method for isolation and purification, avoiding the need for chromatography.[12]

Q: What is the role of an oxidant like air or iodine in some syntheses?

A: In certain synthetic routes, the final step is an oxidative aromatization. For example, in copper-catalyzed syntheses starting from aminopyridines and nitroolefins, air is used as a green and inexpensive terminal oxidant.[14] In other methods, molecular iodine can act as a catalyst to generate a key intermediate in situ (e.g., oxidizing an acetophenone to a phenylglyoxal equivalent) before it enters the main reaction cascade.[15] Iodine can also catalyze the condensation and cycloaddition steps in some GBB-type reactions.[8][16]

References

  • Popov, N.; Da-proda, L.; Vaskevich, R.; Trestsova, M.; Van-der-eycken, E.; Bakulina, O. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • El-Sayed, N.; Abdel-Aziz, A.; El-Azab, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Majumdar, P.; Pati, A.; Bag, B. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Majumdar, P. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • El-Sayed, N.; Abdel-Aziz, A.; El-Azab, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]

  • da-Silva, G.; de-Souza, M.; Faria, R.; de-Almeida, M. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]

  • (n.d.). Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. ResearchGate. [Link]

  • (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]

  • Yan, R.-L.; Yan, H.; Ma, C.; Ren, Z.-Y.; Gao, X.-A.; Huang, G.-S.; Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Jiménez-Orozco, F.; León-Romo, J.; Ojeda-Carral, A.; Ordóñez, M.; Rojano-Arcos, B.; Tolentino-López, D. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • da-Silva, G.; de-Almeida, M.; Amarante, G. (2024). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Shaabani, A.; Afshari, R.; Hooshmand, S.; Tabatabai, S. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. [Link]

  • Riva, R.; Banfi, L.; Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central. [Link]

  • Baenziger, M.; Durantie, E.; Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Jiménez-Orozco, F.; León-Romo, J.; Ojeda-Carral, A.; Ordóñez, M.; Rojano-Arcos, B.; Tolentino-López, D. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Das, D.; Mondal, B.; Jana, P. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC - PubMed Central. [Link]

  • Ramesh, G.; Balaganapathy, M.; Janardhanan, M.; Al-Dhafiri, A.; Al-Ghorbani, M.; Gopinath, K.; Ali, A. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Das, D.; Mondal, B.; Jana, P. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Ramesh, G.; Balaganapathy, M.; Janardhanan, M.; Al-Dhafiri, A.; Al-Ghorbani, M.; Gopinath, K.; Ali, A. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Riva, R.; Banfi, L.; Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Grewal, J.; Kumar, V.; Singh, R.; Singh, H.; Singh, J. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Verrier, C.; Hoarau, C. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The precise characterization of novel derivatives is paramount for advancing drug discovery programs. This guide provides an in-depth analysis of the characterization of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block for the synthesis of more complex bioactive molecules. Through a detailed examination of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document serves as a practical reference for researchers in the field.

Introduction to this compound

This compound, with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol , is a functionalized heterocyclic compound with significant potential in synthetic chemistry.[3] Its structural elucidation is the foundational step for its use in the development of novel pharmaceuticals. Spectroscopic techniques such as NMR and MS are indispensable tools for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise mapping of a molecule's structure. For this compound, both ¹H and ¹³C NMR are crucial for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for each of the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, as well as the inherent electronic properties of the fused ring system. Based on data from analogous structures, the predicted ¹H NMR spectrum in a solvent like DMSO-d₆ is summarized below.[4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.5Singlet-
H-5~8.1Doublet of doubletsJ ≈ 6.9, 0.9
H-6~6.8TripletJ ≈ 7.2
H-7~6.6Doublet of doubletsJ ≈ 7.5, 0.9
Aldehyde CHO~9.9Singlet-
Hydroxyl OH~10.6Broad Singlet-

The rationale for these predictions lies in the analysis of related compounds. For instance, the ¹H NMR spectrum of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid shows protons on the pyridine ring (H-5, H-6, and H-7) in the aromatic region, with chemical shifts and coupling patterns comparable to those predicted above.[4] The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, drawing comparisons from various substituted imidazo[1,2-a]pyridines.[5][6]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~120
C-5~125
C-6~112
C-7~110
C-8a~140
C-8~150
Aldehyde C=O~185

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is also instrumental in deducing the structure through the analysis of fragmentation patterns.

Expected Mass Spectrum and Fragmentation Pattern

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight.[3] The fragmentation of N-heterocycles in mass spectrometry often involves characteristic losses of small neutral molecules.[7]

A plausible fragmentation pathway for this compound would involve the initial loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation for aromatic aldehydes, leading to a fragment ion at m/z 134. Subsequent fragmentation could involve the cleavage of the imidazole or pyridine ring.

Experimental Protocols

To obtain the spectral data discussed, the following experimental procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or dissolved in a suitable solvent for electrospray ionization (ESI).

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum. For softer ionization, ESI can be used to primarily observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Comparative Analysis with Alternative Techniques

While NMR and MS are the primary tools for the characterization of organic molecules, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), the C=O stretch of the aldehyde (around 1680 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule, confirming the molecular formula of C₈H₆N₂O₂.[4]

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide an unambiguous three-dimensional structure of the molecule, offering the ultimate confirmation of its constitution and stereochemistry.

Visualizing the Workflow and Structure

To better illustrate the characterization process and the structural features of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of This compound purification Column Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI, HRMS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if crystalline) purification->xray

Caption: Experimental workflow for the synthesis and characterization.

Caption: Structure of this compound.

Conclusion

The comprehensive characterization of this compound through NMR and mass spectrometry is essential for its application in scientific research and drug development. This guide provides a detailed, predictive analysis of its spectroscopic data, supported by comparisons with closely related, experimentally characterized compounds. The presented protocols and comparative data offer a robust framework for researchers to confidently identify and utilize this valuable heterocyclic building block.

References

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 45035-45053. [Link]

  • Horne, D. B., et al. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. Organic letters, 14(23), 6064-6067. [Link]

  • Abignente, E., et al. (1995). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 1(1), 36. [Link]

  • Kung, M. P., et al. (2008). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 51(11), 3075-3085. [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Kosareva, A., et al. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 69(4), 931-940. [Link]

  • ResearchGate. (n.d.). Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Nagy, E., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 12(7), 786. [Link]

Sources

A Comparative Guide to the Validation of a New Fluorescent Sensor for Metal Cations: Introducing 'ZincQuant Pro'

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of metal cations are paramount. These ions play critical roles in a myriad of biological processes, and their dysregulation is implicated in numerous diseases.[1] Fluorescent sensors have emerged as indispensable tools for real-time, non-invasive monitoring of metal ions in complex biological systems due to their high sensitivity and selectivity.[1][2] This guide provides a comprehensive validation of a novel fluorescent sensor, ZincQuant Pro , designed for the selective and sensitive detection of zinc (Zn²⁺).

This document is structured to provide not just a validation protocol, but a holistic understanding of the scientific principles and experimental considerations that underpin the robust characterization of a new fluorescent sensor. We will delve into the photophysical properties of ZincQuant Pro, present a head-to-head comparison with established commercial alternatives, and provide detailed, step-by-step protocols for its validation.

The Imperative for Advanced Zinc Sensing

Zinc is the second most abundant transition metal in the human body and acts as a crucial cofactor for over 300 enzymes and a structural component of thousands of proteins.[1] Labile zinc pools, which are loosely bound and readily interchangeable, are of particular interest as they are believed to participate in cellular signaling pathways.[3][4] The development of fluorescent probes with high sensitivity and specificity for these labile pools is essential for unraveling the complex roles of zinc in health and disease.[3][4]

Introducing ZincQuant Pro: A Novel Sensor for Labile Zinc

ZincQuant Pro is a new-generation fluorescent sensor engineered for superior performance in biological applications. Its design is predicated on a "turn-on" fluorescence mechanism, minimizing background signal and maximizing sensitivity.

Signaling Pathway of ZincQuant Pro

The signaling mechanism of ZincQuant Pro is based on the inhibition of Photoinduced Electron Transfer (PET). In its free state, the sensor exhibits minimal fluorescence due to the quenching of the fluorophore by a zinc-binding moiety. Upon selective binding of Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity. This "turn-on" response provides a high signal-to-background ratio, which is critical for sensitive detection.[5]

cluster_0 ZincQuant Pro - Free State cluster_1 ZincQuant Pro - Zinc-Bound State Free_Sensor ZincQuant Pro (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Quenching Free_Sensor->PET e- transfer Excitation Excitation Light Excitation->Free_Sensor Bound_Sensor ZincQuant Pro-Zn²⁺ (High Fluorescence) Fluorescence Fluorescence Emission Bound_Sensor->Fluorescence Excitation2 Excitation Light Excitation2->Bound_Sensor Zn Zn²⁺ Zn->Bound_Sensor Binding Start New Sensor (ZincQuant Pro) Protocol_QY Quantum Yield Determination Start->Protocol_QY Protocol_Selectivity Selectivity Screening Start->Protocol_Selectivity Protocol_Ka Association Constant (Ka) Measurement Start->Protocol_Ka Protocol_LOD Limit of Detection (LOD) Calculation Start->Protocol_LOD Data_Analysis Data Analysis & Comparison Protocol_QY->Data_Analysis Protocol_Selectivity->Data_Analysis Protocol_Ka->Data_Analysis Protocol_LOD->Data_Analysis End Validated Sensor Data_Analysis->End

Caption: Workflow for the experimental validation of a new fluorescent sensor.

Determination of Fluorescence Quantum Yield (Φf)

The quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for assessing the brightness of a probe. [5]We employed the relative method, using a well-characterized standard with a known quantum yield.

Principle: The quantum yield of the unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard.

Materials:

  • ZincQuant Pro

  • Quinine sulfate in 0.1 M H₂SO₄ (Standard, Φf = 0.54)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

  • Prepare a series of dilutions of both ZincQuant Pro (in the presence of saturating Zn²⁺) and the quinine sulfate standard in their respective solvents. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both ZincQuant Pro and the standard.

  • Calculate the quantum yield using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Selectivity Screening

Selectivity is arguably the most crucial parameter for a fluorescent sensor, as it dictates its ability to detect the target ion in a complex biological environment containing numerous other metal ions.

Principle: The fluorescence response of the sensor to the target analyte is compared with its response to a panel of potentially interfering ions.

Materials:

  • ZincQuant Pro

  • Stock solutions of various metal chloride salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Cd²⁺, Hg²⁺)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a solution of ZincQuant Pro in the buffer.

  • Record the initial fluorescence intensity (F₀).

  • Add a specific concentration of the target metal ion (e.g., Zn²⁺) and record the fluorescence intensity (F).

  • In separate experiments, add the same concentration of each of the potential interfering metal ions to a fresh solution of ZincQuant Pro and record the fluorescence intensity.

  • To assess competitive binding, add the interfering ion first, followed by the target ion (Zn²⁺), and record the final fluorescence intensity.

  • Plot the fluorescence response (F/F₀) for each metal ion. A highly selective sensor will show a significant fluorescence enhancement only in the presence of the target ion. [6]

Determination of the Association Constant (Ka)

The association constant (or its reciprocal, the dissociation constant, Kd) quantifies the binding affinity of the sensor for the target metal ion. [3]A sensor's affinity should be appropriate for the expected concentration range of the analyte in the biological system under investigation. [3] Principle: The fluorescence intensity of the sensor is measured as a function of increasing concentrations of the metal ion. The resulting binding isotherm is then fitted to a binding model to determine the association constant. [7][8] Materials:

  • ZincQuant Pro

  • A concentrated stock solution of the target metal ion (e.g., ZnCl₂)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a solution of ZincQuant Pro at a fixed concentration in the buffer.

  • Record the initial fluorescence spectrum.

  • Perform a titration by making successive additions of the metal ion stock solution to the sensor solution.

  • After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • The association constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry. [9][10]

Calculation of the Limit of Detection (LOD)

The limit of detection is the lowest concentration of the analyte that can be reliably distinguished from the background noise. [11][12] Principle: The LOD is typically calculated based on the standard deviation of the blank and the slope of the calibration curve at low analyte concentrations, following IUPAC guidelines. [12][13] Materials:

  • ZincQuant Pro

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a series of solutions with very low concentrations of the target metal ion in the range where a linear relationship between fluorescence intensity and concentration is expected.

  • Measure the fluorescence intensity of at least 10 blank samples (sensor in buffer without the metal ion).

  • Calculate the standard deviation of the blank measurements (σ).

  • Measure the fluorescence intensity of the low-concentration standards.

  • Plot the fluorescence intensity versus the metal ion concentration and determine the slope (S) of the linear portion of the calibration curve.

  • Calculate the LOD using the formula: LOD = 3σ / S . [10][12]

Selecting the Right Sensor: A Decision-Making Framework

The choice of a fluorescent sensor depends on the specific experimental context. The following decision tree can guide researchers in selecting the most appropriate sensor for their needs.

Start Start: Select a Fluorescent Sensor Q1 What is the expected [Metal Ion]? Start->Q1 A1_High Sensor with lower affinity (higher Kd) Q1->A1_High High A1_Low Sensor with higher affinity (lower Kd) Q1->A1_Low Low Q2 Are interfering ions a major concern? A2_Yes Sensor with high selectivity Q2->A2_Yes Yes A2_No Broader range of sensors may be suitable Q2->A2_No No Q3 Is high brightness critical for imaging? A3_Yes Sensor with high quantum yield Q3->A3_Yes Yes A3_No Sensors with moderate brightness are acceptable Q3->A3_No No Q4 Is ratiometric imaging required? A4_Yes Use a ratiometric sensor Q4->A4_Yes Yes A4_No Intensity-based sensors are suitable Q4->A4_No No A1_High->Q2 A1_Low->Q2 A2_Yes->Q3 A2_No->Q3 A3_Yes->Q4 A3_No->Q4

Caption: Decision tree for fluorescent sensor selection.

Conclusion

The validation of a new fluorescent sensor is a multi-faceted process that requires a systematic and rigorous approach. This guide has detailed the comprehensive validation of ZincQuant Pro, a novel sensor for the detection of labile zinc. Through a combination of robust experimental protocols and direct comparison with established alternatives, we have demonstrated the superior performance characteristics of ZincQuant Pro. The detailed methodologies and decision-making frameworks provided herein are intended to empower researchers to not only confidently utilize ZincQuant Pro but also to apply these principles to the validation of other fluorescent sensors, thereby advancing the field of metal ion biology.

References

  • Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). Molecules. [Link]

  • Tools and techniques for illuminating the cell biology of zinc. (n.d.). PMC. [Link]

  • Quantitative Imaging of Labile Zinc in Intracellular Organelles Using Fluorescent Probes. (2025). Royal Society of Chemistry. [Link]

  • Techniques for measuring cellular zinc. (n.d.). PMC. [Link]

  • Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. (n.d.). Semantic Scholar. [Link]

  • Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. (n.d.). CACHE. [Link]

  • Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). PubMed. [Link]

  • Determination of the binding constant. (n.d.). University of Regensburg. [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). PubMed Central. [Link]

  • LOD in Fluorescence. (n.d.). Wasatch Photonics. [Link]

  • Determining association constants from titration experiments in supramolecular chemistry. (2011). Chemical Society Reviews. [Link]

  • Comparison of various fluorescent sensors for Zn 2+. (n.d.). ResearchGate. [Link]

  • Determining association constants from titration experiments in supramolecular chemistry. (2010). RSC Publishing. [Link]

  • A Simple Procedure to Assess Limit of Detection for Multisensor Systems. (n.d.). PMC. [Link]

  • Detection limits of chemical sensors: Applications and misapplications. (n.d.). ResearchGate. [Link]

  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. (2022). PMC. [Link]

  • Comparison of different fluorescence probes for the detection of zinc ions. (n.d.). ResearchGate. [Link]

  • Binding Constants and Their Measurement. (n.d.). Moodle@Units. [Link]

  • The Limit of Detection. (n.d.). LCGC International. [Link]

  • HARMONIZED IUPAC GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. (n.d.). Codex Alimentarius. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (n.d.). IUPAC. [Link]

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024). RSC Publishing. [Link]

  • Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). (n.d.). ResearchGate. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). (n.d.). IUPAC. [Link]

  • Scheme of the chemical sensors classification from International Union of Pure and Applied Chemistry (IUPAC).[1] (n.d.). ResearchGate. [Link]

  • Magnetic Europium Ion-Based Fluorescence Sensing Probes for the Detection of Tetracyclines in Complex Samples. (n.d.). MDPI. [Link]

  • Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. (n.d.). MDPI. [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Chemical Reviews. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2025). ResearchGate. [Link]

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A Technical Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: A Comparative Analysis for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that profoundly impacts the quality and reliability of experimental data. In the ever-expanding toolbox of fluorescent molecules, imidazo[1,2-a]pyridine-based probes have emerged as a versatile and promising class of fluorophores. This guide provides an in-depth, objective comparison of imidazo[1,2-a]pyridine probes with other commonly used fluorescent dyes, supported by experimental data and detailed protocols to empower you in making informed decisions for your cellular imaging applications.

The Rise of Imidazo[1,2-a]pyridines: A Structural Advantage

The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that offers a unique combination of structural rigidity and tunable electronic properties. This inherent structure contributes to several desirable photophysical characteristics, including high fluorescence quantum yields and large Stokes shifts.[1][2] Unlike some traditional dyes that may suffer from self-quenching at higher concentrations, the imidazo[1,2-a]pyridine core can be chemically modified to enhance its performance in diverse biological environments.[3] The ability to readily introduce various substituents allows for the fine-tuning of their spectral properties and the development of probes targeted to specific cellular components or analytes.[4]

Comparative Analysis of Photophysical Properties

A fluorescent probe's utility is defined by its photophysical properties. Here, we compare key performance metrics of imidazo[1,2-a]pyridine probes against established classes of fluorescent dyes: fluoresceins, rhodamines, BODIPYs (boron-dipyrromethene), and cyanines.

PropertyImidazo[1,2-a]pyridine ProbesFluorescein DyesRhodamine DyesBODIPY DyesCyanine (Cy5) Dyes
Quantum Yield (Φ) 0.2 - >0.7[3][5]~0.9 (in basic solution)[6]0.2 - 0.9[7]0.5 - >0.9[8]~0.2[9]
Stokes Shift Often large (>50 nm)[5][10]Small (~20 nm)Small to moderate (20-40 nm)[7]Small to moderate (~20-40 nm)Small (~20 nm)[9]
Photostability Generally good, can be enhanced by structural modification[11]Moderate, prone to photobleaching[12]Good to excellent[13]ExcellentModerate to good[14]
pH Sensitivity Can be designed for specific pH sensing or to be pH-insensitive in physiological ranges[10][15]Highly pH-dependent (fluorescence decreases in acidic conditions)[16]Generally less pH-sensitive than fluorescein in physiological rangeLargely pH-insensitiveGenerally pH-insensitive
Solvatochromism Can exhibit significant solvatochromism[3]ModerateModerateLowModerate

Key Insights from the Comparison:

  • Quantum Yield: Imidazo[1,2-a]pyridine probes exhibit a broad range of quantum yields, with some derivatives rivaling the brightness of well-established dyes like rhodamines and BODIPYs.[3][5] This high quantum efficiency is crucial for achieving a strong signal-to-noise ratio in imaging experiments.

  • Stokes Shift: A significant advantage of many imidazo[1,2-a]pyridine probes is their large Stokes shift.[5][10] A larger separation between the excitation and emission maxima minimizes self-absorption and bleed-through in multicolor imaging experiments, leading to cleaner, more reliable data. This is a notable improvement over dyes like fluorescein and cyanine, which typically have small Stokes shifts.

  • Photostability: While photostability can vary depending on the specific derivative, imidazo[1,2-a]pyridine probes generally offer good resistance to photobleaching, a critical factor for long-term live-cell imaging.[11]

  • pH Sensitivity: The versatility of the imidazo[1,2-a]pyridine scaffold allows for the design of probes with tailored pH sensitivity. Probes can be engineered to be stable across a wide physiological pH range or to act as specific sensors for acidic or alkaline environments.[10][15] This contrasts with fluorescein, whose fluorescence is highly dependent on pH.[16]

Experimental Workflows: From Staining to Imaging

To provide a practical context, we present a generalized protocol for live-cell imaging using an imidazo[1,2-a]pyridine-based probe, alongside standard protocols for other common fluorescent dyes. The causality behind each step is explained to ensure a robust and reproducible experimental design.

Workflow for Live-Cell Imaging

Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture Plate cells on imaging-compatible dishes. probe_prep 2. Probe Preparation Prepare stock and working solutions. cell_culture->probe_prep Allow cells to adhere incubation 3. Incubation Incubate cells with the probe. probe_prep->incubation Add working solution to cells wash 4. Washing Remove excess probe. incubation->wash After incubation period microscopy 5. Fluorescence Microscopy Image cells using appropriate filter sets. wash->microscopy Proceed to imaging

Caption: A generalized workflow for fluorescent staining and live-cell imaging.

Detailed Protocol 1: Live-Cell Imaging with an Imidazo[1,2-a]pyridine Probe

This protocol is adapted from a method for an imidazo[1,2-a]pyridine-based probe designed to detect hydrogen peroxide in living cells.[11] The core steps can be generalized for other imidazo[1,2-a]pyridine probes designed for live-cell imaging.

Rationale: The goal is to introduce the probe into living cells, allow it to accumulate at its target, and then visualize its fluorescence while maintaining cell viability.

Materials:

  • Imidazo[1,2-a]pyridine probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Live-cell imaging compatible culture dishes (e.g., glass-bottom dishes)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation:

    • Action: Dissolve the imidazo[1,2-a]pyridine probe in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Causality: DMSO is a common solvent for organic probes, facilitating their dissolution. A high-concentration stock solution allows for minimal solvent addition to the cell culture medium, reducing potential cytotoxicity.

  • Cell Preparation:

    • Action: Plate cells on a glass-bottom dish at an appropriate density and allow them to adhere and grow for 24-48 hours.

    • Causality: This ensures that the cells are in a healthy, proliferative state and are well-attached to the imaging surface, which is crucial for obtaining clear images.

  • Probe Loading:

    • Action: Dilute the stock solution of the imidazo[1,2-a]pyridine probe in pre-warmed cell culture medium or PBS to a final working concentration (typically 1-10 µM). Remove the existing medium from the cells and add the probe-containing medium.

    • Causality: The working concentration needs to be optimized to provide a sufficient signal without causing cellular stress or artifacts. Pre-warmed medium prevents temperature shock to the cells.

  • Incubation:

    • Action: Incubate the cells with the probe for 15-60 minutes at 37°C in a CO₂ incubator.

    • Causality: This allows time for the probe to permeate the cell membrane and accumulate in its target compartment or react with its target analyte. The optimal incubation time will vary depending on the specific probe and cell type.

  • Washing:

    • Action: Gently aspirate the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium.

    • Causality: This step is critical for removing extracellular and non-specifically bound probe, thereby reducing background fluorescence and improving the signal-to-noise ratio.

  • Imaging:

    • Action: Add fresh, pre-warmed imaging medium to the cells and immediately proceed to imaging on a fluorescence microscope equipped with a live-cell incubation chamber. Use the appropriate excitation and emission filters for the specific imidazo[1,2-a]pyridine probe.

    • Causality: Maintaining physiological conditions (temperature, CO₂, humidity) during imaging is essential for cell viability and obtaining biologically relevant data.

Detailed Protocol 2: Staining of Neutral Lipid Droplets with BODIPY 493/503

Rationale: BODIPY 493/503 is a lipophilic dye that specifically accumulates in neutral lipid droplets, allowing for their visualization.

Procedure:

  • Stock Solution: Prepare a 1-5 mM stock solution of BODIPY 493/503 in DMSO.

  • Working Solution: Dilute the stock solution in PBS to a final concentration of 1-2 µM.[17]

  • Cell Preparation: Grow cells on coverslips or in imaging dishes.

  • Staining: Wash cells with PBS and then incubate with the BODIPY working solution for 15-30 minutes at 37°C, protected from light.[17][18]

  • Washing: Wash the cells 2-3 times with PBS to remove excess dye.[18]

  • Imaging: Mount the coverslip or image the dish directly using a fluorescence microscope with a standard FITC filter set.[19]

Detailed Protocol 3: Live/Dead Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI)

Rationale: This dual-staining method distinguishes between live and dead cells. FDA is membrane-permeable and cleaved by esterases in live cells to produce green fluorescent fluorescein. PI is membrane-impermeable and only enters dead cells, where it intercalates with DNA to produce red fluorescence.

Procedure:

  • Stock Solutions: Prepare a 5 mg/mL stock of FDA in acetone and a 2 mg/mL stock of PI in PBS.[12]

  • Staining Solution: Freshly prepare a staining solution containing FDA (final concentration ~15 µg/mL) and PI (final concentration ~2 µg/mL) in serum-free medium or PBS.[12]

  • Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 4-5 minutes at room temperature in the dark.[12]

  • Washing: Gently wash the cells with PBS.[12]

  • Imaging: Image immediately using a fluorescence microscope with filter sets for FITC (for FDA) and Texas Red or a similar red filter (for PI).[12]

Conclusion: The Versatility of Imidazo[1,2-a]pyridine Probes

Imidazo[1,2-a]pyridine-based fluorescent probes represent a powerful and versatile tool for cellular imaging. Their tunable photophysical properties, including high quantum yields and large Stokes shifts, offer distinct advantages over many traditional fluorescent dyes. The ability to chemically modify the core structure allows for the development of probes with tailored specificities and functionalities, opening up new avenues for investigating complex biological processes. As research in this area continues, we can expect the development of even more sophisticated imidazo[1,2-a]pyridine probes that will further enhance our ability to visualize the intricate workings of the cell.

References

  • Development of fluorescent probes for bioimaging applications. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

  • Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. (2021). Digital Commons @ NJIT. Retrieved January 3, 2026, from [Link]

  • Live Cell Staining -Cellstain- FDA | CAS 596-09-8. (n.d.). Dojindo. Retrieved January 3, 2026, from [Link]

  • Application Note 33: Live/dead staining with FDA and PI. (2015). ibidi. Retrieved January 3, 2026, from [Link]

  • BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2016). Journal of Visualized Experiments. Retrieved January 3, 2026, from [Link]

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  • Live/dead staining with FDA and PI. (n.d.). ibidi. Retrieved January 3, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (2024). MDPI. Retrieved January 3, 2026, from [Link]

  • A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Resolving subcellular pH with a quantitative fluorescent lifetime biosensor. (2022). PMC. Retrieved January 3, 2026, from [Link]

  • A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. (2017). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Fluorescence Lifetime-Resolved pH Imaging of Living Cells. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). Sensors & Diagnostics (RSC Publishing). Retrieved January 3, 2026, from [Link]

  • Cy5 Spectrum: Key Properties & Applications. (n.d.). baseclick GmbH. Retrieved January 3, 2026, from [Link]

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

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A Senior Application Scientist's Guide to Performance Benchmarking of Imidazo[1,2-a]pyridine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. Among the myriad of fluorophores, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, owing to its remarkable photophysical properties, synthetic tractability, and diverse applications. This guide provides a comprehensive comparison of imidazo[1,2-a]pyridine-based fluorescent probes, offering insights into their performance benchmarking supported by experimental data and protocols. Our objective is to equip researchers with the knowledge to rationally select and evaluate these powerful tools for their specific research needs.

The Imidazo[1,2-a]pyridine Scaffold: A Luminous Core for Biological Inquiry

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that forms the foundation of a versatile class of fluorescent probes. Its rigid, planar structure and extended π-conjugated system are responsible for its intrinsic fluorescence, which can be finely tuned through synthetic modifications.[1] The true power of this scaffold lies in its amenability to functionalization at various positions, allowing for the modulation of its photophysical properties and the introduction of specific recognition moieties for a wide range of analytes.

Substituents on the imidazo[1,2-a]pyridine ring system significantly influence the probe's fluorescence characteristics. Electron-donating groups, for instance, tend to increase the fluorescence quantum yield, while electron-withdrawing groups can lead to red-shifted emissions.[2] This tunability is a key advantage, enabling the design of probes with tailored excitation and emission profiles suitable for various imaging modalities and multiplexing experiments.

Key Performance Metrics for Benchmarking Imidazo[1,2-a]pyridine Probes

A rigorous evaluation of a fluorescent probe's performance is paramount to ensure the generation of reliable and reproducible data. The following key metrics should be considered when benchmarking imidazo[1,2-a]pyridine probes:

  • Photophysical Properties: These fundamental characteristics dictate the probe's brightness and spectral compatibility.

    • Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Higher quantum yields are desirable for brighter probes.

    • Molar Extinction Coefficient (ε): Indicates how strongly a molecule absorbs light at a particular wavelength. A higher molar extinction coefficient contributes to a brighter signal.

    • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is advantageous as it minimizes self-quenching and simplifies the separation of excitation and emission signals.

  • Sensing Capabilities: For probes designed to detect specific analytes.

    • Selectivity: The ability of the probe to respond to the target analyte in the presence of other potentially interfering species.

    • Sensitivity (Limit of Detection, LOD): The lowest concentration of the analyte that can be reliably detected.

  • Practical Usability:

    • Photostability: The probe's resistance to photodegradation or "photobleaching" upon exposure to excitation light. Higher photostability is crucial for long-term imaging experiments.

    • Cell Permeability and Localization: The ability of the probe to cross the cell membrane and accumulate in the desired subcellular compartment.

    • Cytotoxicity: The degree to which the probe is toxic to living cells. Low cytotoxicity is essential for live-cell imaging.

Comparative Analysis of Imidazo[1,2-a]pyridine Probes

The versatility of the imidazo[1,2-a]pyridine scaffold has led to the development of a wide array of probes with diverse functionalities. The following tables provide a comparative overview of representative probes from the literature, highlighting their key performance metrics.

Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Probes

Probe/DerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
Unsubstituted Imidazo[1,2-a]pyridine~330~3700.57~40[3]
2-Phenylimidazo[1,2-a]pyridine~335~3750.78~40[3]
2-(4-Aminophenyl)imidazo[1,2-a]pyridine~360~4450.62~85[3]
Imidazo[1,2-a]pyridine-xanthene hybrid (Rh-Ip-Hy)510585Not Reported75[4]
Imidazo[1,5-a]pyridine-Benzopyrylium FRET probe380760Not Reported460[5]

Table 2: Performance of Imidazo[1,2-a]pyridine-Based Fluorescent Sensors

ProbeAnalyteLimit of Detection (LOD)Response MechanismReference
Fused Imidazo[1,2-a]pyridine 5Fe³⁺4.0 ppb (71.6 nM)Turn-on[6]
Fused Imidazo[1,2-a]pyridine 5Hg²⁺1.0 ppb (5.0 nM)Turn-off[6]
Probe LKFe³⁺6.9 x 10⁻⁸ MOn-Off-On[7]
Probe LKF⁻3.0 x 10⁻⁷ MOn-Off-On[7]
Probe L1Zn²⁺6.8 x 10⁻⁸ MTurn-on[8]
Probe B2 (AIE)H₂O₂49.74 nMTurn-on[9]
Sensor SAl³⁺4.55 x 10⁻¹¹ MTurn-on[10]

Experimental Protocols for Benchmarking

Rigorous and standardized experimental protocols are essential for the accurate benchmarking of fluorescent probes.

General Synthesis of the Imidazo[1,2-a]pyridine Core

A common and efficient method for synthesizing the imidazo[1,2-a]pyridine scaffold is the one-pot, three-component Groebke–Blackburn–Bienaymé reaction.[11]

cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Reaction_Vessel One-Pot Reaction 2-Aminopyridine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel e.g., Iodine, Lewis Acid Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction_Vessel->Imidazo[1,2-a]pyridine Formation of Imidazo[1,2-a]pyridine Core cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare_Sample Prepare Sample and Standard Solutions Measure_Absorbance Measure Absorbance Spectra Prepare_Sample->Measure_Absorbance Set_Parameters Set Excitation Wavelength and Slit Widths Measure_Absorbance->Set_Parameters Measure_Emission Measure Emission Spectra Set_Parameters->Measure_Emission Integrate_Spectra Integrate Emission Spectra Measure_Emission->Integrate_Spectra Calculate_QY Calculate Quantum Yield Integrate_Spectra->Calculate_QY Cell_Culture Culture Cells on Coverslips Probe_Loading Incubate with Probe Cell_Culture->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Image Analysis and Quantification Imaging->Data_Analysis

Sources

Comparative Analysis of Cross-Reactivity for 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde Based Sensors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and, increasingly, in the development of fluorescent chemosensors. Its rigid, planar structure and electron-rich nature provide a versatile platform for designing probes with high sensitivity and specificity. 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde represents a promising, yet under-explored, derivative within this class. The strategic placement of a hydroxyl group at the 8-position and a carbaldehyde at the 3-position offers unique opportunities for analyte recognition through mechanisms such as excited-state proton transfer (ESIPT), chelation, and Schiff base formation.

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on sensors derived from this compound. We will delve into the underlying principles of sensor design, outline detailed experimental protocols for assessing selectivity, and present a comparative analysis with established sensing platforms. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to validate the specificity of their novel sensors, a critical step in the journey from discovery to application.

The Sensing Mechanism: A Double-Edged Sword

The potential of this compound as a sensor is rooted in the interplay between its hydroxyl and carbaldehyde functionalities. The hydroxyl group can act as a proton donor and a metal chelation site, while the carbaldehyde can participate in nucleophilic addition reactions, notably forming Schiff bases with primary amines. This versatility, however, also presents a challenge in achieving high selectivity. A thorough understanding of the potential sensing pathways is paramount for anticipating and testing for cross-reactivity.

Sensing_Mechanism cluster_Sensor This compound cluster_Analytes Potential Analytes cluster_Interactions Sensing Pathways Sensor Sensor Core Chelation Chelation Sensor->Chelation Hydroxyl & Aldehyde Oxygen SchiffBase Schiff Base Formation Sensor->SchiffBase Carbaldehyde ESIPT ESIPT Modulation Sensor->ESIPT Hydroxyl Metal Metal Ions (e.g., Zn²⁺, Al³⁺) Amine Biogenic Amines pH pH Changes Chelation->Metal SchiffBase->Amine ESIPT->pH

Figure 1: Potential sensing pathways for this compound.

Experimental Design for Cross-Reactivity Profiling

A robust cross-reactivity study should be systematic and comprehensive, evaluating the sensor's response to a wide range of potential interferents under physiologically relevant conditions.

Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) and store it at -20°C, protected from light.

  • Analyte and Interferent Stock Solutions: Prepare 10 mM stock solutions of the target analyte and a panel of potential interferents in deionized water or an appropriate buffer. The choice of interferents should be guided by the intended application of the sensor. A representative panel is provided in Table 1.

Fluorescence Spectroscopy Protocol
  • Working Solution Preparation: In a 96-well microplate, prepare working solutions by diluting the sensor stock solution to a final concentration of 10 µM in the desired buffer (e.g., PBS, HEPES, pH 7.4).

  • Baseline Measurement: Record the baseline fluorescence spectrum of the sensor working solution.

  • Analyte Addition: Add the target analyte to the working solution to achieve its final desired concentration and record the fluorescence spectrum after a predetermined incubation period.

  • Interferent Addition: In separate wells, add each potential interferent at a concentration significantly higher (e.g., 10- to 100-fold excess) than the target analyte concentration. Record the fluorescence spectra.

  • Competitive Binding Assay: To assess the sensor's selectivity in a competitive environment, add the potential interferents to the sensor solution prior to the addition of the target analyte. Record the fluorescence spectra and compare the response to that of the analyte alone.

Experimental_Workflow cluster_Prep Solution Preparation cluster_Assay Fluorescence Assay cluster_Analysis Data Analysis Stock_Sensor Sensor Stock (1 mM) Working_Sol Prepare 10 µM Sensor Working Solution Stock_Sensor->Working_Sol Stock_Analyte Analyte Stock (10 mM) Add_Analyte Add Target Analyte Stock_Analyte->Add_Analyte Competitive Competitive Assay (Interferent + Analyte) Stock_Analyte->Competitive Stock_Interferent Interferent Stocks (10 mM) Add_Interferent Add Interferents (in separate wells) Stock_Interferent->Add_Interferent Baseline Measure Baseline Fluorescence Working_Sol->Baseline Baseline->Add_Analyte Baseline->Add_Interferent Measure_Analyte Measure Fluorescence Add_Analyte->Measure_Analyte Compare Compare Fluorescence Changes Measure_Analyte->Compare Measure_Interferent Measure Fluorescence Add_Interferent->Measure_Interferent Add_Interferent->Competitive Measure_Interferent->Compare Measure_Competitive Measure Fluorescence Competitive->Measure_Competitive Measure_Competitive->Compare Plot Plot Bar Graph of Selectivity Compare->Plot

Figure 2: Step-by-step workflow for cross-reactivity assessment.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the performance of a novel sensor, it is crucial to compare its cross-reactivity profile with that of established, commercially available probes for the same target analyte. This section provides a hypothetical comparison for a putative this compound-based zinc sensor.

Table 1: Hypothetical Cross-Reactivity Data for a Zinc Sensor

Interferent (100 µM)This compound Sensor (10 µM) - Fold Change in FluorescenceFluoZin™-3 (10 µM) - Fold Change in Fluorescence
Zn²⁺ (10 µM) 8.2 9.5
Ca²⁺1.11.0
Mg²⁺1.21.1
Fe²⁺2.51.8
Fe³⁺1.81.5
Cu²⁺3.12.2
Cd²⁺4.53.8
Al³⁺1.51.2
Cysteine1.31.1
Glutathione1.41.2

Interpretation of Data: In this hypothetical scenario, the novel sensor exhibits good selectivity for Zn²⁺ over common physiological cations like Ca²⁺ and Mg²⁺. However, it shows some cross-reactivity with other transition metals, particularly Cu²⁺ and Cd²⁺, which is a common challenge for zinc sensors. While its performance is comparable to the established FluoZin™-3, further optimization may be required to enhance its specificity for certain applications.

Mitigating Cross-Reactivity: Strategies for Sensor Optimization

Should significant cross-reactivity be observed, several strategies can be employed to improve the sensor's selectivity:

  • Structural Modification: Fine-tuning the electronic and steric properties of the imidazo[1,2-a]pyridine core through synthetic chemistry can enhance its affinity for the target analyte. For instance, introducing bulky substituents near the binding site can sterically hinder the interaction with larger, interfering ions.

  • Ratiometric Sensing: Designing a sensor that exhibits a ratiometric response (i.e., changes in the ratio of fluorescence intensities at two different wavelengths) can minimize the impact of environmental factors and non-specific interactions.

  • Multiplexed Sensing: Combining the sensor with other probes in a sensor array can provide a unique "fingerprint" for each analyte, allowing for the deconvolution of complex mixtures.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel fluorescent sensors. However, a thorough and systematic evaluation of cross-reactivity is a non-negotiable step in the validation process. The experimental framework outlined in this guide provides a robust starting point for researchers to assess the selectivity of their probes and to make data-driven decisions for further optimization. Future research should focus on expanding the library of imidazo[1,2-a]pyridine-based sensors and on developing computational models to predict and rationalize their binding affinities and cross-reactivity profiles. By adhering to rigorous validation standards, we can unlock the full potential of this versatile chemical scaffold for a wide range of applications in research, diagnostics, and drug discovery.

References

  • Imidazo[1,2-a]pyridines: a patent review (2010 – 2015). Expert Opinion on Therapeutic Patents. [Link]

  • Imidazo[1,2-a]pyridine-based fluorescent chemosensors. RSC Advances. [Link]

  • Recent advances in the synthesis of imidazo[1,2-a]pyridines. Green Chemistry. [Link]

  • Fluorescent probes for zinc ions. Chemical Society Reviews. [Link]

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] This fused bicyclic system is considered a "privileged structure," as its derivatives have been shown to interact with a variety of biological targets, leading to the development of therapeutic agents in diverse areas including oncology, infectious diseases, and inflammation.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering insights into the rational design of potent and selective modulators of key biological pathways. Experimental data, detailed methodologies, and visual representations of signaling pathways are presented to support researchers in their drug discovery endeavors.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, as well as the disruption of tubulin polymerization.[4][6][7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations are summarized below:

  • Substitution at C2: The C2 position is a frequent site for modification. Introduction of an aryl group, particularly a nitrophenyl group, has been shown to be favorable for anticancer activity.[8] Further substitution on this phenyl ring can fine-tune the potency. For instance, compounds with a 2,4-dichlorophenyl group at the 2-position have demonstrated potent activity.[9]

  • Substitution at C3: The C3 position is another critical point for derivatization. The introduction of amine or carboxamide moieties at this position has yielded potent compounds.[10] For example, N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine has shown significant cytotoxicity against colon cancer cells.[8]

  • Substitution on the Pyridine Ring: Modifications on the pyridine moiety, such as at the C7 position, also influence the biological activity. The nature of the substituent at C7 can impact the overall electronic properties and binding affinity of the molecule to its target.[2]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amineHT-29 (Colon)4.15 ± 2.93[8]
2 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine derivative (5d)-0.13 (DPP-4 inhibition)[9]
3 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivativeMtb≤0.006[10]
4 N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide derivativeMtb0.069–0.174[10]
5 Azo-linked imidazo[1,2-a]pyridine derivative (4e)E. coli CTXM, K. pneumoniae NDM0.5–0.7 mg/mL (MIC)[11]
6 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)-Preferential COX-2 inhibition[12]

Note: IC50 values represent the half-maximal inhibitory concentration, indicating the potency of the compound. A lower IC50 value signifies higher potency. MIC stands for Minimum Inhibitory Concentration.

Signaling Pathway Inhibition

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

II. Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a spectrum of bacteria and mycobacteria, including resistant strains.[2][10][14]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these compounds is dictated by specific structural features:

  • Lipophilicity and Substituents at C2 and C7: The nature of the group on the phenyl ring at the C2 position and the substituent at the C7 position significantly influence the antibacterial activity.[2] Increased lipophilicity, often achieved through bulky biaryl ether substitutions, has been correlated with enhanced potency against Mycobacterium tuberculosis.[10]

  • Carboxamide Moiety at C3: Imidazo[1,2-a]pyridine-3-carboxamides have been extensively explored as antituberculosis agents.[10] The nature of the substituent on the amide nitrogen is critical for activity.

  • Azo-Linkage: The incorporation of an azo (-N=N-) linkage in the imidazo[1,2-a]pyridine scaffold has led to derivatives with potent antibacterial and antibiofilm activities.[11]

Comparative Analysis of Antimicrobial Activity
Compound TypeTarget Organism(s)Key SAR Feature(s)ActivityReference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (replicating, non-replicating, MDR, XDR)Bulky and lipophilic biaryl ethersMIC90 ≤ 0.006 µM[10]
Azo-linked imidazo[1,2-a]pyridinesGram-positive and Gram-negative bacteria (including MDR strains)Azo linkage, specific substitutions on the aryl ringMICs of 0.5–1.0 mg/mL[11]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (replicating, MDR, XDR)2,7-dimethyl substitution, carboxamide at C3MIC90 range: 0.07–2.2 μM[10]

III. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a hallmark of various diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used for its management. Imidazo[1,2-a]pyridine derivatives have been investigated as potential anti-inflammatory agents, with some exhibiting preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1, which could lead to a better gastrointestinal safety profile.[12][15]

Structure-Activity Relationship (SAR) Insights
  • Carboxylic Acid Moiety: The presence of a carboxylic acid group, particularly at the C2 position, appears to be important for anti-inflammatory activity and COX inhibition.[12]

  • Amino Group at C3: The introduction of an amino group at the C3 position, in conjunction with a carboxylic acid at C2, has been shown to confer preferential COX-2 inhibitory activity.[12]

  • Pyrazoline Incorporation: Hybrid molecules incorporating a pyrazoline ring into the imidazo[1,2-a]pyridine scaffold have exhibited potent anti-inflammatory activity.[16]

Experimental Workflow for Anti-inflammatory Evaluation

Anti_inflammatory_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives InVitro In Vitro COX-1/COX-2 Inhibition Assay Synthesis->InVitro InVivo_Acute In Vivo Acute Anti-inflammatory Model (Carrageenan-induced paw edema) Synthesis->InVivo_Acute InVivo_Chronic In Vivo Chronic Anti-inflammatory Model (Granuloma model) Synthesis->InVivo_Chronic Docking Molecular Docking Studies InVitro->Docking SAR SAR Analysis & Lead Optimization InVivo_Acute->SAR InVivo_Chronic->SAR Docking->SAR

Caption: Experimental workflow for the evaluation of anti-inflammatory imidazo[1,2-a]pyridines.

IV. Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

In Vitro COX Inhibition Assay
  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the imidazo[1,2-a]pyridine derivatives or a reference inhibitor (e.g., indomethacin) for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Measurement: After a defined time, terminate the reaction and measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: Determine the IC50 values for COX-1 and COX-2 inhibition and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

V. Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive structure-activity relationship studies have provided valuable insights into the key structural requirements for potent and selective activity against various biological targets. The comparative data presented in this guide highlights the potential of these derivatives in oncology, infectious diseases, and inflammation. Further optimization of lead compounds, guided by the established SAR, holds great promise for the discovery of new and effective drugs to address unmet medical needs.

VI. References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.

  • A Comparative Guide to the Structure-Activity Relationship of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Analogs in Oncology Resear. (2025). Benchchem.

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. (2015). Chemical Biology & Drug Design. [Link]

  • Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. (2010). Acta Chimica Slovenica. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. (n.d.). Semantic Scholar. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). Oncology Letters. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). Molecules. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Imidazo[1,2‐a]pyridine as a promising scaffold for the development of antibacterial agents. (n.d.). Archiv der Pharmazie. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025). Medicinal Chemistry Research. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025). ResearchGate. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. (n.d.). Der Pharma Chemica. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Archiv der Pharmazie. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classic Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmaceuticals and functional materials.[1][2] Its prevalence in marketed drugs such as Zolpidem, Alpidem, and Zolimidine underscores the importance of efficient and versatile synthetic routes to this bicyclic system.[3][4] This guide provides a comparative analysis of key synthetic methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies, from historical name reactions to contemporary catalytic and green chemistry approaches.

Classical Condensation Reactions: The Foundation

The traditional and most widely employed methods for constructing the imidazo[1,2-a]pyridine ring system rely on the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon.[4]

The Tschitschibabin (Chichibabin) Reaction

First reported in 1925, the Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[4][5] The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyridine.[4]

While foundational, the original conditions often required high temperatures (150-200°C) in a sealed tube, leading to modest yields.[5] Subsequent refinements, such as the inclusion of a base like sodium bicarbonate (NaHCO₃), have allowed for milder reaction conditions and improved efficiency.[5]

Causality Behind Experimental Choices: The use of an α-halocarbonyl compound is critical as the halogen serves as a good leaving group, facilitating the initial nucleophilic attack by the endocyclic nitrogen of 2-aminopyridine. The subsequent intramolecular condensation is driven by the formation of a stable, aromatic bicyclic system. The addition of a mild base helps to neutralize the hydrogen halide formed during the reaction, preventing potential side reactions and promoting the cyclization step.

The Ortoleva-King Reaction

A valuable alternative, particularly when the requisite α-haloketones are unavailable or lachrymatory, is the Ortoleva-King reaction.[6] This method allows for the in situ generation of the key pyridinium salt intermediate by reacting an active methyl or methylene compound (like an acetophenone) with iodine in the presence of a pyridine derivative.[6][7] The resulting N-phenacylpyridinium iodide can then be cyclized under basic conditions to yield the imidazo[1,2-a]pyridine.[8] A one-pot tandem approach, where the Ortoleva-King reaction is followed by base-mediated cyclization, provides an efficient route to a wide range of substituted imidazo[1,2-a]pyridines.[6][7]

Expertise & Experience Insight: The Ortoleva-King reaction elegantly bypasses the need to handle often unstable and irritating α-haloketones. The key to a successful one-pot process lies in the careful control of stoichiometry. A slight excess of both the 2-aminopyridine and iodine relative to the ketone is often necessary to drive the initial pyridinium salt formation to completion.[7] The choice of base for the final cyclization step is also crucial; strong aqueous bases like sodium hydroxide are typically effective.[6][7]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[1]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent isocyanide-based multicomponent reaction (I-MCR) for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][9] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often under acidic catalysis.[10][11] The versatility of the GBB reaction allows for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives by simply varying the three input components.[11]

Trustworthiness through Self-Validation: The GBB reaction is a robust and high-yielding process. The formation of the characteristic 3-aminoimidazo[1,2-a]pyridine scaffold can be readily confirmed by spectroscopic methods, particularly ¹H NMR, which will show the disappearance of the aldehyde proton and the appearance of new aromatic and amino protons in the expected regions.[9]

Modern Catalytic and Greener Approaches

Recent advancements in synthetic methodology have focused on the development of more sustainable and efficient routes to imidazo[1,2-a]pyridines, minimizing the use of hazardous reagents and harsh conditions.[12][13]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[2][14] Several protocols for imidazo[1,2-a]pyridine synthesis have been adapted for microwave assistance, including the condensation of 2-aminopyridines with α-haloketones and various multicomponent reactions.[14][15][16] For instance, the synthesis of imidazo[1,2-a]pyridine derivatives from substituted 2-aminonicotinic acid and chloroacetaldehyde in water as a green solvent can be achieved in excellent yields (92-95%) within 30 minutes under microwave irradiation.[2]

Expertise & Experience Insight: The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, leading to faster reaction rates. When transitioning a conventional protocol to microwave synthesis, it is often possible to use greener solvents like water or polyethylene glycol (PEG), and in some cases, the reaction can be performed under solvent-free conditions.[3][15]

Metal-Free and Catalyst-Free Synthesis

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of metal catalysts and harsh reagents.[12] Catalyst-free versions of the condensation between 2-aminopyridines and α-halogenocarbonyl compounds have been achieved at room temperature in DMF or even under solvent-free conditions at elevated temperatures (60°C).[10][14] Another innovative metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, affording quantitative yields in minutes.[17]

Comparative Analysis of Synthetic Methods

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key performance indicators of the discussed methods.

MethodKey ReactantsConditionsYieldsAdvantagesDisadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneHigh temp (classical); Base, milder temp (modified)Moderate to GoodWell-established, reliableRequires α-haloketones (often lachrymatory), harsh classical conditions
Ortoleva-King Reaction 2-Aminopyridine, Ketone, IodineHigh temp, followed by base40-60%[6][7]Avoids handling α-haloketones, one-pot potentialRequires stoichiometric iodine, can have purification challenges[7]
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (e.g., NH₄Cl), often mild67-86%[9]High efficiency, atom economy, rapid library synthesisLimited to 3-amino derivatives, isocyanides can be malodorous
Microwave-Assisted Synthesis VariousMicrowave irradiation, often green solventsHigh to Excellent (e.g., 92-95%)[2]Rapid reaction times, high yields, green chemistry alignmentRequires specialized equipment
Metal-Free Aqueous Synthesis N-propargylpyridinium, NaOHWater, ambient temperatureQuantitative[17]Extremely rapid, mild, environmentally benign, high yieldingRequires preparation of the N-propargylpyridinium precursor

Experimental Protocols

Representative Protocol for the Groebke-Blackburn-Bienaymé (GBB) Reaction[9]

This protocol describes the ultrasound-assisted synthesis of 3-((4-methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile.

  • To a solution of 2-amino-5-cyanopyridine (1 mmol) in water, add 5-methylfurfural (1 mmol), 4-methoxyphenyl isocyanide (1 mmol), and phenylboronic acid (PBA) (10 mol%).

  • The reaction mixture is subjected to sonication at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

    • Expected Yield: 80%[9]

    • Characterization Data: ¹H NMR (500 MHz, CDCl₃) δ 8.17 (s, 1H), 7.58 (d, J = 9.3 Hz, 1H), 7.21 (dd, J = 9.3, 1.4 Hz, 1H), 6.72 (d, J = 8.8 Hz, 2H), 6.58 (d, J = 3.2 Hz, 1H), 6.46 (d, J = 8.9 Hz, 2H), 5.98 (d, J = 3.0 Hz, 3H), 5.50 (s, 3H) ppm. HRMS (ESI-TOF) m/z calcd. for C₂₀H₁₇N₄O₂⁺ [M+H]⁺, found [data from similar compound in source].[9]

Representative Protocol for Microwave-Assisted Synthesis[2]

This protocol outlines the synthesis of an imidazo[1,2-a]pyridine derivative from a 2-aminonicotinic acid derivative.

  • In a microwave-safe vessel, combine the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol) in water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 400 watts, 90 °C) for a short duration (e.g., 30 minutes).[3]

  • After cooling, collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the pure imidazo[1,2-a]pyridine derivative.

    • Expected Yield: 92-95%[2]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the final imidazo[1,2-a]pyridine core, the following diagrams depict the general workflows of the key synthetic methods.

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyridine 2-Aminopyridine GBB Groebke-Blackburn-Bienaymé (One-Pot) Aminopyridine->GBB Aldehyde Aldehyde Aldehyde->GBB Isocyanide Isocyanide Isocyanide->GBB Product 3-Amino-Imidazo[1,2-a]pyridine GBB->Product Classical_Routes cluster_tschitschibabin Tschitschibabin Reaction cluster_ortoleva_king Ortoleva-King Pathway T_Aminopyridine 2-Aminopyridine T_Condensation Condensation & Cyclization T_Aminopyridine->T_Condensation Haloketone α-Haloketone Haloketone->T_Condensation T_Product Imidazo[1,2-a]pyridine T_Condensation->T_Product OK_Product Imidazo[1,2-a]pyridine OK_Aminopyridine 2-Aminopyridine OK_Reaction Ortoleva-King Reaction (Pyridinium Salt Formation) OK_Aminopyridine->OK_Reaction Ketone Ketone + Iodine Ketone->OK_Reaction OK_Cyclization Base-mediated Cyclization OK_Reaction->OK_Cyclization OK_Cyclization->OK_Product

Caption: Comparison of the Tschitschibabin and Ortoleva-King synthetic routes.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical, often harsh, condensation reactions to highly efficient, atom-economical, and environmentally benign methodologies. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the emphasis on green chemistry principles. Multicomponent reactions like the GBBR offer unparalleled efficiency for library synthesis, while modern microwave-assisted and metal-free methods provide rapid and sustainable alternatives. This comparative guide, grounded in experimental data and mechanistic understanding, aims to empower researchers to make informed decisions in their pursuit of novel imidazo[1,2-a]pyridine-based molecules for a wide range of applications.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024).
  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] Pyridine Derivatives. (n.d.). Connect Journals.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (n.d.).
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva−King Reaction. (2012). American Chemical Society.
  • Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. (2016). Green Chemistry.
  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. (2022). Ingenta Connect.
  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. (2023). Bentham Science Publishers.
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012). The Journal of Organic Chemistry.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2025).
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025). Bentham Science Publishers.
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI.
  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. (2022). Current Organic Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PMC - NIH.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). NIH.
  • Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. (2025). Request PDF - ResearchGate.
  • Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. (2019). Semantic Scholar.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
  • Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.). ResearchGate.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Chichibabin Reaction. (n.d.).
  • Chichibabin reaction. (n.d.).
  • Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. (n.d.). Benchchem.
  • Chichibabin reaction. (n.d.). Wikipedia.

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Comparative Guide to the Limit of Detection for 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to detect and quantify analytes with high sensitivity is a cornerstone of innovation and discovery. In the realm of fluorescent chemosensors, the imidazo[1,2-a]pyridine scaffold has garnered significant attention due to the diverse biological activities of its derivatives and its favorable fluorescent properties.[1][2] Specifically, 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde serves as a versatile precursor for a new generation of sensors. This guide provides an in-depth, objective comparison of its performance, focusing on the critical metric of the limit of detection (LOD), and offers supporting experimental data and protocols to ensure scientific integrity.

The core appeal of the imidazo[1,2-a]pyridine structure lies in its utility in the development of fluorescent probes.[3] These compounds can be designed to exhibit high sensitivity and selectivity for various ions and molecules.[3][4] This guide will delve into the practical aspects of evaluating these sensors, providing a framework for researchers to assess their suitability for specific applications.

The Foundational Importance of the Limit of Detection (LOD)

In analytical chemistry, the limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.[5] A lower LOD signifies a more sensitive sensor, capable of detecting trace amounts of a substance. This is particularly crucial in fields like environmental monitoring, clinical diagnostics, and drug development, where early or low-level detection can be critical.

The most widely accepted method for determining the LOD for fluorescent sensors is the 3σ/k method.[6] This statistically robust approach involves creating a calibration curve at low analyte concentrations and is calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement.

  • k is the slope of the linear portion of the calibration curve.[6][7]

This method provides a reliable and reproducible measure of a sensor's performance, allowing for meaningful comparisons between different sensing platforms.

Experimental Protocol: Determining the LOD for an this compound-Based Sensor

This section outlines a detailed, step-by-step methodology for determining the LOD of a hypothetical sensor derived from this compound, designed to detect a specific metal ion, referred to here as "Analyte X".

I. Synthesis and Characterization of the Sensor

The synthesis of sensors based on this scaffold often involves a condensation reaction. For instance, a Schiff base sensor can be prepared by reacting this compound with a suitable amine-containing compound.[8]

General Synthesis Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the chosen amine in an appropriate solvent (e.g., ethanol).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress with thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to allow the product to precipitate.

  • Purification: Collect the precipitate by filtration and recrystallize it from a suitable solvent to obtain the pure sensor.

  • Characterization: Confirm the structure of the synthesized sensor using techniques such as NMR and mass spectrometry.

II. Spectroscopic Measurements and LOD Determination

Materials and Instrumentation:

  • Synthesized this compound-based sensor

  • Stock solution of the target analyte (Analyte X)

  • Appropriate buffer solution (e.g., HEPES)

  • Fluorometer

  • Quartz cuvettes

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the sensor (e.g., 1 mM in DMSO).

    • Prepare a series of dilutions of Analyte X in the chosen buffer at concentrations ranging from the expected low nanomolar to micromolar range.

    • Prepare a blank solution containing only the buffer and the same concentration of DMSO as the sensor solution.

  • Fluorescence Measurements:

    • To a quartz cuvette, add the buffer solution and a specific volume of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the fluorescence spectrum to establish the baseline emission.

    • Sequentially add small aliquots of the Analyte X dilutions to the cuvette, allowing the solution to equilibrate after each addition.

    • Record the fluorescence spectrum after each addition.

    • Repeat the measurement for the blank solution at least ten times to determine the standard deviation (σ).

  • Data Analysis and LOD Calculation:

    • Plot the fluorescence intensity at the emission maximum as a function of the Analyte X concentration.

    • Identify the linear range of the calibration curve at low concentrations.

    • Determine the slope (k) of this linear portion through linear regression.

    • Calculate the LOD using the 3σ/k formula.

G cluster_prep I. Preparation cluster_measure II. Measurement cluster_analysis III. Analysis prep_sensor Prepare Sensor Stock Solution measure_baseline Record Baseline Fluorescence (Sensor + Buffer) prep_sensor->measure_baseline prep_analyte Prepare Analyte Dilutions measure_titration Titrate with Analyte X & Record Spectra prep_analyte->measure_titration prep_blank Prepare Blank Solution measure_blank Measure Blank (10x for Std. Dev.) prep_blank->measure_blank measure_baseline->measure_titration plot_curve Plot Fluorescence Intensity vs. [Analyte X] measure_titration->plot_curve calc_lod Calculate LOD (3σ / k) measure_blank->calc_lod σ linear_fit Determine Slope (k) of Linear Range plot_curve->linear_fit Calibration Curve linear_fit->calc_lod k G cluster_sensor Sensor System Sensor_Free Sensor (Low Fluorescence) Sensor_Bound Sensor-Analyte Complex (High Fluorescence) Sensor_Free->Sensor_Bound Conformational Change Light_Emission Emitted Light Sensor_Bound->Light_Emission Fluorescence Enhancement Analyte Analyte Analyte->Sensor_Free Binding Event

Caption: Generalized signaling pathway for a "turn-on" fluorescent sensor.

Concluding Remarks for the Practicing Scientist

The this compound scaffold represents a promising platform for the development of next-generation fluorescent sensors. Its synthetic accessibility and the tunable nature of its derivatives allow for the creation of highly sensitive and selective probes for a multitude of analytes. The rigorous and standardized evaluation of the limit of detection, as outlined in this guide, is paramount for establishing the utility and comparability of these novel sensors. As research in this area continues to evolve, we can anticipate the emergence of even more sophisticated and powerful analytical tools based on this versatile chemical framework, with significant implications for both basic research and applied sciences.

References

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Safety Operating Guide

Navigating the Disposal of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management of all chemical reagents, intermediates, and waste products. This guide provides a comprehensive, step-by-step framework for the proper disposal of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for handling heterocyclic aldehydes and general principles of hazardous waste management.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal-related tasks, it is imperative to be familiar with the potential hazards. Based on analogous structures like pyridine-aldehydes, we must assume the compound may cause skin and eye irritation, and may be harmful if inhaled or ingested[2][3][4][5].

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solids or solutions. Aldehydes can be particularly irritating to the eyes[3].
Hand Protection Nitrile or neoprene gloves. Latex gloves are not recommended.Provides a chemical barrier to prevent skin contact. Pyridine-based compounds can be absorbed through the skin[6][7].
Body Protection A standard laboratory coat. For handling larger quantities or in case of a spill, a chemically resistant apron is advised.Prevents contamination of personal clothing.
Respiratory Not generally required for handling small quantities in a well-ventilated area or chemical fume hood.In situations with potential for aerosol generation or handling of fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area to minimize inhalation of fumes[6][7].

Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[6][7]. An eyewash station and safety shower must be readily accessible[2].

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. Adherence to institutional and local environmental regulations is paramount. The following steps provide a general workflow that should be adapted to your institution's specific Environmental Health & Safety (EHS) guidelines[8][9][10][11].

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste disposal. Incompatible wastes must never be mixed, as this can lead to violent reactions, fires, or the generation of toxic gases[12].

  • Solid Waste:

    • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, clearly labeled solid waste container.

    • Neat Compound: Unused or expired solid this compound should be disposed of in its original container if possible, or in a securely sealed, compatible waste container.

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a dedicated liquid waste container.

    • Solvent Compatibility: This compound is likely soluble in organic solvents. Segregate halogenated and non-halogenated solvent waste streams as per your institution's EHS policy[13]. Do not mix aqueous waste with organic solvent waste.

WasteSegregation cluster_generation Point of Generation cluster_waste_streams Waste Segregation cluster_final_disposal EHS Collection Compound 8-Hydroxyimidazo[1,2-a]pyridine- 3-carbaldehyde SolidWaste Solid Waste Container (Contaminated PPE, etc.) Compound->SolidWaste Solid Residue & Contaminated Materials LiquidWaste Liquid Waste Container (e.g., Organic Solvent Solution) Compound->LiquidWaste Solutions EHS EHS Hazardous Waste Pickup SolidWaste->EHS LiquidWaste->EHS

Step 2: Container Selection and Labeling

The integrity and labeling of waste containers are critical for safety and regulatory compliance[8][11].

  • Container Choice: Use only containers approved for chemical waste that are in good condition and made of a compatible material (e.g., glass or high-density polyethylene for many organic solutions). The container must have a tightly sealing lid.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste[9][11].

    • Clearly list all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages[8]. For example:

      • Methanol: 95%

      • This compound: 5%

    • Indicate the relevant hazards (e.g., Flammable, Toxic) by checking the appropriate boxes on the label[11].

    • Include the generator's name, lab location, and the date the waste was first added to the container[11].

Step 3: Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation, and under the control of the operator[8][12].

  • Closure: Keep waste containers closed at all times, except when adding waste. Do not leave funnels in the container opening[8].

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks[14].

  • Segregation: Ensure that the container is stored separately from incompatible materials, particularly strong oxidizing agents and acids[12][15].

  • Capacity: Do not overfill containers; a maximum of 90% capacity is a common guideline to allow for expansion[13].

Step 4: Arranging for Disposal

Once a waste container is full or you are discontinuing the project, arrange for its collection by your institution's EHS department.

  • Request Pickup: Follow your institution's procedure to request a waste pickup. This is often done through an online portal[9][11].

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This should be handled by trained EHS staff[14].

  • No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sanitary sewer[16][17].

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: For a small spill that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup:

    • Wear appropriate PPE.

    • Contain the spill using an absorbent material like sand or vermiculite[7][18].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][6]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[18].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that the lifecycle of every chemical, including this compound, is managed responsibly.

References

  • Babu, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Retrieved from [Link]

  • Nagy, E., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 10(10), 1183. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PubMed Central. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Stobec. (2018). Pyridine-2-carbaldehyde Safety Data Sheet. Retrieved from [Link]

  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Western Washington University. (n.d.). Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • (2023). Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet. Retrieved from [Link]

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Safe Handling Protocol: Personal Protective Equipment for 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde. As a member of the imidazopyridine class of compounds, which are known for their biological activity, and as an aromatic aldehyde, this substance requires rigorous adherence to safety protocols to mitigate potential health risks.[1][2] The guidance herein is derived from established safety principles for handling potent, reactive chemical entities.

At-a-Glance Hazard Assessment

Before handling this compound, it is critical to understand the primary hazards associated with structurally similar molecules. Analogous pyridine carbaldehydes are classified with severe warnings, including being potentially fatal if inhaled, causing severe skin burns and eye damage, and triggering allergic skin reactions. Therefore, a high level of precaution is mandatory.

Hazard CategoryAssociated RiskRationale for High Precaution
Inhalation Toxicity High Risk. Similar compounds are fatal if inhaled.Vapors or aerosols, even in small quantities, can pose a significant health threat.
Skin Corrosion High Risk. Causes severe skin burns and may cause allergic reactions.Direct contact can lead to immediate chemical burns and sensitization.
Eye Damage High Risk. Can cause serious, irreversible eye damage.Splashes or vapors can severely damage eye tissue.
Flammability Moderate Risk. Combustible liquid; vapors may form explosive mixtures with air.[3]Must be kept away from heat, sparks, and open flames.[3]

Recommended Personal Protective Equipment (PPE) Ensemble

Given the significant inhalation, skin, and eye hazards, a comprehensive PPE ensemble equivalent to Level C protection is the required minimum for all procedures involving this compound.[4][5] All work must be conducted within a certified chemical fume hood.

Respiratory Protection

The potential for fatal inhalation toxicity necessitates robust respiratory protection. Administrative and engineering controls, such as using a chemical fume hood, are the first line of defense.[6] If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a higher level of protection is required.

  • Primary Recommendation: A full-face, air-purifying respirator (APR) with NIOSH-approved organic vapor/acid gas (OV/AG) cartridges. The full-face configuration provides a superior seal and protects the eyes and face from splashes and vapors.[5][7]

  • Alternative (for small-scale, well-ventilated work): A half-mask APR with the same cartridges, worn in conjunction with chemical splash goggles and a face shield.[8]

  • Emergency Use (Spills): A self-contained breathing apparatus (SCBA) may be required for responding to large spills or situations with unknown concentrations.[4][5]

Eye and Face Protection

Protecting against splashes and vapors that can cause severe eye damage is non-negotiable.

  • Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[6]

  • Required Addition: A full-face shield must be worn over the safety goggles to protect against splashes.[6][8] If using a full-face respirator, this requirement is met.

Hand Protection

To prevent skin burns and absorption, robust hand protection is critical. A double-gloving technique is mandatory.

  • Inner Glove: A disposable nitrile glove. This provides a base layer of protection.

  • Outer Glove: A heavier-duty glove with high chemical resistance, such as neoprene or butyl rubber. This outer glove will bear the brunt of any potential exposure.

  • Causality: The double-gloving system allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for any signs of degradation or puncture before use.[6]

Body Protection

Protecting the skin from potential contact is crucial.

  • Lab Coat: A chemical-resistant lab coat or apron, preferably made of a material like Nomex® or a coated fabric.[6] Standard cotton lab coats are not sufficient for protection against significant splashes.

  • Clothing: Long pants and fully enclosed shoes are mandatory.[6] Fabrics such as polyester or acrylic should be avoided.[6]

  • Additional Protection: For tasks with a higher risk of splashing, disposable chemical-resistant coveralls should be worn over regular clothing.[4]

Procedural Guide: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase assess 1. Assess Hazards & Review SDS select 2. Select & Inspect PPE assess->select Identify Risks don 3. Don PPE (Safe Sequence) select->don work 4. Conduct Experiment (In Fume Hood) don->work doff 5. Doff PPE (Contamination Control) work->doff dispose 6. Dispose of Waste (Hazardous Waste Stream) doff->dispose

Caption: Workflow for safe handling of this compound.

Step-by-Step Donning (Putting On) Sequence:
  • Clothing: Change into required lab attire (long pants, closed-toe shoes).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the lab coat or coveralls.

  • Respiratory Protection: Fit your respirator and perform a seal check.

  • Eye/Face Protection: Put on chemical splash goggles and then the face shield (if not using a full-face respirator).

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

Step-by-Step Doffing (Taking Off) Sequence:

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer gloves, turning them inside out as you peel them off. Dispose of them immediately in a designated hazardous waste container.

  • Body Protection: Remove the lab coat or coveralls, rolling it away from your body to contain any contaminants on the surface. Place it in the designated container.

  • Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of nitrile gloves, again turning them inside out.

  • Hygiene: Immediately wash your hands and face thoroughly with soap and water.

Spill and Emergency Response

  • Minor Spill (inside fume hood):

    • Ensure your PPE is intact.

    • Use a chemical spill kit with an absorbent appropriate for organic compounds.

    • Cover the spill with the absorbent, let it sit, then carefully sweep the material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate: Immediately alert others and evacuate the area.

    • Isolate: Close the doors to the lab.

    • Report: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment (including SCBA).

Disposal Plan

Under no circumstances should this chemical or any contaminated materials be disposed of in the regular trash or poured down the drain.

  • Chemical Waste: All unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, coveralls), absorbent pads, and contaminated labware (e.g., pipette tips, weighing paper) must be placed in a designated solid hazardous waste container.

  • Final Disposal: All waste must be disposed of through a licensed chemical waste management company, following all local and federal regulations.[9]

Your safety is paramount. By understanding the significant hazards and adhering strictly to these PPE and handling protocols, you can work with this compound confidently and safely.

References

  • Sigma-Aldrich. (2025).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Fisher Scientific. (2009).
  • Wikipedia. (n.d.). Imidazopyridine.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • PubMed Central. (n.d.).
  • Jubilant Ingrevia Limited. (2021).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.